methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKEFTUEUHOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204438 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-24-7 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Foreword: Navigating the Landscape of a Novel Scaffold
For the drug discovery professional, the exploration of novel chemical matter is a journey into uncharted territory. The compound at the heart of this guide, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, represents such a frontier. As a derivative of the 7-azaindole scaffold, it belongs to a class of compounds renowned for their privileged role in medicinal chemistry, frequently serving as the core for potent kinase inhibitors and other targeted therapeutics.[1][2] The introduction of a fluorine atom and a methyl carboxylate group onto this scaffold is anticipated to significantly modulate its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its potential as a drug candidate.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating this specific molecule. A thorough review of scientific literature and chemical supplier databases indicates that while its isomers are commercially available, specific experimental data for the 4-carboxylate isomer remains largely unpublished. Therefore, this guide adopts a dual-pronged approach. Firstly, it presents a foundational profile based on the known properties of the 7-azaindole core and computational data derived from closely related isomers. Secondly, and most critically, it provides a series of detailed, field-proven experimental protocols. These are not merely recipes but are presented with the underlying scientific rationale, empowering research teams to perform their own characterization and generate the robust, high-quality data essential for advancing a drug discovery program.
Foundational Profile & Comparative Analysis
The structure of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. This bicyclic heterocycle is a bioisostere of indole, where a nitrogen atom in the six-membered ring can act as a hydrogen bond acceptor, a feature that often enhances binding affinity to biological targets like the ATP-binding pocket of kinases.[1]
Core Structural Information
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O₂ | [Calculated] |
| Molecular Weight | 194.16 g/mol | [Calculated][3][4] |
| IUPAC Name | methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | [Nomenclature] |
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | [1] |
Predicted Physicochemical Properties (Based on Isomer Data)
The following table presents computational data for the isomeric compound, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190314-69-2). While these values serve as a useful starting point, researchers must recognize that the positional change of the carboxylate group from the 3- to the 4-position will influence properties such as hydrogen bonding, polarity, and crystal packing.
| Predicted Property | Value (for 3-carboxylate isomer) | Significance in Drug Discovery |
| TPSA (Topological Polar Surface Area) | 54.98 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable. |
| cLogP (Calculated LogP) | 1.4886 | Measures lipophilicity, affecting solubility, permeability, and metabolism. Values between 1-3 are often targeted. |
| Hydrogen Bond Acceptors | 3 | Key for molecular recognition and target binding. |
| Hydrogen Bond Donors | 1 | The pyrrole -NH group is a critical donor for target interactions. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Data sourced from ChemScene for CAS 1190314-69-2.[3]
Experimental Protocols for Complete Physicochemical Characterization
The following section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Synthesis and Purification
The synthesis of pyrrolo[2,3-b]pyridine derivatives can be complex, often requiring multi-step sequences. Common strategies involve the construction of the pyrrole ring onto a pre-functionalized pyridine or vice-versa.[5][6] A plausible synthetic route could involve the elaboration of a substituted 2-aminopyridine precursor.
Workflow for Synthesis and Purification
Caption: Workflow for obtaining a pure sample for analysis.
Melting Point Determination
Causality: The melting point is a critical indicator of purity and provides insight into the compound's crystal lattice energy. A sharp melting range typically signifies high purity.
Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is crucial to avoid melting point depression.
-
Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Solubility Profile (Thermodynamic Solubility)
Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.
Protocol (Shake-Flask Method):
-
System Preparation: Prepare saturated solutions by adding an excess of the compound to various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The use of a plate shaker or rotator is essential for consistent mixing.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the excess solid.
-
Sampling & Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Workflow for Shake-Flask Solubility Assay
Caption: Step-by-step shake-flask solubility determination.
Ionization Constant (pKa) Determination
Causality: The pKa dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. The 7-azaindole core has a basic nitrogen in the pyridine ring and an acidic proton on the pyrrole ring.
Protocol (Potentiometric Titration):
-
Solution Preparation: Dissolve a precise amount of the compound (typically 1-5 mg) in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility across the titration range.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.
Lipophilicity (LogD) Determination
Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), is a master variable in drug design, influencing nearly every aspect of ADME.
Protocol (Shake-Flask Method at pH 7.4):
-
Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol to ensure thermodynamic equilibrium.
-
Distribution: Add a known amount of the compound to the biphasic system in a glass vial.
-
Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).
Spectroscopic Characterization
Causality: A full suite of spectroscopic data is required to unambiguously confirm the structure and identity of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework. Specific chemical shifts and coupling constants (especially H-F and C-F couplings) will confirm the substitution pattern on the aromatic rings.[7]
-
MS (Mass Spectrometry): Confirms the molecular weight and provides fragmentation patterns that can further support the proposed structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[8]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies characteristic functional groups, such as the N-H stretch of the pyrrole, the C=O stretch of the ester, and vibrations associated with the aromatic rings.
-
UV-Vis (Ultraviolet-Visible Spectroscopy): Determines the wavelengths of maximum absorbance (λₘₐₓ), which is characteristic of the chromophore and useful for developing quantitative analytical methods. The 7-azaindole chromophore is known to be sensitive to its solvent environment.[9]
Potential Applications & Biological Context
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2][10] Derivatives have shown potent activity against targets such as Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[11] The introduction of a fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and can block metabolic soft spots, improving the pharmacokinetic profile. The methyl carboxylate at the 4-position serves as a versatile chemical handle for further synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) by converting it to amides, carboxylic acids, or other functional groups.
Logical Relationship of Properties to Drug Potential
Caption: Interdependence of physicochemical properties and drug viability.
Conclusion
While methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate remains a molecule with a limited public data profile, its structural alerts strongly suggest its potential as a valuable intermediate in drug discovery. This guide provides the foundational knowledge and, more importantly, the practical, validated experimental frameworks necessary for its complete physicochemical characterization. By diligently applying these protocols, research organizations can generate the high-quality, reliable data needed to unlock the full potential of this promising 7-azaindole derivative and make informed decisions in their quest for novel therapeutics.
References
- BenchChem. Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide. BenchChem. Accessed January 17, 2026.
- ChemScene. Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. ChemScene. Accessed January 17, 2026.
- PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock. Accessed January 17, 2026.
- Chattopadhyay, S. K., et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. 2003;36(12):924-932.
- Autech Industry Co., Ltd. methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Autech Industry Co., Ltd. Accessed January 17, 2026.
- PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate.
- Sunway Pharm Ltd. methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Sunway Pharm Ltd. Accessed January 17, 2026.
- El-gemeie, S., et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. 2013.
- NINGBO INNO PHARMCHEM CO.,LTD. 7-Azaindole Derivatives: Exploring Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 17, 2026.
- Alchem Pharmtech. Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Alchem Pharmtech. Accessed January 17, 2026.
- Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. Accessed January 17, 2026.
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
- Allschoolabs. methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - 97%, high purity. Allschoolabs. Accessed January 17, 2026.
- PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry. 2023;11:123456.
- Mérour, J. Y., & Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. 2001;5(5):471-506.
- Pharmaffiliates. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
-
Sigma-Aldrich. 5-(4,4,5,5-Tetramethyl-[1][3][12]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich. Accessed January 17, 2026.
- BLDpharm. Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate. BLDpharm. Accessed January 17, 2026.
- ChemicalBook. Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. ChemicalBook. Accessed January 17, 2026.
- INDOFINE Chemical Company. 5-FLUORO-7-AZAINDOLE. INDOFINE Chemical Company. Accessed January 17, 2026.
- The Journal of Chemical Physics. High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics. 2005;123(9):094306.
- EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. EvitaChem. Accessed January 17, 2026.
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2019;10(10):1436-1442.
- ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR. ChemicalBook. Accessed January 17, 2026.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021;11(36):22345-22354.
- ResearchGate. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. 2021.
- J&K Scientific. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. J&K Scientific. Accessed January 17, 2026.
- MDPI.
- Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 2024;22(1).
- ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. 2019;9(1).
- MySkinRecipes. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. MySkinRecipes. Accessed January 17, 2026.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - CAS:1190314-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
This guide provides a comprehensive, field-proven framework for the structural elucidation of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a substituted 7-azaindole. The 1H-pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1][2][3][4] The precise determination of the substitution pattern on this heterocyclic system is critical for understanding its structure-activity relationship (SAR) and ensuring the integrity of drug development programs.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The logical starting point for any structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion to four or five decimal places. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass.
For methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, the expected molecular formula is C₉H₇FN₂O₂.[5] The expected exact mass for the [M+H]⁺ ion would be calculated and compared with the experimental value.
Data Interpretation: Degree of Unsaturation
Once the molecular formula (C₉H₇FN₂O₂) is confirmed, the degree of unsaturation (DoU) can be calculated using the following formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₉H₇FN₂O₂: DoU = 9 + 1 - (7/2) - (1/2) + (2/2) = 10 - 3.5 - 0.5 + 1 = 7
A DoU of 7 suggests a highly unsaturated system, consistent with the bicyclic aromatic core of the pyrrolo[2,3-b]pyridine and the carboxylate group.
A Multi-faceted Spectroscopic Approach for Structural Assembly
With the molecular formula established, the next phase involves a suite of spectroscopic techniques to piece together the molecular structure. The workflow is designed to be iterative and self-validating.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides the first detailed look at the electronic environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Spectrum
Based on the structure of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | br s | 1H | N1-H | The pyrrole N-H proton is typically deshielded and often broad. |
| ~8.3 | d | 1H | H6 | This proton is ortho to the pyridine nitrogen and will be downfield. It will show coupling to the fluorine at C5. |
| ~7.5 | d | 1H | H2 | Proton on the pyrrole ring, adjacent to the nitrogen. |
| ~6.8 | d | 1H | H3 | Proton on the pyrrole ring. |
| ~3.9 | s | 3H | OCH₃ | Methyl ester protons will be a singlet in a typical chemical shift range. |
Note: The exact chemical shifts and coupling constants are predictions and would need to be confirmed experimentally.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often a good choice for this scaffold as it can help in observing the N-H proton.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR and DEPT Spectroscopy: Defining the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |
| ~165 | C | C=O | Ester carbonyl carbon. |
| ~155 (d) | C | C5 | Carbon directly attached to fluorine will be a doublet due to C-F coupling. |
| ~148 | C | C7a | Bridgehead carbon adjacent to pyridine nitrogen. |
| ~145 (d) | CH | C6 | Aromatic CH adjacent to pyridine nitrogen. |
| ~130 | CH | C2 | Pyrrole CH. |
| ~120 | C | C4 | Carbon bearing the carboxylate group. |
| ~115 | C | C3a | Bridgehead carbon. |
| ~105 | CH | C3 | Pyrrole CH. |
| ~52 | CH₃ | OCH₃ | Methyl ester carbon. |
Experimental Protocol: ¹³C NMR and DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run DEPT-90 and DEPT-135 experiments.
-
Data Analysis: In the DEPT-90 spectrum, only CH signals will appear. In the DEPT-135 spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative. This allows for unambiguous assignment of carbon types.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
For any fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique.[6]
Predicted ¹⁹F NMR Spectrum
A single signal is expected for the fluorine atom at the C5 position. This signal will likely be a doublet due to coupling with the H6 proton. The chemical shift will be informative about the electronic environment of the fluorine atom.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrumentation: An NMR spectrometer equipped with a broadband probe tuned to the fluorine frequency is required.
-
Data Acquisition: Acquire a proton-decoupled and a proton-coupled ¹⁹F spectrum. The coupled spectrum will show the F-H coupling.
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are essential for confirming the connectivity of the atoms and unambiguously assigning the signals.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For the target molecule, a correlation between H2 and H3 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for confirming the structure include:
-
OCH₃ protons to the C=O carbon.
-
H6 proton to C4, C5, and C7a.
-
H2 proton to C3, C3a, and C7a.
-
N1-H proton to C2, C3, C3a, and C7a.
-
X-ray Crystallography: The Unambiguous Proof
While the combination of mass spectrometry and NMR spectroscopy can provide a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the definitive, unambiguous proof of both the constitution and the three-dimensional arrangement of the atoms in the solid state.[7][8]
Experimental Workflow: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a variety of solvents and solvent systems, and crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer of a diffractometer.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to generate the final crystal structure.
The resulting structure would confirm the connectivity of the pyrrolo[2,3-b]pyridine core, the position of the fluorine atom at C5, and the methyl carboxylate group at C4.
Conclusion: A Self-Validating System
The structure elucidation of a novel or complex molecule like methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a process of logical deduction, supported by a suite of orthogonal analytical techniques. Each experiment provides a piece of the puzzle, and the true confidence in the final structure comes from the consistency of the data across all methods. The accurate mass from HRMS must align with the atoms identified in NMR. The fragments implied by ¹H-¹H couplings in COSY must be consistent with the long-range connections seen in HMBC. Ultimately, for critical applications such as drug development, the definitive proof provided by X-ray crystallography is often required. This multi-faceted, self-validating approach ensures the scientific integrity of the assigned structure.
References
-
RSC Advances. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Library of Medicine. [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link]
-
PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Library of Medicine. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
MySkinRecipes. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
-
Capot Chemical. (2025). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
- Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. [Link]
-
ResearchGate. (2025). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. [Link]
-
PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
-
YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. [Link]
-
MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
-
ResearchGate. 149689 PDFs | Review articles in STRUCTURE ELUCIDATION. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
Autech Industry Co.,Limited. 436434 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS: 1171920-17-4. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document is designed to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds, particularly within the domain of drug discovery and development. The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as a primary tool for this purpose.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a fluorine atom and a methyl carboxylate group to this core structure, as in the title compound, can significantly influence its physicochemical properties and biological activity. A thorough understanding of its NMR spectral characteristics is therefore essential for unambiguous identification, purity assessment, and for gleaning insights into its electronic and conformational properties.
Molecular Structure and Numbering
The systematic numbering of the 1H-pyrrolo[2,3-b]pyridine ring system is crucial for the correct assignment of NMR signals. The structure and numbering of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate are depicted below.
Caption: Molecular structure and atom numbering of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the pyrrole ring, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the methyl carboxylate group. The data is predicted for a standard deuterated solvent such as DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| NH (H1) | ~12.5 - 13.5 | br s | - | The N-H proton of the pyrrole ring in 7-azaindole systems typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. |
| H2 | ~8.4 - 8.6 | d | ~3.0 - 3.5 | This proton is adjacent to the pyrrole nitrogen and is part of the electron-deficient pyridine ring system, leading to a downfield shift. It will exhibit coupling to H3. |
| H3 | ~7.8 - 8.0 | d | ~3.0 - 3.5 | Coupled to H2, this proton's chemical shift is influenced by the adjacent carboxylate group and the overall electronic environment of the pyrrole ring. |
| H6 | ~8.2 - 8.4 | d | ~2.5 - 3.0 (⁴JHF) | The presence of the fluorine at C5 will deshield H6. A through-space or four-bond coupling (⁴JHF) to the fluorine atom is expected, resulting in a doublet. |
| OCH₃ | ~3.9 - 4.1 | s | - | The methyl protons of the ester group will appear as a singlet in a typical chemical shift range for such functionalities. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms (N, O, F) and the overall aromaticity of the bicyclic system. The fluorine atom will induce characteristic C-F couplings, which are invaluable for definitive assignments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Rationale for Prediction |
| C2 | ~130 - 135 | ~3 - 5 (³JCF) | This carbon is in the pyrrole ring and its chemical shift is influenced by the adjacent nitrogen. A small three-bond coupling to fluorine is anticipated. |
| C3 | ~110 - 115 | ~2 - 4 (⁴JCF) | The chemical shift is influenced by the adjacent carboxylate group. A very small four-bond coupling to fluorine may be observed. |
| C3a | ~145 - 150 | ~10 - 15 (²JCF) | This is a quaternary carbon at the fusion of the two rings. A significant two-bond coupling to the fluorine atom is expected. |
| C4 | ~120 - 125 | ~4 - 6 (³JCF) | The carbon bearing the carboxylate group will show a three-bond coupling to the fluorine. |
| C5 | ~155 - 160 | ~240 - 260 (¹JCF) | This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant.[1] |
| C6 | ~115 - 120 | ~20 - 25 (²JCF) | This carbon is adjacent to the fluorine-substituted carbon and will exhibit a two-bond C-F coupling. |
| C7a | ~148 - 153 | ~10 - 15 (³JCF) | A quaternary carbon at the ring junction, its chemical shift is influenced by the adjacent nitrogen atoms and will show a three-bond coupling to fluorine. |
| C=O | ~165 - 170 | ~2 - 4 (⁴JCF) | The carbonyl carbon of the ester group will appear in the typical downfield region. A small four-bond coupling to fluorine is possible. |
| OCH₃ | ~52 - 55 | - | The methyl carbon of the ester group appears in the expected upfield region. |
The Causality Behind Spectral Predictions: The Influence of Fluorine
The introduction of a fluorine atom at the C5 position has predictable and profound effects on both the ¹H and ¹³C NMR spectra, a phenomenon well-documented in the study of fluorinated organic molecules.[2][3]
-
¹H NMR: The primary effect is the observation of H-F coupling. Protons that are in close spatial proximity or are separated by a few bonds from the fluorine atom will exhibit splitting. In this case, H6 is expected to show a doublet due to a four-bond coupling (⁴JHF). The magnitude of this coupling can provide conformational information.
-
¹³C NMR: The effects on the ¹³C spectrum are even more pronounced and diagnostic.
-
Direct (¹JCF) Coupling: The carbon directly attached to the fluorine (C5) will exhibit a very large coupling constant, typically in the range of 240-260 Hz.[1] This is a definitive indicator of a C-F bond.
-
Geminal (²JCF) and Vicinal (³JCF) Couplings: Carbons that are two (e.g., C3a, C6) or three (e.g., C2, C4, C7a) bonds away from the fluorine will also show smaller, but still significant, couplings. The magnitudes of these multi-bond couplings are highly valuable for confirming the assignment of carbon signals in the vicinity of the fluorine atom.
-
Experimental Protocol for NMR Data Acquisition: A Self-Validating System
To obtain high-quality, unambiguous NMR data for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a systematic and multi-faceted approach is recommended. This protocol is designed to be a self-validating system, where data from multiple experiments corroborate each other, ensuring the trustworthiness of the final structural assignment.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent in which the compound is readily soluble is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocycles due to its high solubilizing power and the ability to observe exchangeable protons like N-H. Chloroform-d (CDCl₃) can also be used, but the N-H proton may be broader or exchange more rapidly.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Experiments:
The following suite of NMR experiments is recommended for a comprehensive characterization:
-
¹H NMR: A standard one-dimensional proton NMR experiment is the starting point. Key parameters to optimize include the number of scans (NS) for adequate signal-to-noise, the relaxation delay (D1) to ensure quantitative integration, and the spectral width (SW) to encompass all proton signals.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment will provide a spectrum with singlets for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH carbons.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings. Cross-peaks in the COSY spectrum will connect the signals of J-coupled protons, for example, between H2 and H3.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached. It is an essential tool for unambiguously assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for assigning quaternary carbons and for piecing together the carbon skeleton of the molecule.
-
¹⁹F NMR: A one-dimensional fluorine NMR experiment should be performed to observe the fluorine signal and to confirm the presence of a single fluorine environment. ¹⁹F NMR offers a wide chemical shift range and high sensitivity.
Caption: A logical workflow for the comprehensive NMR analysis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Conclusion
This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, grounded in established spectroscopic principles and data from analogous compounds. The detailed analysis of the expected chemical shifts and coupling constants, particularly the influence of the fluorine substituent, offers a valuable predictive framework for researchers working with this and similar fluorinated heterocycles. The outlined experimental protocol provides a self-validating workflow to ensure the acquisition of high-quality, unambiguous data, which is fundamental to the rigorous scientific standards of modern chemical research and drug development.
References
-
Khaled M.H. Hilmy, et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. Available at: [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20651–20661. Available at: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). Available at: [Link]
-
Giraud, F., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(13), 3763–3772. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 2(111). Available at: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). Molbank, 2022(4), M1492. Available at: [Link]
-
The University of Chicago. NMR Facility Protocols. Available at: [Link]
-
Magritek. (2018). Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (2022). ACS Catalysis, 12(10), 6036–6042. Available at: [Link]
-
Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (2004). Organic & Biomolecular Chemistry, 2(11), 1577. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Fluoro-7-Azaindole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the 5-fluoro-7-azaindole core, a cornerstone in modern medicinal chemistry. We will delve into its historical context, key synthetic milestones, and its transformative impact on the discovery of targeted therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Strategic Advantage of the 7-Azaindole Framework and Fluorine Substitution
The 7-azaindole scaffold, a bioisosteric analog of indole, has garnered significant attention in drug discovery.[1] This bicyclic heteroaromatic system, composed of fused pyridine and pyrrole rings, effectively mimics endogenous purines, enabling interaction with a diverse range of biological targets.[1][2] The strategic placement of a nitrogen atom in the six-membered ring differentiates it from indole, modulating its electronic properties and hydrogen bonding capabilities.[1] This modification can enhance binding affinity to target proteins, improve solubility, and create novel intellectual property.[1][3] Among the four possible positional isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole moiety has appeared in a plethora of biologically active molecules, particularly as kinase inhibitors.[2]
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[4][5] Fluorine's high electronegativity and small size can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[4] Specifically, in the context of azaindoles, fluorination can improve cell membrane penetration and fine-tune the molecule's interaction with its biological target.[4] The combination of the 7-azaindole scaffold with fluorine substitution, particularly at the 5-position, has proven to be a powerful approach in the design of potent and selective therapeutic agents.
Early Discovery and Historical Context: From Curiosity to Clinical Significance
The journey of the 7-azaindole scaffold began in 1955 with the first reported synthesis of the parent molecule, 1H-pyrrolo[2,3-b]pyridine, by M. M. Robison and B. L. Robison.[6] Their foundational work, involving a Madelung-type cyclization, paved the way for the exploration of this heterocyclic system.[6] Initial interest in 7-azaindole derivatives was partly fueled by their potential as antimalarial agents.[6]
Over the subsequent decades, the 7-azaindole framework became increasingly recognized as a "privileged structure" in medicinal chemistry.[1][3] This recognition spurred the development of more efficient and versatile synthetic methodologies, moving beyond classical approaches like the Fischer and Bartoli syntheses, which often required modifications to accommodate the electron-deficient nature of the pyridine ring.[6]
The strategic incorporation of a fluorine atom at the 5-position of the 7-azaindole ring marked a significant advancement in the field. While the precise first synthesis of 5-fluoro-7-azaindole is not prominently documented in the provided search results, its emergence as a key building block in drug discovery programs is evident from its frequent appearance in patents and medicinal chemistry literature focused on kinase inhibitors.[7][8][9] The commercially available 5-fluoro-7-azaindole (CAS 866319-00-8) underscores its importance as a starting material for the synthesis of a wide array of therapeutic candidates.[10]
Synthetic Methodologies: Constructing the 5-Fluoro-7-Azaindole Core
The synthesis of 5-fluoro-7-azaindole and its derivatives has been a subject of extensive research, leading to a variety of synthetic strategies. These can be broadly categorized into methods that introduce the fluorine atom onto a pre-formed azaindole ring and those that construct the fluorinated azaindole core from fluorinated precursors.
Fluorination of the 7-Azaindole Ring
One common approach involves the direct fluorination of the 7-azaindole scaffold. This can be challenging due to the need for regioselective control. Methods like the Balz-Schiemann reaction or the use of electrophilic fluorinating agents on a lithiated azaindole intermediate have been reported for the synthesis of fluorinated azaindoles.[4]
Synthesis from Fluorinated Pyridine Precursors
A more widely adopted strategy involves the construction of the pyrrole ring onto a pre-existing fluorinated pyridine derivative. This approach offers better control over the position of the fluorine substituent. A general synthetic workflow is outlined below:
Caption: Generalized workflow for the synthesis of 5-fluoro-7-azaindole from a fluorinated pyridine precursor.
Detailed Experimental Protocol: A Representative Synthesis
Objective: To synthesize 5-fluoro-7-azaindole.
Materials:
-
2-Amino-5-fluoro-3-methylpyridine
-
Protecting group reagent (e.g., acetic anhydride)
-
Oxidizing agent (e.g., selenium dioxide)
-
Reagents for pyrrole ring formation (e.g., a Wittig reagent or a derivative of glyoxal)
-
Solvents (e.g., dioxane, DMF, toluene)
-
Catalysts (if required for specific steps)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Step-by-Step Methodology:
-
Protection of the Amino Group (Optional but often recommended):
-
Dissolve 2-amino-5-fluoro-3-methylpyridine in a suitable solvent like dichloromethane.
-
Add a protecting group reagent, such as acetic anhydride, and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the protected aminopyridine.
-
-
Oxidation of the Methyl Group:
-
Dissolve the protected aminopyridine in a solvent like dioxane.
-
Add an oxidizing agent, such as selenium dioxide.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate to obtain the corresponding aldehyde.
-
-
Pyrrole Ring Formation (Annulation):
-
This step can be achieved through various methods. One possibility is a condensation reaction.
-
Dissolve the aldehyde intermediate in a suitable solvent.
-
Add a reagent that can provide the remaining two carbons and the nitrogen for the pyrrole ring, followed by cyclization. This could involve a multi-step sequence.
-
-
Deprotection:
-
If a protecting group was used, it must be removed in the final step.
-
For an acetyl group, this can be achieved by hydrolysis with a base like sodium hydroxide in a mixture of water and an alcohol.
-
Acidify the reaction mixture and extract the product.
-
-
Purification:
-
Purify the crude 5-fluoro-7-azaindole by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
-
Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors
5-Fluoro-7-azaindole derivatives have emerged as a particularly fruitful scaffold in the design of kinase inhibitors.[7][11] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11] The 7-azaindole core can form key hydrogen bond interactions with the hinge region of the kinase ATP binding site, mimicking the adenine moiety of ATP.[3] The 5-fluoro substituent can enhance binding affinity and modulate the physicochemical properties of the inhibitor.
Caption: The MAPK/ERK signaling pathway, a common target for 5-fluoro-7-azaindole-based kinase inhibitors like Vemurafenib.
Table 1: Prominent Examples of 5-Fluoro-7-Azaindole Derivatives in Medicinal Chemistry
| Compound/Scaffold | Target Kinase(s) | Therapeutic Area | Key Insights |
| Vemurafenib (PLX4032) | BRAFV600E | Melanoma | A landmark example of a successful drug based on the 7-azaindole scaffold.[2][3] |
| Cdc7 Inhibitors | Cdc7 | Oncology | Orally active inhibitors have been designed starting from 5-fluoro-7-azaindole.[7] |
| PI3K Inhibitors | PI3K | Oncology | Novel 7-azaindole derivatives have shown potent activity against PI3K at the molecular and cellular levels.[12] |
| c-Met Inhibitors | c-Met | Oncology | The 7-azaindole scaffold was selected to design novel c-Met inhibitors to enhance binding site affinity.[7] |
| Aurora Kinase Inhibitors | Aurora A and B | Oncology | 7-azaindoles have been developed as potent and selective inhibitors of Aurora kinases.[7] |
Future Perspectives
The discovery and development of 5-fluoro-7-azaindole derivatives represent a significant achievement in medicinal chemistry. The versatility of this scaffold, coupled with the beneficial effects of fluorination, has led to the creation of life-saving medicines. Future research in this area is likely to focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The exploration of more efficient, cost-effective, and environmentally friendly synthetic routes to access functionalized 5-fluoro-7-azaindoles will continue to be a priority.
-
Exploration of New Biological Targets: While kinase inhibition has been the primary focus, the 5-fluoro-7-azaindole scaffold holds promise for targeting other classes of proteins.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography will continue to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
-
Expansion into Other Therapeutic Areas: Beyond oncology, 5-fluoro-7-azaindole derivatives may find applications in the treatment of inflammatory diseases, neurodegenerative disorders, and infectious diseases.[13][14][15]
References
-
The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. Benchchem. 6
-
Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Publications. 13
-
Introduction: The Azaindole Scaffold in Medicinal Chemistry. Benchchem. 1
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
-
Fluorinated Azaindoles. Alfa Chemistry. 4
-
Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.
-
Synthesis of Fluorinated Indoles as RNA Analogues. PubMed.
-
Azaindole Therapeutic Agents. PMC - PubMed Central.
-
Azaindoles in Medicinal Chemistry. PharmaBlock. 3
-
Azaindole derivatives, their preparation and their therapeutic application. Google Patents.
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
-
Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
-
5-FLUORO-7-AZAINDOLE. INDOFINE Chemical Company.
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. PubMed.
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011075613A1 - Azaindole derivatives, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 9. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 10. 5-FLUORO-7-AZAINDOLE | 866319-00-8 | INDOFINE Chemical Company [indofinechemical.com]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Potent and Efficacious Influenza PB2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated Pyrrolo[2,3-b]pyridines: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Element
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this pursuit, certain molecular frameworks have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets. The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold.[1][2] Its structural resemblance to both indole and purine allows it to act as a versatile bioisostere, effectively mimicking the natural adenine moiety of ATP to interact with the hinge region of numerous protein kinases.[3] This has made it a cornerstone in the development of targeted therapies, particularly in oncology.
This guide delves into the synergistic combination of the 7-azaindole scaffold with fluorine, the most electronegative element. The strategic incorporation of fluorine into this privileged core has become a transformative strategy in drug design.[4] Fluorination is not merely a substitution; it is a precision tool used to fine-tune a molecule's physicochemical and pharmacological properties, addressing common challenges in drug development such as metabolic instability and off-target toxicity.[5][6] We will explore the synthesis, diverse biological activities, and underlying mechanisms of fluorinated pyrrolo[2,3-b]pyridines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this potent chemical class.
PART 1: The Strategic Impact of Fluorination
The introduction of fluorine into a drug candidate can profoundly alter its molecular properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which has significant implications for metabolic stability.[5] Cytochrome P450 enzymes, the primary drivers of drug metabolism, often struggle to cleave this robust bond, leading to an increased in vivo half-life.
Beyond stability, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which can be critical for optimizing target binding and solubility.[1] Furthermore, substituting hydrogen with fluorine can alter a molecule's conformation and electronic distribution, leading to enhanced binding affinity with the target protein through unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[5][6]
| Property | Consequence of Fluorination | Rationale & Impact on Drug Development |
| Metabolic Stability | Increased resistance to enzymatic degradation (e.g., by CYP450).[5] | The strength of the C-F bond blocks common sites of metabolic oxidation, increasing the drug's half-life and bioavailability. |
| Binding Affinity | Enhanced target engagement.[5] | Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar C-F---C=O interactions, increasing potency. |
| Lipophilicity (LogP) | Increased lipophilicity.[6] | This can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1] |
| Acidity (pKa) | Lowering of pKa of nearby acidic or basic centers. | Altering the ionization state of a molecule at physiological pH can optimize solubility and target interaction. |
PART 2: Synthetic Pathways to Fluorinated Pyrrolo[2,3-b]pyridines
The synthesis of the fluorinated pyrrolo[2,3-b]pyridine core is a critical step that enables the exploration of its biological potential. A variety of robust synthetic routes have been developed, often starting from commercially available substituted pyridines or pyrroles. A common and efficient approach involves the annulation of a pyridine ring onto an existing aminopyrrole moiety.[7][8]
One well-established method begins with 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, which reacts with various fluorine-containing 1,3-bielectrophiles (such as polyfluoroalkyl-1,3-diketones) in acetic acid to yield the desired pyrrolo[2,3-b]pyridine core with a fluoroalkyl substituent at the C4 position.[8] Subsequent steps, such as deprotection of the tert-butyl group and potential glycosylation, allow for further diversification.[8][9] Alternative strategies for introducing fluorine directly onto the azaindole ring include regioselective Balz-Schiemann reactions on an amino-azaindole precursor or quenching a lithiated azaindole with an electrophilic fluorine source.[1]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized workflow for the synthesis of fluorinated pyrrolo[2,3-b]pyridines.
Exemplary Protocol: Synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
This protocol is a representative example based on established literature.[8]
-
Reaction Setup: To a solution of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile (1.0 eq) in glacial acetic acid (10 mL/mmol), add the appropriate 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux under an inert nitrogen atmosphere for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into crushed ice/water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 1-tert-butyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
-
Deprotection: The tert-butyl protecting group can be subsequently removed by treatment with a strong acid like 60% sulfuric acid or concentrated hydrochloric acid to yield the N-H free core, ready for further derivatization.[7][9]
PART 3: Biological Activities and Therapeutic Applications
The true value of the fluorinated pyrrolo[2,3-b]pyridine scaffold lies in its broad and potent biological activity. Its primary success has been as a kinase inhibitor, leveraging its structural mimicry of ATP to target the catalytic site of these crucial enzymes.
Kinase Inhibition in Oncology
Abnormal kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[10] Fluorinated 7-azaindoles have proven to be highly effective in this domain.
-
Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival, making it an attractive target in oncology. Researchers have developed highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives that show submicromolar cellular FAK inhibition.[11] The strategic placement of substituents, such as a 3,5-difluoro-benzylamine group, was found to be crucial for biochemical activity.[11] Structural analysis revealed that these compounds induce a rare helical conformation in the DFG-loop of the kinase, highlighting a unique mechanism of inhibition.[11]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway is frequently dysregulated in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3.[12] One lead compound, 4h , which features a trifluoromethyl group on the azaindole core, exhibited impressive inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively.[12] This compound effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro.[12]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is an oncogene associated with colorectal cancer (CRC) that modulates the WNT/β-catenin signaling pathway. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM.[13] This compound was shown to downregulate WNT/β-catenin signaling, induce cell cycle arrest, and significantly inhibit tumor growth in CRC xenograft models.[13]
Caption: Inhibition of the WNT/β-catenin pathway by a CDK8 inhibitor.[13]
Applications in Neurodegenerative Diseases
The therapeutic potential of this scaffold extends beyond oncology.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease (AD). A series of novel pyrrolo[2,3-b]pyridine derivatives were designed as highly potent GSK-3β inhibitors.[14] Several compounds, including 41 , 46 , and 54 , exhibited remarkable potency with IC50 values of 0.22, 0.26, and 0.24 nM, respectively. Compound 41 was shown to inhibit tau hyperphosphorylation in cellular models, displayed low cytotoxicity, and effectively ameliorated dyskinesia in a zebrafish AD model, marking it as a promising candidate for AD treatment.[14]
| Compound Class | Target Kinase | Key Compound(s) | IC50 Values | Therapeutic Area | Reference |
| Fluorinated Pyrrolo[2,3-b]pyridines | FAK | 3,5-difluoro-benzylamine derivative | Submicromolar (cellular) | Oncology | [11] |
| Trifluoromethyl-Pyrrolo[2,3-b]pyridines | FGFR1/2/3 | 4h | 7 nM / 9 nM / 25 nM | Oncology | [12] |
| Phenyl-Pyrrolo[2,3-b]pyridines | CDK8 | Compound 22 | 48.6 nM | Colorectal Cancer | [13] |
| Pyrrolo[2,3-b]pyridines | GSK-3β | 41 , 46 , 54 | 0.22 nM, 0.26 nM, 0.24 nM | Alzheimer's Disease | [14] |
Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR)
This protocol describes a typical luminescence-based assay to determine the inhibitory activity of a compound.
-
Reagents: Recombinant human FGFR kinase, appropriate substrate peptide, ATP, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the fluorinated pyrrolo[2,3-b]pyridine test compound in DMSO, typically starting from 10 mM.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration for the enzyme). Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The fusion of the privileged pyrrolo[2,3-b]pyridine scaffold with fluorine has yielded a powerful class of molecules with significant therapeutic potential. The strategic use of fluorination has proven to be a highly effective method for enhancing drug-like properties, leading to potent and selective inhibitors for a range of clinically relevant targets, especially protein kinases.[4] The success in developing inhibitors for FAK, FGFR, CDK8, and GSK-3β underscores the versatility and power of this approach in both oncology and neurodegeneration.[11][12][13][14]
Future research will likely focus on expanding the chemical space of fluorinated 7-azaindoles through innovative synthetic methodologies, including late-stage fluorination techniques. Further exploration of their potential against other target classes, such as topoisomerases and other enzymes, is also a promising avenue.[15] As our understanding of structure-activity relationships deepens, the rational design of next-generation fluorinated pyrrolo[2,3-b]pyridines will undoubtedly continue to deliver novel drug candidates to address unmet medical needs.
References
-
Iaroshenko, V. O., et al. Facile Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines. Synthesis 2009(10): 1650-1654. [Link]
-
Guenat, S., et al. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry 2020, 63(22), 13736-13759. [Link]
-
Singh, A., et al. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry 2024, 153, 107867. [Link]
-
Li, J., et al. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry 2025, 285, 117067. [Link]
-
Al-Ostoot, F. H., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals 2023, 16(9), 1324. [Link]
-
Liu, X., et al. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry 2022, 65(18), 12185-12204. [Link]
-
Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters 2021, 43, 128087. [Link]
-
Besson, T., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2020, 25(11), 2533. [Link]
-
Cushman, M., et al. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry 2017, 60(21), 8848-8861. [Link]
-
Kamal, A., et al. Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry 2016, 16(11), 863-885. [Link]
-
Khan, I., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry 2025. [Link]
-
Iqbal, M. N., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals 2023, 16(8), 1162. [Link]
-
Narva, S., et al. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry 2016, 114, 220-231. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides - Enamine [enamine.net]
- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to the Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a paramount heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both indole and purine has rendered it a "privileged structure," leading to its incorporation into numerous clinically successful drugs, particularly kinase inhibitors.[1] This guide provides an in-depth exploration of the key synthetic strategies for constructing and functionalizing this vital nucleus, offering researchers and drug development professionals a comprehensive resource for navigating its chemical landscape. We will delve into the mechanistic underpinnings of classical and contemporary methods, provide field-proven protocols, and present data-driven comparisons to inform strategic synthetic planning.
Introduction: The Rise of a Privileged Scaffold
The 7-azaindole core is a bioisostere of the naturally occurring indole ring system, with the introduction of a nitrogen atom into the benzene portion of the indole. This seemingly subtle modification can significantly modulate a molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability, often leading to enhanced biological activity and novel intellectual property.[1] The first synthesis of the parent 7-azaindole was reported in 1955 by M. M. Robison and B. L. Robison, laying the groundwork for decades of synthetic exploration.[2]
The true ascendancy of the 7-azaindole scaffold began with its application in kinase inhibitor design.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole framework can effectively mimic the adenine portion of ATP, enabling it to bind to the kinase hinge region through crucial hydrogen bonding interactions.[1][3] This has led to the development of groundbreaking drugs like the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1] The continued interest in this scaffold fuels the ongoing development of novel and efficient synthetic methodologies.[4][5]
Foundational Synthetic Strategies: Building the Core
The construction of the 7-azaindole ring system can be broadly categorized into two approaches: annulation of a pyrrole ring onto a pre-existing pyridine or, less commonly, formation of the pyridine ring from a pyrrole precursor. This section will focus on the most prevalent and robust methods for assembling the core 1H-pyrrolo[2,3-b]pyridine structure.
The Fischer Indole Synthesis: A Classic Approach Adapted
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered in 1883, remains a relevant and powerful tool for the synthesis of 7-azaindoles.[6][7] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the corresponding pyridylhydrazine and a ketone or aldehyde.[6]
Mechanism Insight: The reaction proceeds through a[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone. This is followed by rearomatization, cyclization, and elimination of ammonia to furnish the indole ring.[6] The acidic conditions and elevated temperatures are crucial for driving the reaction forward.[7] Polyphosphoric acid (PPA) is a commonly employed catalyst for this transformation.[8]
Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [8]
-
Hydrazone Formation: A solution of 2-pyridylhydrazine (1.0 eq) and the desired ketone (e.g., cyclohexanone, 1.1 eq) in a suitable solvent like ethanol is stirred, often with gentle heating, until the formation of the corresponding 2-pyridylhydrazone is complete (monitored by TLC or LC-MS).
-
Cyclization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at a temperature typically ranging from 120-180 °C.
-
Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto ice. The resulting mixture is basified with a strong base (e.g., NaOH or NH4OH) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the 2,3-disubstituted 7-azaindole.
Data Summary: Scope of the Fischer Indole Synthesis for 7-Azaindoles [8]
| Ketone Reactant | Product | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydro-9H-pyrido[3,2-b]indole | 76 |
| Cycloheptanone | 1,2,3,4,5,10-Hexahydrocyclohepta[b]pyrrolo[2,3-e]pyridine | 51 |
| Diethyl ketone | 2,3-Diethyl-1H-pyrrolo[2,3-b]pyridine | 76 |
| Methyl ethyl ketone | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 73 |
| Phenyl ethyl ketone | 2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine | 38 |
Causality Behind Experimental Choices: The use of a strong acid like PPA is essential to protonate the hydrazone and facilitate the key[2][2]-sigmatropic rearrangement. The high temperatures provide the necessary activation energy for this typically demanding cyclization. The choice of ketone directly dictates the substitution pattern at the 2- and 3-positions of the resulting 7-azaindole.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Cornerstone for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides an in-depth analysis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. It moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and strategic application in the development of targeted therapeutics, grounded in established scientific literature.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by nitrogen. This substitution maintains key structural features for biological target recognition while altering electronic properties, improving metabolic stability, and introducing a hydrogen bond acceptor to enhance binding affinity and solubility.
This guide focuses on a particularly valuable derivative: methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 1190314-69-2 ). The introduction of a fluorine atom at the 5-position can significantly enhance binding interactions and improve pharmacokinetic properties, making this compound a highly sought-after starting material. While the requested topic specified the "4-carboxylate" isomer, this regioisomer is not commonly described in chemical literature or available commercially. In contrast, the 3-carboxylate isomer is a well-characterized and widely utilized intermediate for synthesizing a range of potent and selective therapeutic agents. Its strategic importance lies in its role as a versatile precursor for compounds targeting critical signaling pathways in oncology, inflammation, and virology.[1][2][3][4]
Compound Identification and Physicochemical Properties
Accurate identification is paramount for experimental reproducibility. The key identifiers and computed properties for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1190314-69-2 | [5][6] |
| Molecular Formula | C₉H₇FN₂O₂ | [5][6] |
| Molecular Weight | 194.16 g/mol | [5][6] |
| IUPAC Name | methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | [5] |
| Synonym(s) | 5-Fluoro-7-azaindole-3-carboxylic acid methyl ester | [5][6] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [5] |
| logP (Computed) | 1.4886 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Synthesis and Strategic Functionalization
The synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and related 7-azaindoles often involves multi-step sequences starting from substituted pyridines. The workflow below illustrates a generalized, conceptual pathway, emphasizing the strategic logic behind the synthetic design.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Synthesis:
-
Starting Material Selection: The choice of a 2-amino-5-fluoropyridine derivative is strategic. The amino group provides a reactive handle for introducing the components needed for the pyrrole ring, while the fluorine is carried through the synthesis.
-
Cyclization Strategy: The formation of the fused pyrrole ring (Annulation) is the key step. This is often achieved through transition-metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization, a robust method for constructing such bicyclic systems.
-
C3-Functionalization: The methyl carboxylate group at the C3 position is not merely a final feature; it is a critical reactive handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amide derivatives. This is a cornerstone of modern medicinal chemistry library synthesis.
Application in Drug Discovery: A Versatile Scaffold
The true value of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is realized in its application as a foundational scaffold for potent and selective inhibitors of various drug targets. The 7-azaindole core acts as a hinge-binding motif in many kinase inhibitors, while the C3-carboxamide side chain explores different pockets of the ATP-binding site to achieve potency and selectivity.
Caption: Role as a core scaffold for developing diverse therapeutic agents.
-
Janus Kinase (JAK) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core is a key feature in several approved and clinical-stage JAK inhibitors. Derivatives are designed to selectively target JAK1, which is crucial for cytokine signaling in inflammatory and autoimmune diseases.[4]
-
FGFR Inhibitors: Abnormal signaling of Fibroblast Growth Factor Receptors is a known driver in various cancers. The 7-azaindole scaffold has been successfully employed to develop potent inhibitors targeting this pathway.[2]
-
Antiviral Agents: Researchers have discovered that derivatives containing the 5-fluoro-1H-pyrrolo[2,3-b]pyridine skeleton can act as potent inhibitors of the influenza virus PB2 protein, a key component of the viral RNA polymerase complex. This highlights the scaffold's versatility beyond kinase inhibition.[3]
-
Phosphodiesterase (PDE) Inhibitors: The scaffold has also been used to generate selective inhibitors of PDE4B, a target for treating central nervous system (CNS) and inflammatory diseases.[7]
Key Experimental Protocol: Amide Coupling
The conversion of the methyl ester to a diverse set of amides is the most common and critical reaction for this building block in SAR studies.
Objective: To synthesize a 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivative from the title methyl ester.
Step 1: Saponification (Ester to Carboxylic Acid)
-
Dissolution: Dissolve methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) in a suitable solvent mixture, such as methanol/water or THF/water.
-
Hydrolysis: Add an aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5–2.0 eq), to the solution at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5 to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Step 2: Amide Bond Formation
-
Activation: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) from Step 1 in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add a peptide coupling agent (e.g., T3P, HATU, or EDCI/HOBt) (1.1–1.3 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq). Stir for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0–1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, perform an appropriate aqueous work-up followed by purification, typically via flash column chromatography on silica gel or preparative HPLC, to isolate the final amide product.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential for safety.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation.[8] May cause respiratory irritation.
-
Storage: Store in a tightly sealed container in a dry, cool place. For long-term stability, especially for sensitive intermediates, storage at room temperature under an inert atmosphere (argon or nitrogen) is recommended.[1][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Conclusion and Future Perspectives
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is more than just a chemical intermediate; it is a validated and highly valuable platform for modern drug discovery. Its unique electronic properties and versatile reactivity have enabled the development of numerous clinical candidates and approved drugs. Future research will likely continue to leverage this scaffold to design next-generation inhibitors with improved selectivity profiles, novel mechanisms of action, and enhanced drug-like properties to address unmet medical needs in oncology, immunology, and beyond.
References
-
PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. National Center for Biotechnology Information.
-
MySkinRecipes. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. MySkinRecipes Commercial Vendor.
-
EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. EvitaChem Commercial Vendor.
-
ChemScene. Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. ChemScene Commercial Vendor.
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.
-
Capot Chemical. MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Capot Chemical Commercial Vendor.
-
PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Library of Medicine.
-
Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
-
Sunway Pharm Ltd. methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Sunway Pharm Ltd. Commercial Vendor.
-
PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. National Library of Medicine.
-
PubMed. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. National Library of Medicine.
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI Publishing.
Sources
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - CAS:1190314-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. The described multi-step synthesis employs a logical sequence of reactions, commencing with the construction of the 5-fluoro-7-azaindole core, followed by regioselective C4-carboxylation via directed ortho-metalation, and culminating in methyl esterification. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1] The introduction of a fluorine atom at the 5-position and a methyl carboxylate at the 4-position can significantly modulate the electronic properties and binding interactions of the core structure, making the title compound a valuable building block for the synthesis of targeted therapeutics, including kinase inhibitors.[2]
This guide details a robust and rational synthetic pathway to methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, designed for adaptability and scalability in a research setting.
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence, which can be conceptually divided into three main stages:
-
Formation of the 5-Fluoro-7-Azaindole Core: This stage involves the construction of the bicyclic ring system from a commercially available substituted pyridine.
-
Regioselective C4-Carboxylation: This crucial step utilizes a directed ortho-metalation (DoM) strategy to install a carboxylic acid group at the desired C4 position of the pyridine ring.
-
Methyl Esterification: The final transformation is the conversion of the carboxylic acid to its corresponding methyl ester.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole core is achieved through a Sonogashira coupling followed by an intramolecular cyclization. This approach offers a reliable method for forming the pyrrole ring fused to the pyridine.
Step 1.1: Sonogashira Coupling of 2-Amino-3-iodo-5-fluoropyridine
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] In this step, we couple 2-amino-3-iodo-5-fluoropyridine with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[5]
Reaction Scheme: (A diagram showing the Sonogashira coupling of 2-amino-3-iodo-5-fluoropyridine with trimethylsilylacetylene to yield 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine)
Protocol:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-3-iodo-5-fluoropyridine (1.0 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.03 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
-
To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 2-Amino-3-iodo-5-fluoropyridine | 1.0 | >98% | Starting material |
| Trimethylsilylacetylene | 1.2 | >98% | |
| Pd(PPh₃)₂Cl₂ | 0.03 | Catalyst | |
| Copper(I) iodide | 0.05 | Co-catalyst | |
| Triethylamine | 3.0 | Anhydrous | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous | Solvent |
Step 1.2: Deprotection and Intramolecular Cyclization
The TMS group is readily removed under basic conditions. The resulting terminal alkyne undergoes a base-catalyzed intramolecular cyclization to form the 5-fluoro-7-azaindole ring system.[6]
Reaction Scheme: (A diagram showing the deprotection of the TMS group and subsequent intramolecular cyclization to form 5-fluoro-1H-pyrrolo[2,3-b]pyridine)
Protocol:
-
Dissolve the TMS-protected intermediate from Step 1.1 in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the deprotection is complete, heat the reaction mixture to reflux to induce cyclization.
-
Monitor the cyclization by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Part 2: Regioselective C4-Carboxylation
The functionalization of the C4 position of the 7-azaindole core is achieved through a directed ortho-metalation (DoM) strategy.[7][8] This powerful technique allows for the deprotonation of a specific C-H bond adjacent to a directing metalation group (DMG), followed by quenching with an electrophile. In this case, the pyridine nitrogen (N7) acts as the DMG.
Figure 2: Workflow for C4-carboxylation.
Step 2.1: N-Protection of the Pyrrole Ring
The acidic proton on the pyrrole nitrogen must be protected to prevent it from being deprotonated by the strong base used in the subsequent lithiation step. A bulky triisopropylsilyl (TIPS) group is an excellent choice as it also sterically hinders the C2 position, further promoting lithiation at C4.[9]
Protocol:
-
Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add imidazole (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude N-TIPS protected 7-azaindole is often of sufficient purity to be used directly in the next step.
Step 2.2: Directed C4-Lithiation and Carboxylation
With the pyrrole nitrogen protected, a strong organolithium base such as n-butyllithium can selectively deprotonate the C4 position, directed by the pyridine nitrogen. The resulting lithiated intermediate is then quenched with carbon dioxide to install the carboxylic acid group.
Protocol:
-
Dissolve the N-TIPS protected 5-fluoro-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the crude N-TIPS protected carboxylic acid.
Step 2.3: N-Deprotection
The TIPS protecting group is removed using a fluoride source, typically tetrabutylammonium fluoride (TBAF).
Protocol:
-
Dissolve the crude product from Step 2.2 in THF.
-
Add tetrabutylammonium fluoride (1.5 eq, as a 1 M solution in THF) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by flash column chromatography to isolate 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Part 3: Methyl Esterification
The final step is the conversion of the carboxylic acid to the desired methyl ester. A common and effective method is to use methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. Alternatively, for sensitive substrates, trimethylsilyldiazomethane offers a milder option.[10][11]
Protocol (Using Thionyl Chloride):
-
Suspend 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | 1.0 | >95% | Starting material |
| Methanol | Excess | Anhydrous | Reagent and solvent |
| Thionyl chloride | 2.0 | >99% | Catalyst |
| Sodium bicarbonate | Saturated aq. | For quenching |
Conclusion
The synthetic route detailed in this application note provides a reliable and well-precedented pathway for the synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. By understanding the principles behind each transformation, from the Sonogashira coupling to the directed ortho-metalation and final esterification, researchers can confidently reproduce and adapt this protocol for the synthesis of other functionalized 7-azaindole derivatives.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available from: [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available from: [Link]
-
Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. Available from: [Link]
-
Directed (ortho) Metallation. Unblog.fr. Available from: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available from: [Link]
-
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. Available from: [Link]
-
Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. Available from: [Link]
-
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available from: [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.. Available from: [Link]
-
Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. Available from: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society. Available from: [Link]
-
Directed (ortho) Metallation. University of Connecticut. Available from: [Link]
-
Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. University of Edinburgh Research Explorer. Available from: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]
- Process for the preparation of carboxylic acid methyl esters. Google Patents.
- Preparation method of fluoropyridine compounds. Google Patents.
-
A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. ACS Publications. Available from: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available from: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Available from: [Link]
-
Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed. Available from: [Link]
-
Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. PubMed. Available from: [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Available from: [Link]
-
7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate. Available from: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available from: [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. Available from: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Available from: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available from: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available from: [Link]
-
Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. PubMed. Available from: [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available from: [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl Esters [organic-chemistry.org]
Application Notes and Protocols for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Versatile Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine enables it to function as a privileged hinge-binding motif for a multitude of protein kinases, making it a highly sought-after core in the design of targeted therapeutics.[1][2] The strategic introduction of substituents onto this core allows for the fine-tuning of a compound's physicochemical and pharmacological properties, such as potency, selectivity, and metabolic stability.
This guide focuses on a key derivative, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . The presence of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the methyl carboxylate at the 4-position serves as a versatile synthetic handle for a variety of chemical transformations. These features make this intermediate particularly valuable in the synthesis of inhibitors for critical oncology targets like Fibroblast Growth Factor Receptors (FGFR) and other protein kinases.[3][4][5]
This document provides a comprehensive overview of the synthetic utility of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, offering detailed protocols for its key transformations and explaining the scientific rationale behind the experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.
| Property | Value | Reference |
| Molecular Formula | C₉H₇FN₂O₂ | [6] |
| Molecular Weight | 194.16 g/mol | [6] |
| Appearance | Off-white solid | |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). | [6] |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Transformations and Protocols
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate offers several avenues for synthetic elaboration. The pyrrole N-H, the aromatic C-H bonds, and the methyl ester functionality are all amenable to chemical modification.
Workflow for Functionalization
The following diagram illustrates the key reactive sites and potential transformations of the title compound.
Caption: Key synthetic transformations of the title intermediate.
N-H Functionalization: Alkylation and Arylation
The pyrrole nitrogen of the 7-azaindole core is nucleophilic and can be readily functionalized. This modification is often crucial for modulating the biological activity and physicochemical properties of the final compound.[7]
Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation using a base-mediated reaction.
Rationale: A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the pyrrole N-H, generating a nucleophilic anion that readily reacts with an electrophilic alkyl halide. DMF is a suitable polar aprotic solvent for this type of reaction.
Step-by-Step Protocol:
-
To a stirred solution of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
C-H Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the 7-azaindole core.[8][9]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an appropriately halogenated derivative of the title compound with an arylboronic acid. While the title compound itself is not halogenated at a reactive position for direct coupling, this protocol is applicable to its halogenated analogs, which are common synthetic derivatives.
Rationale: The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich heterocyclic substrates.[10][11][12]
Step-by-Step Protocol (for a halogenated derivative):
-
In a reaction vessel, combine the halogenated methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the C-arylated product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Ester Group Transformations
The methyl ester at the 4-position is a versatile functional group that can be readily converted into other functionalities, such as carboxylic acids, amides, or alcohols.[13]
Protocol: Ester Hydrolysis to Carboxylic Acid
Rationale: Saponification using a strong base like lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent (like methanol or THF) is a standard and efficient method for hydrolyzing methyl esters.[14]
Step-by-Step Protocol:
-
Dissolve methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
The resulting precipitate is the carboxylic acid, which can be collected by filtration, washed with cold water, and dried under vacuum.
Protocol: Amidation via the Carboxylic Acid
Rationale: The resulting carboxylic acid from hydrolysis can be coupled with a variety of amines to form amides using standard peptide coupling reagents like HATU or T3P. These reagents activate the carboxylic acid for nucleophilic attack by the amine.
Step-by-Step Protocol:
-
To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Add a coupling reagent, for example, propylphosphonic anhydride (T3P, 1.5 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq).[15]
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up by diluting with water and extracting with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by flash chromatography or recrystallization.
Conclusion
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its strategic functionalization through N-alkylation/arylation, palladium-catalyzed cross-coupling reactions, and transformations of the ester group provides access to a diverse range of novel chemical entities. The protocols outlined in this guide, grounded in established chemical principles, offer researchers a solid foundation for the effective utilization of this important building block in their drug discovery and development endeavors.
References
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link][1][3][4]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][5]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link][8]
-
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link][16]
-
7-Azaindole in natural and bioactive molecules and drugs with azine- and azole-ring functionalization. ResearchGate. [Link][17]
-
Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link][9]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link][18]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link][19]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link][11][12]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. [Link][14]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link][15]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Nucleic Acids. [Link][20]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link][21]
-
Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. PubMed. [Link][22]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link][23]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link][7]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link][24]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
The Strategic Application of Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1] Its structural resemblance to purine enables it to function as an effective hinge-binder for a multitude of protein kinases, which are pivotal regulators of cellular signaling pathways.[2] The strategic placement of the pyridine nitrogen and the pyrrole N-H group allows for the formation of a bidentate hydrogen bond network with the kinase hinge region, a critical interaction for potent and selective inhibition.[2][3]
This guide focuses on a specifically functionalized derivative: methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . The introduction of a fluorine atom at the 5-position can significantly enhance binding affinity and modulate physicochemical properties like metabolic stability and membrane permeability.[4] The methyl carboxylate at the 4-position serves as a versatile synthetic handle, primarily for the construction of carboxamides, a key functional group in many kinase inhibitors for establishing additional interactions within the ATP-binding pocket. This document provides an in-depth exploration of the synthesis and application of this key intermediate, tailored for researchers, scientists, and drug development professionals.
Core Synthesis Strategy
While numerous synthetic routes exist for the broader 7-azaindole core, the specific target, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is most reliably accessed from its corresponding carboxylic acid precursor, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1228666-41-8).[5] The final step is a standard esterification, a fundamental transformation in organic synthesis.
Protocol 1: Fischer Esterification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
This protocol outlines the conversion of the carboxylic acid to its methyl ester. The use of an acid catalyst in an excess of methanol drives the equilibrium towards the product.[6]
Rationale: Fischer esterification is a classic, cost-effective, and scalable method for preparing esters from carboxylic acids and alcohols. Sulfuric acid acts as a potent catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically performed at reflux to ensure a reasonable reaction rate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-50 mL per gram of carboxylic acid) to the flask. Stir the suspension.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of methanol used).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Application in Kinase Inhibitor Synthesis
The primary application of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in medicinal chemistry is as a key building block for inhibitors of protein kinases, particularly Janus Kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCK).[7][8][9] The methyl ester at the C4 position is an ideal precursor for the synthesis of 4-carboxamides, which can form crucial hydrogen bonds and occupy specific pockets in the kinase active site.
Target Focus: Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors.[7] Dysregulation of JAK/STAT signaling is implicated in a wide range of autoimmune diseases, inflammatory conditions, and myeloproliferative disorders.[8] Consequently, JAK inhibitors have become a major therapeutic class. Many potent JAK inhibitors feature a 7-azaindole core substituted at the 4-position with a carboxamide moiety.
Protocol 2: Synthesis of a 4-Carboxamide Derivative via Amide Coupling
This protocol describes the conversion of the methyl ester to a secondary or tertiary amide, a common step in the synthesis of JAK inhibitors.[10] The reaction typically involves direct amidation with an amine, often facilitated by a coupling reagent or by conversion to the carboxylic acid followed by amide bond formation. A direct aminolysis approach is presented here.
Rationale: Direct aminolysis of the methyl ester with an amine is an atom-economical method for forming the amide bond. This reaction can be slow and may require elevated temperatures or the use of a catalyst. The choice of solvent is critical to ensure solubility of the starting materials and to facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure vessel or sealed tube, combine methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) and the desired primary or secondary amine (1.5-3.0 eq).
-
Solvent: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the vessel and heat the mixture to 100-150°C for 12-48 hours. Monitor the reaction for the consumption of the starting ester by LC-MS.
-
Work-up: After cooling the reaction to ambient temperature, pour the mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel chromatography or recrystallization to obtain the desired 4-carboxamide.
Quantitative Data Summary
The utility of the 5-fluoro-7-azaindole scaffold is demonstrated by the potent inhibitory activities of its derivatives against various kinase targets. The table below summarizes representative data for compounds containing this core structure, highlighting the low nanomolar potency often achieved.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [4] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | [4] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 | [4] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | Potent (specific value not in abstract) | [11] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK3 | Potent (specific value not in abstract) | [10] |
Note: The IC₅₀ values are illustrative of the potential of the scaffold and are not derived directly from methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate but from analogous structures.
Conclusion and Future Perspectives
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a high-value, strategically designed intermediate for medicinal chemistry. Its pre-installed fluorine atom and versatile methyl ester handle provide a direct and efficient entry point into the synthesis of potent and selective kinase inhibitors. The protocols outlined herein offer robust and adaptable methods for its synthesis and subsequent elaboration into complex, biologically active molecules. As the demand for novel kinase inhibitors for treating cancer, inflammation, and autoimmune diseases continues to grow, the importance of key building blocks like this 7-azaindole derivative will undoubtedly increase, making it a staple in the toolbox of the modern medicinal chemist.
References
-
Popowycz, F., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3196. Available at: [Link]
- Google Patents. (2017). US20170121327A1 - JAK Kinase Inhibitor Compounds for Treatment of Respiratory Disease.
- Google Patents. (2017). US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto.
- Google Patents. (2021). KR20210134738A - JAK inhibitor and its manufacturing method and application in pharmaceutical field.
- Google Patents. (2020). WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds.
-
Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. Available at: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]
-
PubMed. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Available at: [Link]
-
PubMed. (2015). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. Available at: [Link]
-
436437 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS: 1228666-41-8. (n.d.). Available at: [Link]
-
PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
- Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.
-
PubMed. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]
-
RSC Publishing. (2018). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Available at: [Link]
-
PubMed. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available at: [Link]
Sources
- 1. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. US20170121327A1 - JAK Kinase Inhibitor Compounds for Treatment of Respiratory Disease - Google Patents [patents.google.com]
- 8. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]
- 9. KR20210134738A - JAK inhibitor and its manufacturing method and application in pharmaceutical field - Google Patents [patents.google.com]
- 10. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable efficacy in targeting the ATP-binding site of kinases.[1][2] This guide provides an in-depth exploration of a key derivative, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , as a strategic starting point for the development of potent and selective kinase inhibitors. We will dissect the rationale behind this scaffold's utility, from its hinge-binding capabilities to the strategic placement of its functional groups, and provide detailed protocols for its application in a typical drug discovery workflow.
The Scientific Rationale: Why the 7-Azaindole Scaffold?
The vast majority of kinase inhibitors function as ATP competitors, targeting the highly conserved ATP-binding pocket.[3] A critical interaction within this site is with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[2][4]
Causality Behind the Interaction: The unique arrangement of nitrogen atoms in the 7-azaindole core allows it to act as both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7).[5] This enables the formation of two crucial hydrogen bonds with the backbone amides of the kinase hinge region, effectively mimicking the adenine portion of ATP.[6] This bidentate interaction provides a strong anchor for the inhibitor, leading to high binding affinity. The FDA-approved B-RAF inhibitor, Vemurafenib, was successfully developed from this simple 7-azaindole fragment, underscoring its immense potential.[1][3]
Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge.
Strategic Functionalization: The core scaffold, while potent, is just the foundation. The substituents on the ring system dictate the inhibitor's selectivity and drug-like properties.
-
5-Fluoro Group: The electron-withdrawing fluorine atom at the 5-position can significantly impact the molecule's properties. It can lower the pKa of the pyrrole N-H, potentially strengthening its hydrogen bond donation. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving metabolic stability and pharmacokinetic profiles.
-
4-Carboxylate Group: The methyl carboxylate at the 4-position serves as a versatile synthetic handle. It is not intended to remain in the final drug but acts as a key intermediate for creating a diverse library of compounds, typically through amide coupling with a wide array of amines. This allows for the exploration of various chemical spaces to achieve selectivity and potency against the target kinase.
Kinase Inhibitor Discovery Workflow
The development of a novel kinase inhibitor from a starting fragment like methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate follows a structured, multi-stage process. This workflow is designed to iteratively refine the chemical structure to maximize potency and selectivity while ensuring favorable drug-like properties.
Caption: Iterative workflow for kinase inhibitor development.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key stages in the discovery workflow.
Protocol 1: Synthesis of a Focused Amide Library
Objective: To generate a diverse set of derivatives from the starting scaffold for structure-activity relationship (SAR) studies. This protocol outlines a standard amide coupling procedure.
Materials:
-
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
-
A diverse panel of primary and secondary amines
-
Lithium hydroxide (LiOH)
-
Solvents: Tetrahydrofuran (THF), Water (H₂O), N,N-Dimethylformamide (DMF)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC).
Procedure:
-
Saponification (Ester to Carboxylic Acid): a. Dissolve methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in a mixture of THF and H₂O (e.g., 3:1 ratio). b. Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. c. Acidify the reaction mixture to pH ~4 with 1N HCl. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Purify if necessary.
-
Amide Coupling: a. In a clean, dry flask, dissolve the resulting 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Add the desired amine (1.1 eq) to the reaction mixture. d. Stir at room temperature for 6-18 hours. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction with water and extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. g. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.
Expert Insight: The choice of coupling reagent is critical. HATU is highly efficient and minimizes side reactions, which is crucial when working with valuable or complex amines. Pre-activation of the carboxylic acid before adding the amine ensures a more efficient and cleaner reaction.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase in a purified, cell-free system. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Purified, active target kinase
-
Kinase-specific substrate (peptide or protein)
-
Synthesized inhibitor compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: a. Prepare serial dilutions of your inhibitor compounds in DMSO. A typical starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution. b. Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
Kinase Reaction: a. Prepare a Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but should be at or near their Km values.[7] b. Add the Kinase/Substrate mix (e.g., 5 µL) to each well containing the compounds. c. Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated. d. Prepare an ATP solution in Kinase Assay Buffer (final concentration typically at the ATP Km for the specific kinase). e. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells. f. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (10 µL) to each well. Incubate for 40 minutes at room temperature. b. Convert the generated ADP to ATP by adding the Kinase Detection Reagent (20 µL) to each well. Incubate for 30 minutes at room temperature. c. Measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data using the "no inhibition" (DMSO) and "no enzyme" controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement Assay
Objective: To confirm that the inhibitor can enter live cells and bind to its intended kinase target. Many compounds that are potent in biochemical assays fail in a cellular context due to poor permeability or efflux.[8]
Materials:
-
A cell line that expresses the target kinase.
-
Cell culture medium and reagents.
-
Inhibitor compounds.
-
Assay-specific reagents (e.g., NanoBRET™ Target Engagement Assay reagents from Promega, which require cells expressing a NanoLuc®-kinase fusion).
-
White, opaque 96-well cell culture plates.
-
Plate reader capable of measuring BRET signals (dual-channel luminometer).
Procedure (Example using NanoBRET™):
-
Cell Plating: a. Harvest and count cells. Dilute the cells to the desired density in the appropriate medium. b. Plate the cells (e.g., 2 x 10⁴ cells per well) in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of the inhibitor compounds in the cell culture medium. b. Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Target Engagement Measurement: a. Prepare the NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. b. Add the detection reagent mixture to the wells. c. Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission.
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
A decrease in the BRET signal indicates that the compound is displacing the fluorescent tracer from the kinase, confirming target engagement.
-
Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.
Data Presentation and Interpretation
Quantitative data from screening should be summarized for clear comparison.
Table 1: Hypothetical Screening Data for a Library Derived from Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
| Compound ID | R-Group (Amide) | Target Kinase IC₅₀ (nM) [Biochemical] | Target Kinase IC₅₀ (nM) [Cellular] | Off-Target Kinase X IC₅₀ (nM) [Biochemical] | Selectivity (Off-Target/Target) |
| AZ-001 | Cyclopropyl | 55 | 250 | >10,000 | >181x |
| AZ-002 | Phenyl | 150 | 800 | 5,000 | 33x |
| AZ-003 | 4-Morpholinophenyl | 12 | 45 | 1,500 | 125x |
| AZ-004 | Pyridin-3-yl | 28 | 90 | >10,000 | >357x |
Interpretation:
-
AZ-003 shows the highest potency in the biochemical assay.
-
The drop-off in potency between biochemical and cellular assays (e.g., AZ-001: 55 nM vs. 250 nM) is common and highlights the importance of cell-based testing.
-
AZ-004 demonstrates excellent biochemical potency and the best selectivity against the off-target kinase, making it a promising candidate for further optimization.
Concluding Remarks
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is more than just a chemical; it is a validated and highly effective starting point for kinase inhibitor discovery. Its inherent ability to bind the kinase hinge provides a solid foundation for affinity, while its functional groups offer the necessary handles for synthetic elaboration to achieve potency, selectivity, and desirable ADME properties.[9][10] By employing a systematic workflow of synthesis, biochemical screening, and robust cell-based validation, researchers can efficiently translate this privileged scaffold into novel therapeutic candidates.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- PubMed. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- MDPI. (n.d.).
- ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- Reaction Biology. (2022).
- ACS Publications. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- Tesi di dottorato. (n.d.).
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Reaction Biology. (2024).
- PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- Bentham Science Publisher. (n.d.).
- SciSpace. (n.d.).
- PubMed Central. (n.d.).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benthamscience.com [benthamscience.com]
- 10. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for Novel Drug Scaffolds from Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction: The Privileged 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively interact with a wide range of biological targets, particularly protein kinases. The incorporation of a nitrogen atom into the indole ring system can enhance binding affinities, modulate physicochemical properties, and open new avenues for intellectual property.[1] Consequently, 7-azaindole derivatives have emerged as crucial components in the development of targeted therapies, including approved drugs for various cancers.
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a key starting material for the synthesis of a diverse array of novel compounds. The fluorine atom at the 5-position can enhance metabolic stability and binding interactions, while the methyl ester at the 4-position provides a versatile handle for further chemical modifications. This guide presents detailed synthetic routes and protocols for the transformation of this valuable building block into novel chemical entities for drug discovery and development.
Core Synthetic Pathways
The primary synthetic transformations for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involve modifications at the pyrrole nitrogen (N-1) and the carboxylate group at C-4. These reactions allow for the systematic exploration of the chemical space around the 7-azaindole core, facilitating the optimization of biological activity and pharmacokinetic properties. The following sections detail the key synthetic routes:
-
N-Alkylation/N-Arylation: Introduction of substituents at the N-1 position.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
-
Amidation: Formation of amides from the carboxylic acid intermediate.
-
Cross-Coupling Reactions: Although the starting material is not halogenated for typical cross-coupling at the pyridine ring, this section will discuss the potential for such reactions on derivatives.
The overall synthetic strategy is depicted in the workflow below:
Caption: General synthetic workflow from the starting material.
Section 1: N-Alkylation and N-Arylation of the Pyrrole Nitrogen
Functionalization of the pyrrole nitrogen (N-1) is a critical step in modifying the electronic and steric properties of the 7-azaindole scaffold. This is typically achieved through N-alkylation with alkyl halides or N-arylation with aryl boronic acids.
Causality Behind Experimental Choices:
The choice of base is paramount in N-alkylation to ensure efficient deprotonation of the relatively acidic pyrrole N-H. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed for complete anion formation, leading to clean and high-yielding reactions. For less reactive alkylating agents or more sensitive substrates, milder bases such as potassium carbonate (K2CO3) in acetonitrile can be effective, particularly with microwave assistance to accelerate the reaction. For N-arylation, Chan-Lam coupling conditions using a copper catalyst are often preferred for their tolerance of a wide range of functional groups.
Detailed Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate using an alkyl bromide.
Materials and Equipment:
-
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
-
Alkyl bromide (e.g., benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
| Reactant | Base | Solvent | Temperature | Time | Typical Yield |
| Benzyl bromide | NaH | DMF | 0 °C to RT | 4 h | 85-95% |
| Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 6 h | 70-85% |
Section 2: Hydrolysis of the Methyl Ester
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step that opens up a vast array of subsequent chemical transformations, most notably amidation.
Causality Behind Experimental Choices:
Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent such as methanol or THF is the most common and efficient method for ester hydrolysis.[2] LiOH is often preferred due to its lower tendency to cause side reactions and the ease of work-up. The reaction is typically performed at room temperature or with gentle heating to drive it to completion. Acidification of the resulting carboxylate salt with a strong acid, such as hydrochloric acid (HCl), precipitates the carboxylic acid product.
Detailed Protocol 2: Saponification to the Carboxylic Acid
This protocol provides a standard procedure for the hydrolysis of the methyl ester.
Materials and Equipment:
-
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Section 3: Amide Bond Formation
The carboxylic acid intermediate is a versatile precursor for the synthesis of a wide range of amide derivatives, which are prevalent in many drug molecules.
Causality Behind Experimental Choices:
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must be activated using a coupling agent. A variety of modern coupling reagents are available, with common choices including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with an additive like HOBt (1-Hydroxybenzotriazole).[3] These reagents form highly reactive activated esters in situ, which are then readily displaced by the amine nucleophile. The choice of coupling agent and base (typically a non-nucleophilic amine like diisopropylethylamine, DIPEA) is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
Detailed Protocol 3: Amide Coupling with a Primary Amine
This protocol outlines a general procedure for the amidation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Materials and Equipment:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
-
Primary or secondary amine (e.g., aniline)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the solution to 0 °C.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide derivative.
| Amine | Coupling Agent | Base | Solvent | Typical Yield |
| Aniline | HATU | DIPEA | DMF | 80-95% |
| Benzylamine | EDC/HOBt | DIPEA | DMF | 75-90% |
Section 4: Potential for Cross-Coupling Reactions
While the starting material, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is not directly suitable for typical palladium-catalyzed cross-coupling reactions at the pyridine ring, it can be a precursor to halogenated derivatives that are. For instance, electrophilic halogenation at the C3 position of the pyrrole ring is a known transformation for 7-azaindoles. Subsequent Suzuki-Miyaura coupling can then be employed to introduce aryl or heteroaryl substituents.
Caption: A potential pathway to novel compounds via halogenation and cross-coupling.
Conceptual Protocol for Suzuki-Miyaura Coupling:
A Suzuki-Miyaura coupling reaction on a hypothetical 3-bromo derivative would typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and an arylboronic acid in a solvent system like dioxane/water or DME/water, often with heating.[4][5] The specific conditions would need to be optimized for the particular substrate.
Conclusion
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a highly valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery. The synthetic routes outlined in this guide, including N-alkylation, ester hydrolysis, and amidation, provide a robust toolkit for researchers to generate diverse libraries of 7-azaindole derivatives for biological screening. The straightforward nature of these transformations, coupled with the privileged nature of the 7-azaindole scaffold, makes this an attractive area for continued exploration in the quest for new therapeutic agents.
References
- Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-22.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
- Lee, H., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2949.
-
Organic & Biomolecular Chemistry. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
- Vadukoot, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1558-1564.
-
PubMed. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
-
Arkivoc. (2014). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
An Application Note and Protocol for the Large-Scale Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, which is bioisosteric to indole, allows it to act as a versatile pharmacophore, enhancing properties like solubility and bioavailability.[1][2] This has led to its incorporation into a variety of clinically significant drugs, including kinase inhibitors used in oncology.[1][3][4][5] The introduction of a fluorine atom and a carboxylate group at specific positions can further modulate the molecule's electronic properties and binding interactions, making methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate a valuable intermediate for drug discovery and development.
This application note provides a comprehensive, step-by-step protocol for the . The described synthetic strategy is designed for scalability, with a focus on process safety, efficiency, and product purity. The protocols are intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Overall Synthetic Strategy
The synthesis of the target molecule is achieved through a multi-step process commencing with commercially available 2-amino-3-bromo-5-fluoropyridine. The core of the 7-azaindole is constructed via a Sonogashira coupling reaction followed by an intramolecular cyclization. The carboxylate functionality is introduced via a Grignard reaction and subsequent carboxylation, followed by esterification.
Caption: Overall synthetic pathway for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Detailed Protocols
Step 1: Synthesis of 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine (Intermediate 1)
This step involves a palladium-catalyzed Sonogashira coupling reaction to introduce the alkyne moiety, a crucial precursor for the formation of the pyrrole ring.[6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 1 kg starting material) |
| 2-Amino-3-bromo-5-fluoropyridine | 190.01 | 1.0 | 1.0 kg |
| Ethynyltrimethylsilane | 98.22 | 1.5 | 0.775 kg |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 74 g |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 40 g |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 1.6 L |
| Tetrahydrofuran (THF) | 72.11 | - | 10 L |
Protocol:
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, with 2-amino-3-bromo-5-fluoropyridine (1.0 kg), PdCl₂(PPh₃)₂ (74 g), and CuI (40 g).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (10 L) and triethylamine (1.6 L) to the reactor. Begin stirring to form a suspension.
-
Alkyne Addition: Add ethynyltrimethylsilane (0.775 kg) dropwise to the mixture over 1 hour, maintaining the internal temperature below 25 °C using a chiller. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with THF (2 x 1 L).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield Intermediate 1 as a pale yellow solid.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated area or fume hood.
-
Triethylamine is flammable and corrosive.
-
The Sonogashira reaction can be exothermic, especially on a large scale. Ensure adequate cooling capacity and monitor the temperature closely during the addition of the alkyne.[9]
Step 2: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Intermediate 2)
This step involves the deprotection of the silyl group and a subsequent intramolecular cyclization to form the 7-azaindole core. The carboxyl group is then introduced.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 1 kg Intermediate 1) |
| Intermediate 1 | 208.30 | 1.0 | 1.0 kg |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 1.2 | 5.76 L |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 1.18 kg |
| Acetonitrile | 41.05 | - | 10 L |
| Isopropylmagnesium chloride (i-PrMgCl), 2M in THF | - | 1.2 | 2.88 L |
| Dry Ice (solid CO₂) | 44.01 | excess | ~5 kg |
| Hydrochloric acid (HCl), 2M aqueous | - | - | As needed for pH adjustment |
Protocol:
-
Deprotection and Cyclization:
-
In a 20 L reactor, dissolve Intermediate 1 (1.0 kg) in THF (5 L).
-
Add TBAF solution (5.76 L) dropwise at room temperature.
-
Heat the mixture to reflux (around 65 °C) for 4-6 hours. Monitor the formation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine by HPLC.
-
Cool the reaction to room temperature and quench with water (5 L). Extract the product with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
-
Iodination:
-
Dissolve the crude 5-fluoro-1H-pyrrolo[2,3-b]pyridine in acetonitrile (10 L) in a 20 L reactor.
-
Cool the solution to 0-5 °C and add NIS (1.18 kg) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-3 hours. Monitor by HPLC.
-
Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to get crude 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.
-
-
Carboxylation:
-
In a separate, dry 20 L reactor under a nitrogen atmosphere, charge the crude 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine and dissolve in anhydrous THF (10 L).
-
Cool the solution to -10 °C.
-
Add i-PrMgCl solution (2.88 L) dropwise, maintaining the temperature below -5 °C. Stir for 1 hour at this temperature.
-
In a separate container, crush dry ice into a powder.
-
Slowly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. Quench with 2M HCl until the pH is acidic (pH 2-3).
-
The precipitated solid is collected by filtration, washed with water and then with a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to yield Intermediate 2.
-
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. Handle under a strict inert atmosphere.
-
Dry ice can cause severe burns. Handle with appropriate cryogenic gloves.
-
The carboxylation quench with acid is exothermic.
Step 3: Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Final Product)
The final step is a straightforward acid-catalyzed esterification.[10][11][12][13]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 1 kg Intermediate 2) |
| Intermediate 2 | 180.14 | 1.0 | 1.0 kg |
| Methanol | 32.04 | - | 10 L |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | 100 mL |
| Sodium bicarbonate (NaHCO₃), saturated aqueous | - | - | As needed for neutralization |
Protocol:
-
Reaction Setup: In a 20 L reactor, suspend Intermediate 2 (1.0 kg) in methanol (10 L).
-
Catalyst Addition: Cool the suspension to 0-5 °C and slowly add concentrated sulfuric acid (100 mL).
-
Reaction: Heat the mixture to reflux (around 65 °C) for 8-12 hours. Monitor the reaction by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Neutralization: Dilute the residue with water (10 L) and cool in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is ~7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the solid with cold water (2 x 2 L) and then dry under vacuum at 50 °C to yield the final product. Further purification can be achieved by recrystallization from methanol if necessary.
Safety Precautions:
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
The neutralization of a strong acid is exothermic. Perform this step slowly and with efficient cooling.
Characterization and Data
Expected Yields and Purity:
| Compound | Step | Expected Yield | Purity (by HPLC) |
| Intermediate 1 | 1 | 75-85% | >98% |
| Intermediate 2 | 2 | 60-70% (over 3 steps) | >97% |
| Final Product | 3 | 85-95% | >99% |
Analytical Data for Final Product:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 8.15 (d, J = 2.8 Hz, 1H), 7.60 (t, J = 2.8 Hz, 1H), 7.45 (d, J = 2.8 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.2, 155.8 (d, J = 245.5 Hz), 148.5, 142.1, 128.9, 122.4 (d, J = 25.3 Hz), 108.5 (d, J = 4.0 Hz), 101.2, 52.3.
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -128.5.
-
MS (ESI): m/z 195.06 [M+H]⁺.
Workflow Visualization
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, serving as a core structural motif in numerous clinically approved drugs and investigational agents.[1][2] Its bioisosteric relationship with indole, coupled with unique hydrogen bonding capabilities imparted by the pyridine nitrogen, has rendered it a highly sought-after heterocycle in drug discovery programs. The targeted functionalization of this nucleus is paramount for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of a key, highly functionalized intermediate: methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate .
The presence of a fluorine atom at the 5-position and a methyl carboxylate group at the 4-position significantly modulates the electronic properties of the 7-azaindole core, presenting both unique challenges and opportunities for synthetic diversification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection of catalysts, ligands, bases, and solvents for achieving successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile building block.
Strategic Considerations for Coupling Reactions
The electronic nature of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate dictates the reactivity of its various positions in cross-coupling reactions. The pyridine ring is rendered electron-deficient by the nitrogen atom and further deactivated by the electron-withdrawing methyl carboxylate at C4. Conversely, the pyrrole ring is relatively electron-rich. The fluorine atom at C5 exerts a moderate electron-withdrawing inductive effect.
For palladium-catalyzed cross-coupling reactions, a leaving group (typically a halide such as Br or I) is required on the 7-azaindole core. The position of this leaving group will determine the site of functionalization. The most common positions for introducing new substituents via cross-coupling are C2, C3, and C6. The reactivity of a C-X bond in oxidative addition to palladium generally follows the order C-I > C-Br > C-Cl.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heterocyclic halides.
Causality Behind Experimental Choices
-
Catalyst/Ligand System: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often essential. Ligands such as SPhos and XPhos are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The use of pre-formed palladium G2 or G3 catalysts can also be advantageous, as they are air- and moisture-stable and readily form the active catalytic species.[3][4]
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed. The use of an aqueous solution of the base can sometimes accelerate the reaction by facilitating the dissolution of the base and promoting the formation of the active boronate species.[5]
-
Solvent: A mixture of an organic solvent and water is often optimal. Dioxane/water or toluene/ethanol are common choices that help to solubilize both the organic substrates and the inorganic base.[5]
Protocol: Suzuki-Miyaura Coupling of a Halogenated Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivative
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized 7-azaindoles.[5][6] It is recommended to first synthesize a halogenated derivative of the title compound, for example, at the C2, C3, or C6 position.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials:
-
Methyl 5-fluoro-X-halo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5-5 mol%)
-
SPhos (5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add the halogenated 7-azaindole derivative, the arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60-110 | 67-93 | [5] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 70-90 | [6] |
| Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 65-85 | [7] |
Part 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines.[8] The reaction is particularly valuable for coupling amines with electron-deficient heteroaryl halides.
Causality Behind Experimental Choices
-
Catalyst/Ligand System: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are often highly effective for coupling primary and secondary amines with challenging heteroaryl chlorides and bromides. The use of G3 or G4 palladacycle precatalysts can improve reaction efficiency and reproducibility.[3][9]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate may be used, often requiring higher reaction temperatures.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to prevent catalyst deactivation and unwanted side reactions.
Protocol: Buchwald-Hartwig Amination of a Halogenated Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivative
This protocol is based on successful aminations of related 4-chloro-7-azaindole systems.[3][11]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Materials:
-
Methyl 5-fluoro-X-halo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
XPhos Pd G3 (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add the halogenated 7-azaindole derivative, XPhos Pd G3, and NaOtBu under an inert atmosphere (preferably in a glovebox).
-
Seal the vial with a septum-containing cap.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe (if liquid) or as a solution in the reaction solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| XPhos Pd G3 (2-5) | - | NaOtBu (1.5-2.0) | Toluene | 80-110 | 70-95 | [3][9] |
| Pd(OAc)₂ (2-5) | RuPhos (4-10) | Cs₂CO₃ (2.0) | Dioxane | 100-120 | 60-85 | [3] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 65-90 | [12] |
Part 3: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[13] The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free conditions have also been developed to avoid potential issues with copper contamination.[14]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic catalyst system. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.
Protocol: Sonogashira Coupling of a Halogenated Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivative
This protocol is based on general procedures for the Sonogashira coupling of halo-7-azaindoles.[12][13]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling.
Materials:
-
Methyl 5-fluoro-X-halo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous DMF or THF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated 7-azaindole derivative, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2) | DMF | 25-80 | 70-95 | [12][13] |
| Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH (2) | THF | 60 | 65-90 | [12] |
| Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | 80 | 75-92 | [1] |
Conclusion
The functionalization of the methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate core via palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel and diverse chemical entities for drug discovery. The protocols and insights provided in this guide offer a robust starting point for researchers to develop and optimize these critical transformations. Careful consideration of the electronic nature of the substrate and judicious selection of the catalyst system, base, and solvent are paramount for achieving high yields and purity.
References
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama…) for the synthesis of heterocycles. Coordination Chemistry Reviews, 251(5-6), 834-866.
- Ghosh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Martins, P. M., et al. (2018).
- Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Current opinion in drug discovery & development, 11(6), 793-803.
- Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis of 7-azaindole and 7-azaindole derivatives. Current Organic Chemistry, 5(5), 471-506.
- Henderson, J. L., et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438-4441.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Thomas, S., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3858.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Yin, J., & Buchwald, S. L. (2002). A catalytic system for the palladium-catalyzed amination of aryl nonaflates. Journal of the American Chemical Society, 124(21), 6043-6048.
- Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
- Shen, W. (1997). A practical Suzuki cross-coupling reaction of pyridine-2-boronic acid with aryl bromides. Tetrahedron Letters, 38(32), 5575-5578.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
- Al-Masum, M., & Kumaraswamy, G. (2003). Copper-free Sonogashira reaction in aqueous medium. Tetrahedron letters, 44(14), 2895-2897.
- Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of terminal alkynes.
- Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of organometallic chemistry, 653(1-2), 34-40.
- Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Hiyama, T., & Hatanaka, Y. (1994). Palladium-catalyzed cross-coupling reaction of organosilicon compounds. Pure and applied chemistry, 66(7), 1471-1478.
- Denmark, S. E., & Sweis, R. F. (2002). The palladium-catalyzed cross-coupling of organosilanols and their salts: a practical and versatile method for C–C bond formation. Accounts of chemical research, 35(10), 835-846.
- Molander, G. A., & Ito, T. (2001).
- Molander, G. A., & Brown, A. R. (2006). Suzuki− Miyaura cross-coupling of potassium aryltrifluoroborates with aryl and heteroaryl chlorides. The Journal of organic chemistry, 71(26), 9681-9686.
- Molander, G. A., & Canturk, B. (2009). Suzuki− Miyaura cross-coupling of potassium organotrifluoroborates.
- Darses, S., & Genet, J. P. (2003). Potassium organotrifluoroborates: new partners in palladium-catalysed cross-coupling reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions of potassium organotrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314.
- Molander, G. A., & Yun, C. S. (2002). A convenient and general method for the Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with aryl and heteroaryl halides. Tetrahedron, 58(8), 1465-1470.
- Kudo, N., et al. (2002). Synthesis of 3-aryl-and 3-heteroaryl-7-azaindoles by Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 43(1), 149-151.
- Cacchi, S., et al. (2003).
- Laclef, S., et al. (2015). Palladium-catalyzed amination of N-free 2-chloro-7-azaindole. Organic letters, 17(10), 2494-2497.
- Harris, M. C., et al. (2001). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Organic letters, 3(19), 3025-3028.
- Old, D. W., et al. (1998). A highly active catalyst for the amination of aryl halides. Journal of the American Chemical Society, 120(37), 9722-9723.
- Firooznia, F., et al. (1999). Suzuki cross-coupling of 5-bromo-1H-indazole: synthesis of 5-aryl-1H-indazoles. Tetrahedron letters, 40(11), 2135-2138.
- Wolter, M., et al. (2002). A general and efficient method for the Suzuki-Miyaura cross-coupling of 2-pyridyl and related heteroaryl halides. Organic letters, 4(6), 973-976.
- Barder, T. E., et al. (2005). Catalysts for Suzuki− Miyaura coupling processes: scope and mechanistic analysis. Journal of the American Chemical Society, 127(13), 4685-4696.
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Fragment-Based Drug Discovery
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Fragment-Based Drug Discovery (FBDD). We will explore the chemical rationale for its use, its potential as a privileged scaffold, and provide comprehensive, step-by-step protocols for its integration into a typical FBDD workflow, from library preparation to hit validation and elaboration.
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[3] The core of our focus, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is built upon the 7-azaindole scaffold, a well-established "privileged" structure in medicinal chemistry, particularly for kinase inhibitors.[4][5]
The strategic value of this fragment lies in a combination of factors:
-
The 7-Azaindole Core: This bicyclic heterocycle is a bioisostere of adenine and can form critical bidentate hydrogen bonds with the hinge region of many kinases, mimicking the interaction of ATP. This makes it an excellent starting point for competitive inhibitor design.[6][7]
-
Fluorine Substitution: The fluorine atom at the 5-position is not merely a placeholder. It can significantly enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the pyrrole nitrogen, fine-tuning its hydrogen bonding capabilities.
-
Methyl Carboxylate Handle: The ester group at the 4-position provides a crucial, synthetically tractable vector for fragment elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid for further amide coupling or serve as a handle for other cross-coupling reactions, allowing for systematic "fragment growing" into adjacent pockets of a target protein.[3]
These features make methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate a high-potential fragment for a variety of targets, extending beyond kinases to other ATP- or nucleotide-binding proteins. A derivative of this core scaffold has been successfully utilized in the discovery of potent inhibitors of the influenza virus PB2 protein, demonstrating its broader applicability.[8]
| Property | Value | Source |
| CAS Number | 1190314-69-2 | [9] |
| Molecular Formula | C₉H₇FN₂O₂ | [9] |
| Molecular Weight | 194.16 g/mol | [9] |
| TPSA | 54.98 Ų | [9] |
| LogP | 1.4886 | [9] |
| H-Bond Acceptors | 3 | [9] |
| H-Bond Donors | 1 | [9] |
| Rotatable Bonds | 1 | [9] |
FBDD Workflow Using Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
A typical FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits.[10] The weak affinity of fragments necessitates highly sensitive detection methods.[3]
Detailed Protocols
Fragment Library Preparation and Quality Control
Objective: To prepare a high-quality, soluble stock of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for screening.
Protocol:
-
Procurement and Initial Assessment: Obtain methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate from a reputable supplier (e.g., ChemScene, Sunway Pharm).[9][11] Assess purity by LC-MS.
-
Solubility Testing: Determine the maximum soluble concentration in the desired screening buffer (e.g., PBS, HEPES) containing a minimal amount of DMSO (typically 1-5%). Fragments must be soluble at high concentrations (mM range) for effective screening.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Quality Control (QC) by ¹H NMR:
-
Acquire a 1D ¹H NMR spectrum of the fragment dissolved in DMSO-d₆.
-
Confirm the chemical structure and purity. The spectrum should be clean, with sharp peaks corresponding to the expected protons. This step is crucial to ensure the integrity of the fragment and rule out degradation or impurities that could lead to false positives.
-
Primary Screening: Surface Plasmon Resonance (SPR)
Objective: To rapidly identify binding of the fragment to an immobilized target protein. SPR is a sensitive, label-free technique ideal for primary screening.[12]
Protocol:
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a low to medium immobilization density to minimize mass transport effects.
-
System Preparation: Equilibrate the SPR system (e.g., Biacore) with running buffer (e.g., HBS-EP+) containing the same percentage of DMSO as the fragment solutions to minimize solvent mismatch artifacts.[13]
-
Screening Run:
-
Inject a high concentration of the fragment (e.g., 200 µM - 1 mM) over the target and a reference flow cell (mock-immobilized or containing an irrelevant protein).
-
Monitor the change in response units (RU). A significant increase in RU on the target surface compared to the reference cell indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Hits are identified as compounds that produce a response significantly above the background noise.
-
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - CAS:1190314-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 12. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable 7-azaindole scaffold. The content is structured into a comprehensive FAQ section for general queries and a detailed troubleshooting guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 7-azaindole core of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
A1: The synthesis of the 7-azaindole (or pyrrolo[2,3-b]pyridine) core is a well-explored area in medicinal chemistry.[1] The main strategies can be broadly categorized into two approaches:
-
Annulation of a pyrrole ring onto a pre-functionalized pyridine: This is a very common method. It often starts with a substituted 2-aminopyridine. For instance, a substituted 3-iodo-pyridin-2-ylamine can be reacted with a terminal alkyne via an iron-catalyzed cyclization to build the pyrrole ring.[2] Another classic approach is the Fischer indole synthesis, using a suitable pyridylhydrazine and a ketone or aldehyde, although this can suffer from low yields with some substrates.[3]
-
Annulation of a pyridine ring onto a pre-existing pyrrole: While less common for this specific scaffold, it is possible to construct the pyridine ring from a functionalized pyrrole precursor.[4]
For methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate specifically, a likely strategy involves starting with a 2,3-diamino-5-fluoropyridine derivative and cyclizing it with a three-carbon synthon that can be converted to the methyl carboxylate.
Q2: Why is the 7-azaindole scaffold important in drug discovery?
A2: The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry. It acts as a bioisostere of indole, meaning it has a similar size and shape but different electronic properties.[5] This substitution of a carbon atom with a nitrogen atom in the six-membered ring can offer several advantages:
-
Enhanced Pharmacokinetic Properties: It can improve aqueous solubility and bioavailability.[5]
-
Novel Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, which can lead to new and potentially stronger interactions with biological targets like protein kinases.[6][7]
-
Metabolic Stability: The scaffold can alter the metabolic profile of a compound, potentially blocking sites of undesired metabolism.
These properties have led to the development of several FDA-approved drugs, including the kinase inhibitors vemurafenib and pexidartinib.[7]
Q3: What are the critical quality attributes for the starting materials in this synthesis?
A3: The purity and stability of starting materials are paramount. For instance, if using a substituted aminopyridine, impurities can interfere with catalytic cycles or lead to significant side products. Key considerations include:
-
Purity: Starting materials should be of high purity (>98%). Recrystallization or column chromatography of commercial-grade materials is often a necessary first step.
-
Absence of Water: Many of the reactions, especially those involving organometallics or strong bases, are highly sensitive to moisture. Ensure solvents are anhydrous and starting materials are thoroughly dried.
-
Stability: Some precursors, like hydrazines used in Fischer indole synthesis, can be unstable. They should be stored properly and used relatively quickly after preparation or purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: My cyclization reaction to form the 7-azaindole core is failing or providing very low yields (<20%). What are the likely causes and how can I fix this?
Answer: Low yield is a common problem, often stemming from suboptimal reaction conditions or catalyst incompatibility. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yields.
Detailed Solutions:
-
Re-evaluate Your Catalyst and Conditions: The choice of catalyst is critical. If you are performing a palladium-catalyzed cross-coupling followed by cyclization, the ligand and palladium source are key. For reactions involving electron-deficient pyridines, electron-rich phosphine ligands are often required.[8]
-
Action: Screen a panel of catalysts and ligands. For example, if using Pd(OAc)₂, try a pre-catalyst like RuPhos Pd G2, which can have different reactivity profiles.[7]
-
Causality: The electronic properties of the pyridine ring affect the oxidative addition step in palladium catalysis. A different ligand can modulate the electron density at the metal center, facilitating this crucial step.
-
-
Solvent and Temperature Effects: The polarity and boiling point of the solvent can drastically affect reaction rates and selectivity.
-
Action: If your reaction is in a non-polar solvent like toluene, try a more polar aprotic solvent like DMF or dioxane. Run a temperature screen from room temperature to reflux. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times for constructing heterocyclic cores.[2]
-
Causality: Solvents can influence the solubility of intermediates and the stability of transition states. Higher temperatures provide the necessary activation energy, but can also lead to decomposition if excessive.
-
-
Base Selection: In many cyclization and cross-coupling reactions, the choice of base is not trivial.
-
Action: If using an inorganic base like K₂CO₃, consider an organic base like DBU or a stronger inorganic base like K₃PO₄. In some cases, alkali-amide bases like KN(SiMe₃)₂ can promote unique reactivity pathways.[5]
-
Causality: The base strength and its counter-ion can influence deprotonation events and the overall catalytic cycle. For instance, some bases can act as ligands for the metal catalyst, affecting its activity.
-
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with an electron-rich ligand (e.g., XPhos) | Better oxidative addition into the electron-poor pyridine ring.[7] |
| Solvent | Toluene | 1,4-Dioxane or DMF | Increased solubility of polar intermediates and reagents. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic base can facilitate key deprotonation steps without side reactions. |
| Temperature | 80 °C | 110 °C or Microwave (130 °C) | Overcomes the activation energy barrier for the rate-limiting step.[2] |
Table 1: Comparison of suboptimal and optimized reaction conditions for a hypothetical cross-coupling/cyclization step.
Issue 2: Formation of a Major, Unidentifiable Side Product
Question: My reaction produces the desired product, but also a significant side product with a similar polarity, making purification difficult. How can I identify and minimize it?
Answer: Side product formation often points to a competing reaction pathway. Identifying the structure of the byproduct is the first critical step.
Detailed Solutions:
-
Characterize the Impurity: Isolate a small amount of the impurity, even if it's not perfectly pure, and obtain high-resolution mass spectrometry (HRMS) and ¹H NMR data.
-
HRMS: This will give you the exact mass and molecular formula. Is the mass related to your starting materials or product (e.g., a dimer, a hydrolyzed intermediate, a dehalogenated product)?
-
NMR: Compare the NMR spectrum to your starting material and product. Are there missing signals (e.g., loss of a halogen)? Are there new signals indicative of dimerization?
-
-
Common Side Reactions and Their Mitigation:
-
Dehalogenation: In palladium-catalyzed cross-coupling reactions, the starting halide can be reduced, leading to a protonated version of the starting material.
-
Cause: Often caused by β-hydride elimination from certain intermediates or side reactions involving the solvent or base.
-
Mitigation: Use a different solvent or a non-coordinating base. Ensure your starting boronic acid/ester is of high quality.
-
-
Dimerization/Polymerization: Iminium ion intermediates, common in reactions like the Pictet-Spengler synthesis, can react with each other if the intramolecular cyclization is slow.[9][10]
-
Cause: High reactant concentrations or a slow rate-limiting cyclization step.
-
Mitigation: Run the reaction at a higher dilution. Add the aldehyde or ketone slowly to the amine solution to keep the concentration of the imine intermediate low.
-
-
Oxidation: The 7-azaindole core can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.
-
Cause: Presence of oxygen and/or certain metal catalysts.
-
Mitigation: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use.
-
-
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for functionalizing a halo-pyrrolopyridine precursor.
-
Setup: To an oven-dried flask, add the halo-pyrrolopyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a suitable base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2-5 mol%; XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- BenchChem. (n.d.). Troubleshooting Common Issues in Pyrrolo[2,3-b]pyridine Synthesis.
- De la Cruz, E. M., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Anonymous. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Publisher Not Specified.
- Le, T. N., et al. (2021). Different strategies for synthesis of 7-azaindoles. ResearchGate.
-
Bandarage, U. K., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ChemShuttle. (n.d.). Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- BenchChem. (n.d.). Minimizing Side Reactions in the Pictet-Spengler Synthesis of Piperidines.
-
Engh, R. A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]
- Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
- ChemScene. (n.d.). Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
- Anonymous. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
-
Basili, S., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]
- Kumar, A., et al. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support guide for the purification of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to solve purification challenges effectively.
Introduction: Understanding the Molecule
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a member of the 7-azaindole family of heterocycles, a scaffold of significant interest in medicinal chemistry.[1] Its structural features present unique purification challenges:
-
Amphoteric Nature: The pyrrole N-H group is a hydrogen bond donor, while the pyridine nitrogen and ester carbonyl are hydrogen bond acceptors. This results in moderate polarity and specific solubility characteristics.
-
Aromatic System: The planar, electron-rich ring system can lead to strong interactions with silica gel, potentially causing streaking during column chromatography.
-
Potential for Impurities: Synthesis can result in closely-related side products, unreacted starting materials, or reagents that are difficult to separate.
This guide will address these challenges through a series of practical Q&As and detailed troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. Can I still attempt recrystallization?
A1: It is often preferable to first purify the oil via column chromatography to remove baseline impurities and colored polymeric material. Attempting to recrystallize a very impure oil directly often leads to a phenomenon called "oiling out," where the compound separates as a liquid instead of forming crystals. If you must attempt direct crystallization, try dissolving the oil in a minimal amount of a hot, strong solvent (like ethyl acetate or acetone) and then very slowly adding a cold, non-polar anti-solvent (like hexanes or pentane) with vigorous stirring.
Q2: What is the best general-purpose technique for purifying this compound?
A2: For purities below 95% or for separating closely related impurities, silica gel flash column chromatography is the most robust and widely applicable method. For final polishing of a mostly pure solid (>95%), recrystallization is an excellent choice to achieve high purity and obtain crystalline material suitable for analysis.
Q3: My compound streaks badly on the TLC plate. How can I get clean spots?
A3: Streaking on silica gel TLC plates is common for nitrogen-containing heterocycles like yours. It is typically caused by strong acidic interactions with the silica surface. To resolve this:
-
Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your TLC mobile phase. This neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical spots.
-
Change the Solvent System: Sometimes, highly polar solvents like methanol can exacerbate the issue. Try a solvent system based on acetone or ethyl acetate, which are less prone to causing streaking with this class of compounds. For structurally related compounds, solvent systems like acetone/dichloromethane and ethyl acetate/n-pentane have proven effective.[2]
Q4: After column chromatography, my fractions contain a white solid, but it doesn't match the NMR of the desired product. What could it be?
A4: A common impurity in reactions involving silica is silica gel itself. Very fine particles can pass through the column's frit or filter paper. To check for this, take a small sample, dissolve it in a solvent like DMSO-d₆ for NMR. If silica is present, you will see a very broad, low-intensity hump in the baseline of your ¹H NMR spectrum. To remove it, dissolve your compound in a suitable organic solvent (e.g., DCM or EtOAc), filter the solution through a syringe filter (0.45 µm PTFE) or a small plug of celite, and then re-evaporate the solvent.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity but requires careful solvent selection. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Problem: I can't find a suitable single solvent for recrystallization.
Solution: Use a binary solvent system.
This is the most common and effective approach for compounds with intermediate polarity.
Step-by-Step Protocol for Binary Solvent Recrystallization:
-
Select Solvents: Choose a "solvent" in which your compound is highly soluble (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Pentane, Heptane). The two solvents must be miscible.
-
Dissolution: Place the crude solid in a flask. Add the "solvent" dropwise at room temperature until the solid just dissolves. Use the absolute minimum amount.
-
Induce Precipitation: Slowly add the "anti-solvent" with stirring. You will see the solution become cloudy at the point of addition. Continue adding until the cloudiness just persists.
-
Re-dissolve: Gently heat the mixture until it becomes a clear solution again.
-
Crystallize: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. For optimal crystal growth, you can then place it in a refrigerator (4 °C) or freezer (-20 °C).
-
Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethyl Acetate | 77 | 4.4 | Good "solvent" for moderate polarity compounds. |
| Dichloromethane | 40 | 3.1 | Excellent "solvent", but low boiling point. |
| Acetone | 56 | 5.1 | Strong "solvent", good for polar compounds. |
| Hexanes | 69 | 0.1 | Excellent "anti-solvent". |
| Diethyl Ether | 35 | 2.8 | Can be a "solvent" or "anti-solvent". Very volatile. |
| Toluene | 111 | 2.4 | Good for high-temperature recrystallization. |
Visualization: Recrystallization Workflow
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Fluoro-7-Azaindole Esters
Welcome to the technical support center for the synthesis of 5-fluoro-7-azaindole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting in a practical, question-and-answer format to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions that often arise during the synthesis of 5-fluoro-7-azaindole esters.
Q1: My esterification of 5-fluoro-7-azaindole-3-carboxylic acid is resulting in very low yields. What are the likely causes?
A1: Low yields in the esterification of 5-fluoro-7-azaindole-3-carboxylic acid can stem from several factors. Firstly, incomplete activation of the carboxylic acid is a common culprit. Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and used in the appropriate stoichiometric amounts. Secondly, the reaction conditions may not be optimal. Temperature and reaction time are critical parameters that may require optimization. Finally, the presence of water in your reaction mixture can lead to the hydrolysis of both the activated acid intermediate and the final ester product. Ensure all your reagents and solvents are scrupulously dried.
Q2: I am observing a significant amount of starting material (the carboxylic acid) even after a prolonged reaction time. What should I do?
A2: The persistence of the starting carboxylic acid suggests an inefficient reaction. Consider the following troubleshooting steps:
-
Increase the amount of coupling reagent and/or base: A slight excess of the coupling reagent and a non-nucleophilic base (e.g., DIPEA) can drive the reaction to completion.
-
Elevate the reaction temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, but be mindful of potential side reactions.
-
Switch to a more powerful coupling reagent: If standard reagents are failing, consider using a more potent activator like COMU or T3P.
Q3: How can I effectively monitor the progress of my esterification reaction?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring your reaction. A well-chosen TLC solvent system should clearly separate the starting carboxylic acid, the alcohol, and the desired ester product. LC-MS is invaluable for confirming the mass of the product and identifying any potential side products.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of common side reactions, their mechanistic origins, and practical solutions.
Issue 1: Competing N-Acylation vs. C-Acylation
Q: I'm trying to synthesize a C3-ester of 5-fluoro-7-azaindole, but I'm isolating an N-acylated byproduct. Why is this happening and how can I prevent it?
A: The 7-azaindole scaffold possesses two primary nucleophilic sites: the N1-nitrogen of the pyrrole ring and the C3-carbon. The relative reactivity of these sites is influenced by the reaction conditions, particularly the choice of base and solvent.[1]
-
The "Why": In the presence of a strong base, the N1-proton is readily abstracted, generating a highly nucleophilic indolide anion. This anion can then attack the acylating agent, leading to the formation of the undesired N-acyl product. This is often the thermodynamically favored product.[1] C3-acylation, on the other hand, proceeds via electrophilic attack on the electron-rich pyrrole ring and is often the kinetically favored pathway.
-
Troubleshooting & Solutions:
-
Protecting the N1-Position: The most robust strategy to prevent N-acylation is to protect the N1-nitrogen with a suitable protecting group, such as a tosyl (Ts), Boc (tert-butyloxycarbonyl), or SEM (2-(trimethylsilyl)ethoxymethyl) group, prior to the esterification or acylation step.[2] The protecting group can be removed later in the synthetic sequence.
-
Optimize Base and Solvent: Using a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a non-polar solvent can favor C3-acylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF will strongly favor N-acylation.[1]
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled C3-acylation product.
-
| Condition | Favored Product | Reasoning |
| Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) | N1-Acylation | Complete deprotonation of N1 leads to a highly nucleophilic anion.[1] |
| Mild Base (e.g., TEA) in Non-Polar Solvent | C3-Acylation | Favors electrophilic attack on the neutral azaindole ring. |
| N1-Protecting Group (e.g., Boc, Ts) | C3-Acylation | The N1-position is blocked, forcing reaction at the C3-position.[2] |
Issue 2: Hydrolysis of the Ester Product
Q: My desired 5-fluoro-7-azaindole ester seems to be reverting to the carboxylic acid during workup or purification. What is causing this hydrolysis?
A: Ester hydrolysis is a common issue, particularly with electron-deficient heterocyclic esters like those derived from 7-azaindole. The presence of the electron-withdrawing pyridine ring and the fluoro substituent can make the ester carbonyl more susceptible to nucleophilic attack by water.
-
The "Why": The hydrolysis can be catalyzed by either acid or base. Acidic conditions during an aqueous workup can protonate the ester oxygen, activating it for nucleophilic attack by water. Conversely, basic conditions can generate hydroxide ions, which are potent nucleophiles that can directly attack the ester carbonyl.
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Even atmospheric moisture can contribute to hydrolysis over long reaction times.
-
Neutral Workup: During the workup, use a saturated solution of a neutral salt like sodium chloride (brine) instead of acidic or basic washes if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Aprotic Solvents for Extraction: Use aprotic solvents like dichloromethane (DCM) or ethyl acetate for extraction.
-
Careful Purification: When performing column chromatography, ensure the silica gel is neutral. Acidic or basic impurities in the silica can promote hydrolysis on the column. Using a mobile phase buffered with a small amount of a non-nucleophilic base like triethylamine can sometimes mitigate this.
-
Issue 3: Decarboxylation of the Carboxylic Acid Starting Material
Q: During my esterification reaction at elevated temperatures, I am observing a byproduct that appears to be the decarboxylated 5-fluoro-7-azaindole. How can I avoid this?
A: Decarboxylation of heterocyclic carboxylic acids, particularly those with electron-withdrawing groups, can occur at elevated temperatures.[3][4]
-
The "Why": The stability of the carbanion intermediate formed upon loss of carbon dioxide is a key factor. The electron-withdrawing nature of the azaindole ring system can stabilize this intermediate, making decarboxylation more favorable, especially with heating.
-
Troubleshooting & Solutions:
-
Lower Reaction Temperature: This is the most direct solution. If the esterification is sluggish at room temperature, consider using a more efficient coupling reagent rather than increasing the heat.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions like decarboxylation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Choice of Solvent: In some cases, the choice of solvent can influence the rate of decarboxylation. Protic solvents may facilitate the protonation of the carbanion intermediate, driving the reaction forward. Using aprotic solvents may help to suppress this side reaction.
-
Issue 4: Regioselectivity Issues During Ring Functionalization
Q: I am attempting to introduce a substituent onto the 5-fluoro-7-azaindole ring before esterification, but I am getting a mixture of isomers. How can I control the regioselectivity?
A: The 7-azaindole ring has multiple positions that can be functionalized, and achieving high regioselectivity can be challenging. The inherent electronic properties of the ring system and the reaction conditions play a crucial role in determining the site of substitution.[5][6][7]
-
The "Why": Electrophilic aromatic substitution on the 7-azaindole ring typically occurs at the C3 position of the electron-rich pyrrole ring. However, under certain conditions, substitution at other positions can occur. For example, halogenation can sometimes give mixtures of isomers. Directed metalation-lithiation can be used to functionalize other positions, but this requires careful control of conditions to avoid side reactions.
-
Troubleshooting & Solutions:
-
Use of Protecting Groups: As with acylation, protecting the N1-position can influence the regioselectivity of subsequent electrophilic substitutions.
-
Directed Ortho-Metalation (DoM): To functionalize positions other than C3, DoM is a powerful strategy. By installing a directing group on the N1-nitrogen, it is possible to selectively deprotonate and functionalize the C2 position.
-
Halogen Dance Reactions: Be aware of the potential for halogen dance reactions, where a halogen atom can migrate to a different position on the ring under the influence of a strong base.
-
Careful Choice of Reagents and Conditions: The choice of reagent and reaction conditions is paramount. For example, for bromination, using NBS in a non-polar solvent at low temperatures can favor C3-bromination.
-
III. Experimental Protocols & Visualizations
Protocol: N1-Boc Protection of 5-Fluoro-7-Azaindole
-
Dissolve 5-fluoro-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-Boc protected 5-fluoro-7-azaindole.
Protocol: C3-Esterification of N1-Boc-5-fluoro-7-azaindole-3-carboxylic acid
-
To a solution of N1-Boc-5-fluoro-7-azaindole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired alcohol (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ester.
Diagrams
Caption: Common Side Reactions in 5-Fluoro-7-Azaindole Ester Synthesis.
Caption: Troubleshooting Decision Flowchart for Common Issues.
IV. References
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (URL not available)
-
Selective N7 Alkylation of 7-Azaindazoles. (URL not available)
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. J. Med. Chem.2021 , 64 (24), 17996–18015. [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. J. Org. Chem.2020 , 85 (11), 7558–7564. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2014 , 19 (12), 19935-19979. [Link]
-
Regioselective C–H functionalization of 7-azaindoles. ResearchGate. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Org. Chem. Front.2022 , 9, 2356-2361. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catal.2023 , 13 (18), 12246–12258. [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules2021 , 26 (19), 5983. [Link]
-
Development of one‐pot direct N‐acylation of 7‐azaindoles with functionalized carboxylic acids. ResearchGate. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Org. Chem. Front.2023 , 10, 438-445. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein J. Org. Chem.2022 , 18, 45–51. [Link]
-
REGIOSELECTIVE N-ACYLATION OF. (URL not available)
-
7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ResearchGate. [Link]
-
Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]
-
Preparation method for 5-bromo-7-azaindole. Google Patents.
-
A Study of 5-Fluorouracil Desorption from Mesoporous Silica by RP-UHPLC. Molecules2020 , 25 (21), 5035. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging 7-azaindole scaffold. Here, we address common reaction failures through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction to the Scaffold
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a substituted 7-azaindole, a class of heterocycles of significant interest in medicinal chemistry, often serving as a core fragment in kinase inhibitors.[1][2] Its unique electronic structure, characterized by an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, dictates its reactivity. The presence of a fluorine atom at C5 and a methyl carboxylate at C4 further modulates this reactivity by withdrawing electron density from the pyridine ring, influencing the outcomes of various synthetic transformations.
This guide provides a structured approach to troubleshooting common synthetic challenges, focusing on causality to empower you to make informed decisions in your experimental design.
Troubleshooting Failed Reactions
This section is organized by common reaction types encountered when functionalizing this scaffold. Each entry addresses a specific experimental failure, explores the underlying causes, and provides actionable solutions.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is a cornerstone for functionalizing halogenated precursors of the 7-azaindole core or for C-H activation.[1][3] However, the unprotected N-H group and the pyridine nitrogen can complicate these reactions.[4]
Question: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura couplings with this substrate often stems from three primary issues: catalyst inhibition/deactivation, poor substrate solubility, or suboptimal reaction parameters. The unprotected pyrrole N-H is a known challenge for these reactions.[4]
Core Problem Analysis & Solutions:
-
Catalyst Inhibition by the N-H Group: The acidic proton of the pyrrole (N-H) can react with the basic components of the reaction, and the nitrogen itself can coordinate to the palladium center, leading to catalyst inhibition.
-
Solution 1: N-Protection. Protecting the pyrrole nitrogen is the most robust solution. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective as it can be introduced under mild conditions and is stable to many cross-coupling conditions.[5] A standard protocol is provided below.
-
Solution 2: Use of Specialized Catalysts. Modern palladium pre-catalysts with bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are designed to be more resistant to inhibition and can sometimes be effective without N-protection.[3][4][6]
-
-
Poor Reagent Solubility: The planar, heterocyclic nature of the substrate can lead to poor solubility in common organic solvents, especially as the reaction progresses and product begins to form.[7]
-
Solution: Solvent Screening. While 1,4-dioxane/water is a common choice, consider screening other solvents like toluene, DMF, or DME, sometimes with a co-solvent to improve solubility.[8]
-
-
Suboptimal Base and Conditions: The choice of base is critical and substrate-dependent. An inappropriate base can fail to activate the boronic acid or lead to unwanted side reactions like ester hydrolysis.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling with a halo-substituted 7-azaindole precursor.
Caption: A decision-tree for troubleshooting failed Suzuki-Miyaura reactions.
Question: My Buchwald-Hartwig amination is giving me a complex mixture of byproducts. What's going on?
Answer:
Buchwald-Hartwig reactions on this scaffold are sensitive and can fail for reasons similar to Suzuki couplings, but with additional complexities.[9][10] The choice of base is particularly critical, as strong bases like sodium tert-butoxide (NaOtBu) can react with the ester group or other sensitive functionalities.[11][12]
Core Problem Analysis & Solutions:
-
Incompatible Base: Strong bases like NaOtBu or LHMDS can promote side reactions, including Claisen-type condensations or hydrolysis of the methyl ester.[11]
-
Solution: Use a weaker base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often compatible with ester functionalities, though they may require higher reaction temperatures.[11]
-
-
Catalyst Poisoning: As with Suzuki couplings, the pyridine and pyrrole nitrogens can coordinate to the palladium catalyst.
-
Oxidative Addition at the Wrong Site: If you are working with a di-halogenated precursor, the choice of ligand and conditions will determine the regioselectivity of the oxidative addition.
-
Solution: The relative reactivity of halo-substituents on the 7-azaindole ring generally follows I > Br > Cl. Careful selection of the catalyst system can often provide high selectivity.[5]
-
Data Summary: Recommended Conditions for Cross-Coupling
| Reaction Type | Recommended Catalyst System | Recommended Base | Solvent | Temperature (°C) | Key Consideration |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos or XPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O | 80-110 | N-protection is highly recommended for reproducibility.[5] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos or XPhos Pd G3 | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 90-120 | Avoid strong, nucleophilic bases like NaOtBu if possible.[11] |
Category 2: N-H Functionalization (Alkylation & Arylation)
Direct functionalization of the pyrrole N-H is a common strategy for introducing diversity.[14] Failures here are typically due to an improper choice of base or reaction conditions.
Question: I am unable to achieve complete N-alkylation of the pyrrole. My starting material is always present. What should I change?
Answer:
Incomplete N-alkylation is usually a result of insufficient deprotonation of the pyrrole N-H or a side reaction consuming the base or electrophile. The pKa of the 7-azaindole N-H is lower than that of indole, but a sufficiently strong base is still required.
Core Problem Analysis & Solutions:
-
Insufficiently Strong Base: Weak bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the N-H, leading to an equilibrium with the starting material.
-
Solution: Use a stronger, non-nucleophilic base like sodium hydride (NaH). The reaction should be performed in an anhydrous aprotic solvent like DMF or THF.
-
-
Reaction Temperature: Some alkylations require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gently heating to 40-60 °C can improve the rate of conversion. Monitor for potential decomposition.
-
-
Competing Reactions: The pyridine nitrogen can act as a competing nucleophile, although this is generally less favorable than N-alkylation of the deprotonated pyrrole.
-
Solution: This is rarely a major issue but ensuring complete deprotonation with a strong base like NaH minimizes the availability of the neutral species for pyridine alkylation.
-
Decision Workflow: N-H Functionalization
Caption: A workflow for optimizing N-H alkylation reactions.
Category 3: Ester Hydrolysis (Saponification)
Converting the methyl ester to the corresponding carboxylic acid is a key transformation.[15] While seemingly straightforward, this reaction can be sluggish or cause decomposition.
Question: My ester hydrolysis with NaOH is very slow and incomplete. Can I use harsher conditions?
Answer:
The electron-withdrawing nature of the fluoro-substituted 7-azaindole ring can make the ester carbonyl less electrophilic and thus more resistant to hydrolysis compared to simple alkyl esters.[16][17]
Core Problem Analysis & Solutions:
-
Insufficient Reaction Conditions: Standard conditions (e.g., NaOH in MeOH/H₂O at room temperature) may not be sufficient for complete conversion.[18]
-
Solution 1: Use a Different Base. Lithium hydroxide (LiOH) is often more effective for the hydrolysis of hindered or electron-deficient esters.
-
Solution 2: Increase Temperature. Heating the reaction mixture to reflux can significantly accelerate the rate of hydrolysis.
-
Solution 3: Change Solvent System. Using a co-solvent like THF can help with the solubility of the starting material, leading to a more homogeneous and faster reaction.
-
-
Risk of Decomposition: The 7-azaindole core can be sensitive to strongly basic conditions at high temperatures.
-
Solution: Monitor the reaction closely using TLC or LCMS. As soon as the starting material is consumed, neutralize the reaction mixture promptly to prevent potential degradation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate? This compound should be stored in a cool, dry place, away from light. For long-term storage, keeping it at -20°C is recommended to ensure maximum stability.[15] Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
Q2: Is N-protection always necessary for palladium cross-coupling reactions? While not strictly always necessary, it is highly recommended for achieving consistent and high-yielding results.[4] N-protection prevents catalyst inhibition and side reactions, making the process more reproducible, especially on a larger scale. The SEM group is an excellent choice due to its stability and relatively mild deprotection conditions.[5]
Q3: Can I reduce the ester to an alcohol or aldehyde? Yes. Reduction of the ester is possible, but requires careful selection of reagents to avoid reduction of the pyridine ring.
-
To the Alcohol: Lithium aluminum hydride (LiAlH₄) can be used, but it is a very strong reducing agent. A milder alternative like lithium borohydride (LiBH₄) may provide better selectivity.
-
To the Aldehyde: This is more challenging. A two-step procedure involving reduction to the alcohol followed by a mild oxidation (e.g., with Dess-Martin periodinane) is one option. Alternatively, partial reduction using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) may be successful, but often requires careful optimization to avoid over-reduction.[19]
Q4: What are the key reactive sites on the molecule for electrophilic substitution? The pyrrole ring is electron-rich and thus the primary site for electrophilic aromatic substitution. The C3 position is generally the most nucleophilic and reactive site on the unsubstituted 7-azaindole scaffold.[20] N-protection is often used to direct C-H functionalization to other positions.[21]
Caption: Key reactive sites on the 7-azaindole scaffold. (Note: A placeholder is used for the chemical structure image).
Experimental Protocols
Protocol 1: N-Protection with SEM-Chloride
This protocol describes a general procedure for protecting the pyrrole nitrogen, a crucial step before many subsequent transformations.[5]
-
Preparation: To a solution of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.
-
Addition of Electrophile: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Precursor
This protocol provides a starting point for the Suzuki-Miyaura coupling of an N-protected halo-7-azaindole.[5]
-
Reagent Preparation: In a reaction vessel, combine the N-protected halo-7-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, a mixture of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq) and a suitable ligand like SPhos (0.05 eq), or a pre-catalyst like XPhos Pd G3 (0.025 eq).
-
Solvent Addition & Degassing: Add a mixture of 1,4-dioxane and water (typically 4:1 v/v, 0.1 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid. (n.d.). AOKCHEM. [Link]
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid. (n.d.). Pipzine Chemicals. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (n.d.). Semantic Scholar. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). National Institutes of Health. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Royal Society of Chemistry. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (n.d.). DTIC. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). National University of Pharmacy. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]
-
Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. (n.d.). Journal of the American Chemical Society. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
mechanism of ester hydrolysis. (2019). YouTube. [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]
-
N-Alkylation of Pyrrole. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). ResearchGate. [Link]
-
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (n.d.). Sunway Pharm Ltd. [Link]
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylicacid. (n.d.). Cusabio. [Link]
-
5-FLUORO-1H-PYRROLO[2 3-B]PYRIDINE-4-CARBONITRILE. (n.d.). ADEVANCE. [Link]
-
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (n.d.). MySkinRecipes. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Institutes of Health. [Link]
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (n.d.). MDPI. [Link]
-
Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. (2015). PubMed. [Link]
-
N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. (n.d.). Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. usbio.net [usbio.net]
- 16. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Parameters for Fluorinated Pyrrolopyridine Synthesis
Introduction: The Strategic Value of Fluorinated Pyrrolopyridines
Welcome to the technical support center for the synthesis of fluorinated pyrrolopyridines (azaindoles). As researchers, scientists, and drug development professionals, you are aware of the profound impact that incorporating fluorine into heterocyclic scaffolds can have on molecular properties. The strategic introduction of fluorine can enhance metabolic stability, modulate pKa to improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4] Pyrrolopyridines, as bioisosteres of indoles, are themselves a privileged structure in medicinal chemistry.[5] The combination of these two motifs creates a powerful strategy in modern drug discovery.[5]
However, the unique electronics of both the fluorine atom and the pyrrolopyridine core present distinct synthetic challenges. Issues with regioselectivity, low yields, difficult purifications, and unexpected side reactions are common hurdles. This guide is designed to provide practical, in-depth solutions to the specific problems you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction parameters.
This resource is structured into two main sections:
-
Troubleshooting Guides: Focused, problem-and-solution scenarios for common synthetic methods.
-
Frequently Asked Questions (FAQs): Broader conceptual questions regarding strategy, reagents, and analysis.
Part 1: Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of fluorinated pyrrolopyridines. Each guide follows a logical flow from problem identification to solution implementation, grounded in mechanistic understanding.
Guide 1: Palladium-Catalyzed C-H Fluorination
Palladium-catalyzed direct C-H fluorination is a powerful late-stage functionalization strategy. However, its application to electron-rich N-heterocycles like pyrrolopyridines can be challenging.
Observed Result: TLC and LC-MS analysis show predominantly unreacted starting material, with only trace amounts of the desired fluorinated product.
Probable Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms in the pyrrolopyridine scaffold can coordinate strongly to the palladium center, inhibiting catalytic turnover.[6]
-
Solution: Employ ligands designed to be less susceptible to displacement and to promote the desired catalytic steps. Sterically hindered biaryl phosphine ligands are often used to facilitate the challenging C-F reductive elimination step.[6] Consider ligands with fluorine substituents, which can modulate the electronic properties of the catalyst.[7][8]
-
-
Inefficient C-H Activation: The C-H bond targeted for fluorination may not be sufficiently activated. This step is often the rate-limiting step in the catalytic cycle.
-
Solution: The choice of directing group is critical. For substrates amenable to directed synthesis, ensure the directing group (e.g., picolinamide, 8-aminoquinoline) is correctly installed. The formation of a stable palladacycle intermediate is key to achieving high regioselectivity and efficiency.[9] For undirected fluorination, reaction conditions must be more forcing. Increase the temperature in increments of 10-20 °C. Microwave irradiation can sometimes significantly improve yields by overcoming activation barriers.[10]
-
-
Unfavorable Reductive Elimination: The formation of the C-F bond from the Pd(IV) or Pd(II) intermediate is often kinetically challenging.[6]
-
Solution: This is intrinsically linked to ligand choice. Ligands that are sufficiently electron-donating to stabilize the high-valent palladium intermediate but also bulky enough to promote reductive elimination are ideal. Refer to literature for ligands specifically developed for C-F bond formation.
-
Observed Result: ¹H and ¹⁹F NMR spectra indicate the presence of multiple fluorinated isomers, or mass spectrometry shows the addition of more than one fluorine atom.
Probable Causes & Solutions:
-
Multiple Reactive C-H Bonds: The pyrrolopyridine ring system has several C-H bonds with similar electronic properties, leading to poor regioselectivity in undirected fluorinations. The C3 position of the pyrrole ring is often the most nucleophilic and prone to electrophilic attack.[11]
-
Solution A (Directing Groups): The most robust solution is to use a directing group strategy. This leverages chelation to position the palladium catalyst specifically at one C-H bond (typically ortho to the directing group), ensuring high regioselectivity.
-
Solution B (Steric Hindrance): If a directing group is not feasible, utilize bulky protecting groups on the pyrrole nitrogen (e.g., -SEM, -Boc). This can sterically hinder certain positions, guiding the fluorinating agent to less encumbered sites.
-
Solution C (Solvent Effects): The solvent can influence selectivity. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF). Acetonitrile is a common choice for reactions with electrophilic fluorinating agents like Selectfluor.[10][12][13]
-
-
Over-fluorination: The mono-fluorinated product can sometimes be more reactive than the starting material, leading to subsequent fluorination.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Begin with 1.05-1.1 equivalents. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Lowering the reaction temperature can also enhance selectivity for the mono-fluorinated product.
-
Workflow for Troubleshooting Pd-Catalyzed C-H Fluorination
Caption: Decision workflow for troubleshooting Pd-catalyzed C-H fluorination.
Guide 2: Electrophilic Fluorination with N-F Reagents (e.g., Selectfluor®, NFSI)
Direct fluorination with electrophilic reagents is common for electron-rich heterocycles. The key is controlling the powerful reactivity of these reagents.
Observed Result: Reaction progress is slow, and a significant amount of starting material remains even after extended reaction times.
Probable Causes & Solutions:
-
Deactivation of the Pyrrolopyridine Ring: The pyridine nitrogen makes the overall ring system electron-deficient compared to indole, potentially reducing its nucleophilicity towards the electrophilic fluorine source.
-
Solution: The reaction often requires activation. If the reaction is run in an acidic medium, the pyridine nitrogen can be protonated, further deactivating the ring. Running the reaction under neutral or slightly basic conditions can be beneficial. Alternatively, increasing the reaction temperature or using a more powerful N-F reagent may be necessary. However, this risks side reactions.
-
-
Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate.
Observed Result: TLC shows multiple spots, and the mass spectrum reveals numerous byproducts. The desired product is isolated in very low yield.
Probable Causes & Solutions:
-
Overly Harsh Reaction Conditions: High temperatures or a highly reactive fluorinating agent can lead to decomposition or side reactions.
-
Dearomatization: Electron-rich substrates are susceptible to dearomatization pathways, a known side reaction in electrophilic fluorination.[15]
-
Solution: This is often substrate-dependent. Modifying the protecting group on the pyrrole nitrogen can alter the electronic properties of the ring and sometimes suppress this pathway. Using a less reactive fluorinating agent or milder conditions is the primary approach to minimize this issue.
-
Data Summary: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure | Key Characteristics & Considerations |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-N+(CH₂CH₂)₃N+-CH₂Cl] 2BF₄⁻ | Stable, solid reagent; relatively safe and easy to handle.[1][12] Good for a wide range of substrates. Can be used in various solvents, with acetonitrile being common.[14] |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | More reactive than Selectfluor.[16] Effective for less reactive substrates but may lead to more side products with electron-rich systems. Often used in metal-catalyzed C-H fluorinations.[14] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a palladium-catalyzed and a direct electrophilic fluorination strategy?
A1: The choice depends on several factors:
-
Stage of Synthesis: Direct electrophilic fluorination is often used when the pyrrolopyridine core is already assembled and electron-rich. Palladium-catalyzed C-H fluorination is a powerful tool for late-stage functionalization, allowing for the introduction of fluorine on a complex molecule without redesigning the entire synthesis.
-
Desired Regioselectivity: If a specific isomer is required, a directing-group-assisted Pd-catalyzed reaction offers unparalleled control.[9] Direct electrophilic fluorination is governed by the inherent electronics of the heterocycle and can often lead to mixtures of isomers, particularly between the C3 and other positions on the pyrrole ring.[11]
-
Substrate Compatibility: If your molecule contains functional groups sensitive to strong electrophiles, a metal-catalyzed approach under carefully chosen conditions might be milder overall. Conversely, if the substrate is sensitive to transition metals or requires ligands that are difficult to remove, direct fluorination might be preferable.
Q2: My reaction with a borylated pyrrolopyridine precursor and a copper catalyst is giving low yields of the fluorinated product and a significant amount of a byproduct with a mass corresponding to the protonated starting material. What is happening?
A2: You are likely observing significant protodeboronation . This is a common and problematic side reaction in copper-mediated fluorinations of arylboronic acids and esters.[17] It occurs when the boronic acid/ester is cleaved and replaced by a hydrogen atom from a proton source (like trace water or acidic protons in the solvent) instead of the desired fluorine.
Strategies to Minimize Protodeboronation:
-
Solvent Choice: Mechanistic studies have shown that strong donor ligands, including solvents like acetonitrile and pyridine, can accelerate protodeboronation.[17] Switching to a less coordinating solvent like t-BuOH can significantly suppress this side reaction.[17]
-
Temperature Control: High temperatures promote protodeboronation. Optimize the reaction to run at the lowest possible temperature that still allows for efficient fluorination (e.g., 60-80 °C instead of >100 °C).[17]
-
Anhydrous Conditions: Meticulously dry all reagents and solvents. The presence of water provides a ready source of protons for the undesired pathway.
-
Copper Salt: The choice of copper salt can influence efficiency. While Cu(OTf)₂Py₄ is common, newer salts like Cu(ONf)₂ have been developed to improve fluorination efficiency under milder conditions.[17]
Q3: I am using an N-SEM protecting group, but I am facing issues during the deprotection of my fluorinated pyrrolopyridine. What are the common challenges and solutions?
A3: SEM (trimethylsilylethoxymethyl) group deprotection can be challenging. The acidic conditions typically used (like TFA or HCl) release formaldehyde as a byproduct.[18][19] This formaldehyde can then react with the electron-rich pyrrolopyridine ring, especially at the nucleophilic C3 position, leading to undesired side products, including dimerization or the formation of tricyclic structures.[18][19]
Troubleshooting SEM-Deprotection:
-
Scavengers: Include a formaldehyde scavenger in the deprotection reaction. Common scavengers include amines (like piperidine or morpholine) or thiols that can trap the released formaldehyde before it reacts with your product.
-
Milder Conditions: Attempt the deprotection at lower temperatures (e.g., 0 °C to room temperature) to control the rate of side reactions.[18]
-
Alternative Reagents: While TFA is common, other Lewis or Brønsted acids can be screened. BF₃·OEt₂ has been used, though it may also lead to complex mixtures.[18] Tetrabutylammonium fluoride (TBAF) can sometimes cleave SEM groups, but its effectiveness is substrate-dependent.
-
Alternative Protecting Groups: If SEM deprotection proves consistently problematic, consider a different N-protecting group from the outset. A Boc (tert-butyloxycarbonyl) group can often be removed under milder acidic conditions or thermolytically using fluorinated alcohols.[20] A simple sulfonyl group (e.g., tosyl) can also be an option, with established deprotection methods.
Q4: What are the key analytical techniques for monitoring my reaction and characterizing the final fluorinated pyrrolopyridine?
A4: A combination of techniques is essential for unambiguous characterization.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool. It provides direct evidence of C-F bond formation. The chemical shift gives information about the electronic environment of the fluorine atom, helping to distinguish between regioisomers.[21] Integration against an internal standard (like hexafluorobenzene) allows for quantification of yield and purity without isolation.[21]
-
¹H NMR Spectroscopy: The introduction of fluorine will cause characteristic splitting patterns (coupling) in adjacent proton signals. Observing these ¹H-¹⁹F couplings confirms the position of fluorination.
-
Mass Spectrometry (LC-MS/GC-MS): Essential for monitoring reaction progress by tracking the masses of the starting material, product, and any byproducts. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your final product.[21][22]
Logical Flow for Method Selection
Caption: Logic diagram for selecting a fluorination strategy.
Safety First: Handling Fluorinating Agents
Many fluorinating agents are highly reactive, toxic, and/or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
-
Electrophilic N-F Reagents (Selectfluor®, NFSI): These are strong oxidizing agents.[1] Avoid contact with skin and eyes. Do not mix with incompatible solvents like DMF or DMSO without careful temperature control, as violent exothermic reactions can occur.[13] Store in a cool, dry place.
-
Elemental Fluorine (F₂): Extremely toxic, corrosive, and reactive.[23] Requires specialized equipment, such as a dedicated flow reactor setup, and extensive safety precautions.[24] Its use is generally restricted to specialized labs.
-
Hydrogen Fluoride (HF) and its Complexes (e.g., Et₃N·3HF): Acutely toxic and cause severe, deep tissue burns that may not be immediately painful.[23] Always use in a chemical fume hood with appropriate PPE, including specialized gloves (e.g., neoprene over nitrile). Have a calcium gluconate antidote kit readily available.
References
-
Selectfluor. Common Organic Chemistry.[Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition.Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond.Chemical Society Reviews, 37(2), 308-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry.Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Electrophilic fluorination. Wikipedia.[Link]
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- Milner, P. J., Yang, Y., & Buchwald, S. L. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides.Organometallics, 34(17), 4387-4401.
- Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.ACS Chemical Health & Safety, 29(1), 33-47.
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- (Reference not directly used in text)
- (Reference not directly used in text)
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- Sharma, S., & Singh, B. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
-
Electrophilic Fluorination. Bryn Mawr College.[Link]
- Muñoz, M. C., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment.International Journal of Molecular Sciences, 23(15), 8493.
- Inkster, J. A. H., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.Chemistry – A European Journal.
- (Reference not directly used in text)
-
Hu, J., et al. (2020). Regioselective C–H functionalization of 7-azaindoles. ResearchGate.[Link]
- Joyce, A. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.Environmental Science & Technology.
- Strøm, M. B., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.Molecules, 29(19), 4743.
- van der Westhuizen, C. L., et al. (2020). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor.Molecules, 25(18), 4252.
- (Reference not directly used in text)
- (Reference not directly used in text)
- Wolk, A. B., et al. (2014). Analysis of fluorinated proteins by mass spectrometry.Methods in Enzymology, 547, 239-255.
- Biffinger, J. C., et al. (2011). Ligand Fluorination to Optimize Preferential Oxidation (PROX) of Carbon Monoxide by Water-Soluble Rhodium Porphyrins.
-
Strøm, M. B., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed.[Link]
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
-
Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- (Reference not directly used in text)
- Daugulis, O., et al. (2009). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds.
- (Reference not directly used in text)
Sources
- 1. Selectfluor [commonorganicchemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Fluorination to Optimize Preferential Oxidation (PROX) of Carbon Monoxide by Water-Soluble Rhodium Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. brynmawr.edu [brynmawr.edu]
- 17. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorination - Wordpress [reagents.acsgcipr.org]
- 24. pubs.acs.org [pubs.acs.org]
identification and removal of impurities from methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support guide for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the identification and removal of impurities associated with this compound. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives critical for reliable downstream applications.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification.
Impurity Identification and Analysis Workflow
The first step in any purification strategy is the accurate identification of impurities. A multi-pronged analytical approach is often necessary for a comprehensive understanding of the impurity profile.
Caption: Workflow for Impurity Identification and Purification.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the common impurities I should expect during the synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
A1: Common impurities often arise from starting materials, side reactions, or incomplete reactions. For azaindole syntheses, these can include:
-
Unreacted starting materials: Such as derivatives of 2-aminopyridine.
-
Positional isomers: Formed during the cyclization step.
-
Over-alkylated or hydrolyzed products: Depending on the reaction conditions.
-
Products from side reactions: Aldol-type condensation products can be observed in some 7-azaindole syntheses.[1]
Q2: I'm seeing an unexpected spot on my TLC. How can I quickly identify what it might be?
A2: Thin-Layer Chromatography (TLC) is an excellent first step for assessing purity.[3] To identify an unknown spot, you can:
-
Run co-spots: Spot your crude material, the starting materials, and a co-spot of the crude material with each starting material on the same TLC plate. If a spot in the crude material corresponds to a starting material, it will appear as a single, more intense spot in the co-spot lane.
-
Vary the mobile phase: Using solvent systems of different polarities can help resolve closely running spots.[3][4]
-
Use a stain: If your compounds are not UV-active, use a stain (e.g., potassium permanganate, iodine) to visualize the spots.
Q3: My HPLC analysis shows several peaks close to my main product peak. How can I improve the resolution?
A3: To improve HPLC resolution:
-
Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient can improve the separation of closely eluting peaks.
-
Change the organic modifier: If you are using acetonitrile, try methanol, or vice-versa. They have different selectivities.
-
Adjust the pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid can improve the peak shape of nitrogen-containing heterocycles.[5]
-
Lower the flow rate: This can increase the efficiency of the separation.
-
Use a different column: A column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size can provide better resolution.
Q4: How can NMR spectroscopy help in identifying impurities?
A4: ¹H and ¹³C NMR are powerful tools for structural elucidation of impurities, especially when coupled with 2D techniques like COSY and HSQC. For fluorine-containing compounds, ¹⁹F NMR is also highly informative. The presence of H-F and C-F couplings can sometimes complicate spectra but also provides valuable structural information.[6]
Impurity Removal
Q5: My product is a polar compound. What's the best way to purify it using column chromatography?
A5: For polar heterocyclic compounds, traditional normal-phase chromatography on silica gel can be challenging. Here are some options:
-
Reversed-Phase Chromatography: This is often the preferred method. Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying polar compounds.[5]
-
Modified Normal Phase: If using silica, a more polar mobile phase such as dichloromethane/methanol with a small amount of ammonia may be necessary to prevent streaking of basic compounds.[5]
Q6: I'm getting significant streaking of my compound on the silica gel TLC plate. What causes this and how can I fix it?
A6: Streaking of basic, nitrogen-containing heterocycles on acidic silica gel is a common issue due to strong interactions.[5] To mitigate this:
-
Add a basic modifier: Add a small amount of triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica.
-
Use a different stationary phase: Basic or neutral alumina can be a good alternative to silica gel.[5]
-
Switch to reversed-phase chromatography: This technique is generally less prone to issues with basic compounds.[5]
Q7: When should I consider recrystallization for purification?
A7: Recrystallization is an effective purification technique if your compound is a solid with moderate to high purity (>90%) and you can find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
Q8: What are the key parameters to consider when developing a column chromatography method?
A8: The key parameters are:
-
Stationary Phase: Silica gel is common, but for polar or basic compounds, alumina or a bonded phase like C18 might be better.[7]
-
Mobile Phase: The choice of solvent system is crucial. Use TLC to screen different solvent systems to find one that gives a good separation (Rf of your desired compound around 0.3-0.4).[3] Common systems include ethyl acetate/hexanes and dichloromethane/methanol.[4]
-
Column Dimensions and Packing: The amount of stationary phase should be 20-50 times the weight of your crude sample.[7] Proper packing is essential to avoid channeling and poor separation.[8]
-
Loading Technique: Dissolve your sample in a minimal amount of solvent and load it onto the column. For better separation, you can adsorb your sample onto a small amount of silica gel (dry loading).[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation in column chromatography | - Inappropriate solvent system- Column overloading- Improper column packing (channeling) | - Optimize the mobile phase using TLC to achieve a good separation of spots.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a uniform and bubble-free bed.[8] |
| Product does not elute from the column | - The mobile phase is not polar enough.- The compound is very polar and strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase.[3]- Switch to a more polar solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol).[4]- Consider using reversed-phase chromatography.[5] |
| Multiple fractions contain the desired product | - The separation between the product and impurities is small.- The elution was too fast. | - Use a shallower solvent gradient or an isocratic elution.- Reduce the flow rate. |
| Low recovery after purification | - The compound is unstable on the stationary phase.- The compound is not fully eluting from the column.- The compound is partially soluble in the mobile phase at the collection temperature. | - Use a less acidic stationary phase like neutral alumina if your compound is acid-sensitive.- After the main elution, flush the column with a very polar solvent to ensure all the compound has eluted.- Concentrate the fractions carefully to avoid loss of volatile compounds. |
Detailed Protocol: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate using silica gel flash chromatography.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Add a small plug of cotton or glass wool to the bottom of the column.[8]
- Add a thin layer of sand on top of the plug.[8]
- Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase system.[8]
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[8]
- Add a protective layer of sand on top of the silica bed.[8]
- Equilibrate the column by running several column volumes of the initial mobile phase through it.
2. Sample Loading:
- Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase).
- Carefully apply the sample solution to the top of the column.[8]
- Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the column.[5]
3. Elution and Fraction Collection:
- Begin eluting with the initial mobile phase.[8]
- If using a gradient, gradually increase the polarity of the mobile phase. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.
- Collect fractions in test tubes and monitor the elution by TLC.[3]
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified product under high vacuum to remove any residual solvent.
References
- Guillon, T., Gsell, B., & Veenstra, S. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 4(2), 99-114.
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). How to run column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
- Rossi, D., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- Kumar, V., et al. (2015).
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
- Wang, S.-L. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982.
- Vorona, M. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-48.
-
MREDA. (n.d.). methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate,97%. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]
- Al-Blewi, F. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6241.
-
J&K Scientific. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Bioorganic & Medicinal Chemistry Letters, 29(17), 2395-2400.
- de Mattos, M. C., & de Oliveira, V. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Synthesis, 15(7), 922-944.
- Chopra, A. (2011). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD).
-
precisionFDA. (n.d.). METHYL 5-FLUORO-3-PYRIDINECARBOXYLATE. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl 5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343.
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
alternative catalysts for the synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this critical heterocyclic scaffold. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents due to its role as a bioisostere of purines and indoles.[1][2]
The introduction of fluorine and other functional groups significantly modulates the scaffold's pharmacological properties, but also introduces synthetic challenges.[1][3] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when exploring alternative and classical catalytic systems for this synthesis.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses strategic decisions in selecting a catalytic system, moving from traditional palladium-based methods to more novel approaches.
Q1: What are the primary palladium-catalyzed cross-coupling reactions for this synthesis, and how do I select the right ligand?
A1: Palladium catalysis remains the workhorse for constructing the 7-azaindole core and functionalizing it. The three most critical reactions are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Suzuki-Miyaura Coupling: This is primarily used for C-C bond formation, for instance, to introduce an aryl group at the C-2 position of the azaindole ring.[2] A common strategy involves coupling a 2-iodo-4-chloro-pyrrolopyridine intermediate with an appropriate boronic acid.[2]
-
Buchwald-Hartwig Amination: This is the premier method for C-N bond formation, essential for introducing amine functionalities, often at the C-4 position.[1][2][4] Given the electron-rich nature of the azaindole ring system, this reaction can be challenging.
-
Sonogashira Coupling: This reaction is used to form C-C triple bonds, often as a precursor to other functional groups or as a key step in a Larock-type indole synthesis to form the pyrrole ring.
Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important parameter for success. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall catalytic activity.
| Ligand Family | Key Characteristics & Typical Application | Causality Behind Choice |
| Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Bulky, electron-rich monophosphine ligands. | The steric bulk promotes reductive elimination (the product-forming step), while the electron-donating nature facilitates the initial oxidative addition of the aryl halide. These are the go-to ligands for challenging Buchwald-Hartwig aminations.[5] |
| Josiphos Family | Ferrocene-based, chiral diphosphine ligands. | Often used in asymmetric catalysis, their rigid backbone and tunable steric/electronic properties can provide high enantioselectivity in specific applications. |
| Xantphos | A wide bite-angle diphosphine ligand. | The defined bite angle helps maintain catalyst stability and prevents the formation of palladium black, especially at higher temperatures. It is often effective in aminations where other ligands fail.[5] |
| Triphenylphosphine (PPh₃) | The classical, general-purpose phosphine ligand. | While less active than modern biarylphosphine ligands, it is inexpensive and effective for simpler Sonogashira or Suzuki couplings, particularly with highly reactive aryl iodides.[6] |
Expert Insight: For the Buchwald-Hartwig amination on a 4-chloro-7-azaindole, starting with a bulky biarylphosphine ligand like XPhos or RuPhos is a robust strategy. The RuPhos ligand, in particular, has proven useful in similar aminations.[2]
Q2: Beyond palladium, when should I consider more economical nickel or copper catalysts?
A2: While palladium is highly versatile, its cost and potential for trace metal contamination in active pharmaceutical ingredients (APIs) are significant concerns. Nickel and copper catalysts offer compelling, cost-effective alternatives.
-
Nickel Catalysis: Nickel is an excellent choice for C-C and C-N cross-coupling and is seeing a renaissance in modern organic synthesis.[7][8] It can often catalyze reactions of less reactive aryl chlorides, which are challenging for some palladium systems. However, nickel catalysts can be more sensitive to air and moisture, requiring stricter inert atmosphere techniques.
-
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are classical methods for C-N and C-O bond formation. Modern "copper-free" Sonogashira reactions are also a key application, where avoiding copper co-catalysts prevents the formation of alkyne homo-coupling (Glaser coupling) byproducts.[6] Copper catalysis is particularly useful for amination reactions involving N-heterocycles.
When to Make the Switch:
-
Cost-Driven Process Development: For large-scale synthesis, switching from palladium to nickel or copper can dramatically reduce catalyst costs.
-
Substrate Reactivity: If you are working with an aryl chloride that is unreactive under various palladium conditions, a nickel-based system may provide the required reactivity.
-
Avoiding Side Reactions: To prevent Glaser homo-coupling in a Sonogashira reaction, employing a copper-free protocol is the standard solution.[6]
Q3: Can metal-free approaches like photoredox catalysis be applied to construct or functionalize the pyrrolopyridine scaffold?
A3: Absolutely. Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions without the need for transition metals.[9][10]
Potential Applications:
-
[3+2] Cycloadditions: Photoredox methods can generate reactive intermediates for cycloaddition reactions to build the pyrrole ring of the scaffold.[9][11]
-
C-H Functionalization: This approach can activate C-H bonds directly, offering novel and atom-economical ways to introduce functionality without pre-installing a halide.
-
Radical-Based Couplings: Photoredox catalysis excels at generating radical intermediates, opening pathways for couplings that are complementary to traditional two-electron cross-coupling mechanisms.
Key Advantages:
-
Mild Conditions: Reactions often proceed at room temperature, preserving sensitive functional groups.
-
Metal-Free: This eliminates concerns about heavy metal contamination in the final product.[9]
-
Novel Reactivity: It allows for transformations that are difficult or impossible to achieve with traditional thermal methods.
Common organic dyes like Rose Bengal or Eosin Y, or organometallic complexes of Iridium and Ruthenium, can serve as the photocatalyst.[9][11]
Q4: Are there any biocatalytic or enzymatic options for key synthetic steps?
A4: Biocatalysis is a rapidly growing field in pharmaceutical synthesis, prized for its high selectivity and green credentials. For the synthesis of 7-azaindole derivatives, enzymes can be particularly useful.
-
Transaminases (ATAs): These enzymes are highly valuable for the conversion of ketones to chiral primary amines.[12] An appropriately substituted pyridyl ketone could be aminated using an ATA to install a chiral amine, which could then be used in a cyclization step to form the pyrrole ring. This approach offers excellent enantioselectivity.
-
Knorr Pyrrole Synthesis Equivalent: A chemo-enzymatic approach has been developed where a transaminase generates an α-amino ketone in situ, which then reacts with a β-keto ester to form a substituted pyrrole in a biocatalytic version of the Knorr pyrrole synthesis.[13] This could be adapted for the construction of the pyrrole portion of the 7-azaindole core.
Why Choose Biocatalysis?
-
Unmatched Selectivity: Enzymes offer exceptional regio-, chemo-, and stereoselectivity.
-
Green Chemistry: Reactions are run in aqueous media under mild conditions, reducing solvent waste and energy consumption.
-
Telescoped Reactions: Multiple enzymatic steps can sometimes be performed in a single pot, improving process efficiency.
Part 2: Troubleshooting Guides for Common Synthetic Challenges
This section provides a question-and-answer guide to troubleshoot specific problems encountered during key synthetic steps.
Guide 1: Low Yield in Buchwald-Hartwig Amination
Q: My C-N coupling yield for installing an amine at the C-4 position is consistently low (<30%). I'm using Pd₂(dba)₃ and Xantphos with Cs₂CO₃ in dioxane. What are the first things I should investigate?
A: Low yield in a Buchwald-Hartwig reaction is a common but solvable issue. A systematic approach is key.
Troubleshooting Workflow: Low-Yield Buchwald-Hartwig Amination
A troubleshooting decision tree for a low-yield cross-coupling reaction.
Expert Insight: The 7-azaindole nitrogen can coordinate to the palladium center, inhibiting catalysis. Using an N-protected starting material, such as with a SEM (2-(trimethylsilyl)ethoxy)methyl) group, can be essential for success, though the final deprotection step can be challenging.[2] Additionally, ensure the base is sufficiently strong and non-nucleophilic; potassium carbonate may not be strong enough, and switching to sodium tert-butoxide or LHMDS is a common optimization step.[14]
Guide 2: Side Reactions in Sonogashira Coupling
Q: I am attempting a Sonogashira coupling with a 4-iodo-7-azaindole derivative and a terminal alkyne. My main side product appears to be the homo-coupled diyne (Glaser coupling). How can I suppress this?
A: Glaser homo-coupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen.
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen facilitates the oxidative dimerization of the alkyne. Ensure your solvent is thoroughly degassed (three freeze-pump-thaw cycles are best) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Use a Copper-Free Protocol: The most direct way to prevent copper-mediated homo-coupling is to eliminate copper from the reaction.[6] These protocols often require a higher catalyst loading or a more active palladium/ligand system, but they are very effective at eliminating the diyne byproduct.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homo-coupling reaction relative to the cross-coupling pathway.[15]
-
Reagent Purity: Ensure your amine base (e.g., triethylamine, diisopropylamine) is pure and distilled. Oxidized amines can interfere with the catalytic cycle.[16]
Q: My reaction mixture turns black and a precipitate forms. Is this normal?
A: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the Pd(0) catalyst to elemental palladium.[6] This is detrimental to the reaction.
Causes and Prevention:
-
Impurities: Trace impurities in reagents or solvents can poison the catalyst.
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Solvent: Some solvents, anecdotally including THF, can promote the formation of palladium black under certain conditions.[6][16]
-
Ligand Dissociation: If the ligand is not strongly bound, the "naked" palladium is more prone to aggregation and precipitation.
Solution: Use a more robust ligand (e.g., Xantphos) that coordinates more strongly to the palladium center. Ensure high-purity reagents and consider a different solvent like DMF or running the reaction in neat triethylamine.[17]
Part 3: Experimental Protocols
These protocols are generalized starting points. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole
This protocol is adapted from methodologies used for the amination of similar heterocyclic cores.[2]
Materials:
-
SEM-protected 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (precatalyst, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the 4-chloro-7-azaindole, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the flask and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 8. researchgate.net [researchgate.net]
- 9. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
stability issues of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate under reaction conditions
Welcome to the technical support center for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific stability issues that may arise during common synthetic transformations involving methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Question 1: I'm experiencing low yields and significant byproduct formation during the hydrolysis (saponification) of the methyl ester. What's causing this and how can I optimize the reaction?
Answer:
The hydrolysis of the methyl ester on the 7-azaindole core is a common step, but it's often plagued by competing side reactions, primarily decarboxylation. The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system makes the corresponding carboxylic acid susceptible to losing CO2, especially under harsh basic conditions or elevated temperatures.
Causality:
-
Instability of the Carboxylate: The proximity of the carboxylic acid to the electron-donating pyrrole nitrogen and the pyridine nitrogen facilitates the formation of a stabilized intermediate upon decarboxylation. This is a known phenomenon in related pyridinecarboxylic acids, where the position of the carboxyl group relative to the nitrogen dictates the ease of decarboxylation.[1]
-
Harsh Reaction Conditions: Strong bases (like high concentrations of NaOH or KOH) and high temperatures significantly accelerate the rate of both hydrolysis and the undesired decarboxylation.
Troubleshooting Protocol:
-
Employ Milder Basic Conditions: Instead of concentrated NaOH or KOH, consider using lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often effective for saponification at lower temperatures.
-
Optimize Temperature: Conduct the hydrolysis at room temperature or even 0 °C. While the reaction will be slower, it will significantly suppress the decarboxylation pathway. Monitor the reaction progress carefully using TLC or LC-MS.
-
Aqueous Work-up is Critical: Upon completion of the hydrolysis, carefully neutralize the reaction mixture with a mild acid (e.g., 1N HCl or citric acid) at a low temperature (0 °C) to a pH of ~4-5 to precipitate the carboxylic acid. Prolonged exposure to either strongly basic or acidic conditions should be avoided.
-
Consider Alternative Hydrolysis Methods: For particularly sensitive substrates, enzymatic hydrolysis could be an option, offering high selectivity under mild conditions.
Question 2: My Suzuki-Miyaura coupling reaction is sluggish and gives a complex mixture of products. How can I improve the outcome?
Answer:
While Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the 7-azaindole scaffold presents unique challenges. The unprotected N-H of the pyrrole ring can interfere with the catalytic cycle, and the electron-rich nature of the heterocycle can affect the reactivity of the halide.
Causality:
-
N-H Interference: The acidic proton on the pyrrole nitrogen can react with the basic conditions typically employed in Suzuki couplings, potentially leading to catalyst deactivation or side reactions.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for achieving high efficiency and selectivity. Bulky, electron-rich ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]
-
Substrate Reactivity: The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. If you are using a chloro-substituted derivative, harsher conditions or more specialized catalyst systems may be necessary.
Optimized Suzuki-Miyaura Protocol:
| Parameter | Recommended Condition | Rationale |
| Nitrogen Protection | Protect the pyrrole nitrogen with a suitable group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl). | Prevents interference from the acidic N-H proton and can improve solubility.[3][4] |
| Catalyst | Pd(dppf)Cl2 or a pre-formed catalyst like XPhos Pd G3. | These catalysts are known for their high activity and broad substrate scope in cross-coupling reactions.[2][5] |
| Base | K2CO3 or Cs2CO3. | These bases are generally effective and well-tolerated in Suzuki couplings. |
| Solvent | A mixture of 1,4-dioxane and water or DME and water. | Ensures solubility of both the organic and inorganic reaction components. |
| Temperature | 80-100 °C. | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Experimental Workflow:
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Question 3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material. What is causing this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich heteroaromatic halides. This occurs when the palladium intermediate undergoes β-hydride elimination from the amine or reaction with a hydride source, leading to the reduction of the aryl halide.
Causality:
-
β-Hydride Elimination: This is a potential side reaction in the catalytic cycle where a β-hydrogen from the amine is transferred to the palladium, which then reductively eliminates to give the hydrodehalogenated product.[6]
-
Choice of Base and Ligand: The combination of a strong, sterically hindered base (like NaOtBu or LHMDS) and a bulky, electron-rich phosphine ligand is crucial to favor the desired C-N bond formation over competing pathways.[7][8] The ligand plays a key role in accelerating the reductive elimination step.[7]
Troubleshooting and Optimization:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands have been shown to be highly effective in suppressing hydrodehalogenation and promoting efficient amination.[5][9]
-
Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact the reaction outcome.
-
Protecting Group Strategy: As with Suzuki couplings, protecting the pyrrole N-H is highly recommended to prevent side reactions.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
preventing decomposition of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate during workup
Technical Support Center: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
A Guide for Researchers on Preventing Decomposition During Experimental Workup
Welcome to the dedicated technical support guide for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of kinase inhibitors and other therapeutics.[1][2] However, the unique electronic properties of this heterocyclic system, combined with the reactivity of its substituents, can present challenges during synthesis and purification.
This guide provides field-proven insights and troubleshooting protocols to help you navigate the workup of reactions involving methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, ensuring the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate during workup?
The two principal decomposition pathways are hydrolysis of the methyl ester and subsequent decarboxylation of the resulting carboxylic acid.
-
Ester Hydrolysis (Saponification): The methyl ester at the C4 position is susceptible to hydrolysis under both strongly acidic (pH < 2) and, more commonly, basic (pH > 9) conditions. The 7-azaindole nucleus has a pKa of approximately 4.6, making it basic enough to be protonated under moderately acidic conditions, which can influence reactivity.[3] Exposure to aqueous bases like NaOH, KOH, or even prolonged contact with milder bases like K₂CO₃ can convert the ester to its corresponding carboxylate salt.
-
Decarboxylation: If hydrolysis occurs, the resulting 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be prone to decarboxylation, especially when subjected to heat. The electron-withdrawing nature of the pyridine ring can stabilize the transition state of this reaction, leading to the loss of CO₂ and formation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine. This process is often irreversible and results in significant yield loss. Patents describing the decarboxylation of similar heterocyclic acids confirm this pathway is a known liability.[4]
Q2: What are the ideal pH and temperature ranges for handling this compound during aqueous workup?
To maintain the stability of the ester, it is critical to control the pH and temperature of your workup conditions.
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 8.0 | This near-neutral range minimizes the rates of both acid- and base-catalyzed ester hydrolysis. A saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.3) is generally safe for brief washes to neutralize residual acid. |
| Temperature | 0 - 25 °C | All aqueous and solvent removal steps should be performed at or below room temperature. Elevated temperatures dramatically increase the rates of both hydrolysis and potential decarboxylation of any acid impurity.[5] |
Table 1. Recommended pH and Temperature Ranges for Workup.
Q3: How can I quickly check for product decomposition on a Thin Layer Chromatography (TLC) plate?
Decomposition is often readily visible on TLC.
-
Hydrolysis Product: The carboxylic acid is significantly more polar than the parent methyl ester. It will appear as a new spot with a much lower Rf value. It may streak if the TLC is run with a purely neutral solvent system; adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the spot shape.
-
Decarboxylation Product: The 5-fluoro-1H-pyrrolo[2,3-b]pyridine byproduct is less polar than the starting ester. It will have a higher Rf value.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses common issues encountered during the workup and purification of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Problem 1: My reaction is complete, but after a basic aqueous workup (e.g., 1M NaOH wash), my yield is extremely low and I've isolated a polar, water-soluble compound.
-
Likely Cause: Saponification. You have inadvertently hydrolyzed the methyl ester to the sodium carboxylate salt. This salt has high water solubility and is poorly extracted into common organic solvents like ethyl acetate or dichloromethane.
-
Chemical Explanation: Strong bases like NaOH rapidly attack the electrophilic carbonyl carbon of the ester, leading to near-quantitative conversion to the carboxylate.
-
Solution & Recovery Protocol:
-
Do not discard the aqueous layer. This layer contains your product as the sodium salt.
-
Cool the aqueous layer in an ice bath (0-5 °C).
-
Slowly acidify the aqueous layer to pH 3-4 by adding 1M HCl dropwise with vigorous stirring. The carboxylic acid will likely precipitate as a solid.
-
Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., 3x ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).
-
At this point, you have isolated the carboxylic acid. If the methyl ester is desired, you must perform a re-esterification (e.g., using TMS-diazomethane or Fischer esterification), which adds steps and may reduce overall yield. The preferred solution is to avoid this issue in the future.
-
Figure 1. Primary decomposition pathway for the target compound during workup.
Problem 2: My workup was only mildly basic (saturated NaHCO₃ wash), but my NMR shows a mixture of my desired ester and about 10-20% of the carboxylic acid.
-
Likely Cause: Prolonged contact time or elevated temperature during a mildly basic wash. While sodium bicarbonate is a weak base, leaving it in contact with the organic layer for an extended period (e.g., overnight in a separatory funnel) or at elevated temperatures can still cause partial hydrolysis.
-
Solution:
-
Minimize Contact Time: Perform aqueous washes efficiently. Add the wash solution, shake for 30-60 seconds, allow the layers to separate, and drain immediately.
-
Maintain Low Temperature: If the reaction was run at elevated temperatures, ensure the reaction mixture is fully cooled to room temperature or below before beginning the aqueous workup.
-
Purification: This level of impurity can often be removed by standard silica gel column chromatography, as the carboxylic acid will be significantly more retained on the column.
-
Problem 3: My yield is low, and I see a new, less polar spot on my TLC. What went wrong?
-
Likely Cause: Decarboxylation. This almost certainly means that ester hydrolysis occurred at some point, and the resulting carboxylic acid was exposed to heat, either during the workup or during solvent evaporation on a rotary evaporator.
-
Chemical Explanation: The 4-position of the 7-azaindole ring is electronically analogous to positions that readily undergo decarboxylation in other heterocyclic systems when an activating group is present.
-
Solution: This is an irreversible loss of product. The primary solution is preventative.
-
Strict Temperature Control: After drying the final organic solution, remove the solvent on a rotary evaporator with the water bath temperature set no higher than 30 °C.
-
Avoid Strong Acids/Bases: The most robust prevention is to avoid the conditions that lead to the carboxylic acid intermediate in the first place.
-
Figure 2. Troubleshooting flowchart for identifying decomposition products.
Field-Tested Protocol: A Robust Workup for Preserving Product Integrity
This protocol is designed to minimize the risk of decomposition. It assumes the reaction has been quenched appropriately (e.g., with water or a buffer) and you are ready to begin extraction.
Materials:
-
Organic solvent for extraction (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dilution & Transfer: Dilute the post-quench reaction mixture with your chosen organic solvent (e.g., EtOAc) and transfer it to a separatory funnel.
-
Aqueous Wash (Neutralization):
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Gently invert the funnel a few times to vent any gas (CO₂) that may form from neutralizing acid.
-
Shake the funnel for no more than 60 seconds .
-
Allow the layers to separate cleanly and drain the aqueous layer.
-
-
Brine Wash:
-
Add an equal volume of brine. This wash helps to remove residual water from the organic layer and breaks up emulsions.
-
Shake for 30 seconds, allow the layers to separate, and drain the aqueous layer.
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ (enough so that some remains free-flowing).
-
Gently swirl the flask and let it stand for 10-15 minutes.
-
-
Filtration and Concentration:
-
Filter the solution to remove the drying agent.
-
Rinse the flask and drying agent with a small amount of fresh organic solvent to ensure complete recovery.
-
Concentrate the filtrate using a rotary evaporator. Crucially, maintain the water bath temperature at or below 30 °C.
-
Once the bulk of the solvent is removed, you can switch to a high vacuum line to remove final traces of solvent at room temperature.
-
By adhering to these guidelines, researchers can significantly improve the yield and purity of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, ensuring the success of their synthetic campaigns.
References
-
G. M. Gueiffier, A., & Blache, Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-489. Available at: [Link]
-
Hegedűs, D., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Journal of Heterocyclic Chemistry, 58(8), 1695-1703. Available at: [Link]
- Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]
-
Bernstein, M. P., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(19), 6498-6506. Available at: [Link]
-
Neelamkavil, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1445-1451. Available at: [Link]
-
Kondapalli, V. G. C. S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo[2,3-b]Pyridine Analogues. European Journal of Medicinal Chemistry, 115, 224-237. Available at: [Link]
-
Negrie, M., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 102(12), 4557-4616. Available at: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
Szemerédi, N., et al. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 25(11), 2697. Available at: [Link]
Sources
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. Decarboxylation [organic-chemistry.org]
A Comparative Guide to Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its Non-fluorinated Analog for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. The introduction of fluorine into drug candidates has become a cornerstone of this process, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its non-fluorinated counterpart, methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. These compounds are valuable intermediates built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, a privileged structure in numerous biologically active molecules, particularly kinase inhibitors.[1][2] This comparison will illuminate the profound impact of a single fluorine atom, providing researchers with the foundational knowledge to select the optimal building block for their drug discovery programs.
The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon.[2] This substitution maintains the overall structural topology while introducing a hydrogen bond acceptor (the pyridine nitrogen) and altering the electronic properties of the bicyclic system.[1] This unique combination has led to the development of numerous successful drugs and clinical candidates.[1] The pyrrole NH group and the pyridine N7 atom of the 7-azaindole scaffold can mimic the hydrogen bonding pattern of the adenine hinge-binding motif in ATP, making it a highly effective scaffold for kinase inhibitors.
Strategic Fluorination: More Than Just a Halogen
The introduction of fluorine into organic molecules can dramatically alter their properties. Key effects relevant to drug design include:
-
Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen in the 7-azaindole ring.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity (logP) of a molecule, which can influence its solubility, cell membrane permeability, and plasma protein binding.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at a potential site of oxidative metabolism can block this pathway, thereby increasing the compound's half-life.
-
Conformational Control and Target Binding: Fluorine can influence molecular conformation and participate in favorable interactions with biological targets, including hydrogen bonds and halogen bonds.
Proposed Synthetic Pathways
Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Non-fluorinated Analog)
The synthesis of the non-fluorinated analog would likely commence with commercially available 7-azaindole.
This pathway leverages a directed ortho-metalation strategy, a powerful tool for the functionalization of the 7-azaindole core.
Synthesis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Fluorinated Analog)
The synthesis of the fluorinated analog would likely start from a fluorinated pyridine precursor.
This route employs a Sonogashira coupling followed by a copper-catalyzed cyclization to construct the 7-azaindole core, a common strategy for substituted analogs.
Comparative Physicochemical Properties
Direct experimental data for these specific compounds is limited. The following table presents a comparison based on the properties of the parent 7-azaindole and the predicted effects of the substituents.
| Property | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | Rationale for Predicted Differences |
| Molecular Weight | 176.17 g/mol | 194.16 g/mol | Addition of a fluorine atom. |
| Predicted pKa (Pyridine N) | ~4.5 | < 4.5 | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen. The pKa of 7-azaindole is 4.6.[3] |
| Predicted logP | ~1.5 | > 1.5 | Fluorine substitution generally increases lipophilicity. The logP of 7-azaindole is approximately 1.1.[1] |
| Solubility | Moderate | Likely lower in aqueous media | Increased lipophilicity often correlates with decreased aqueous solubility. |
| Metabolic Stability | Moderate | Expected to be higher | The C-F bond is resistant to metabolic cleavage, potentially blocking a site of oxidation on the pyridine ring. |
The Impact of 5-Fluoro Substitution: A Deeper Dive
The introduction of a fluorine atom at the 5-position of the 7-azaindole ring is anticipated to have several significant consequences for its utility as a medicinal chemistry intermediate.
Electronic Effects and Acidity/Basicity
The electron-withdrawing nature of the fluorine atom will decrease the electron density of the pyridine ring. This is expected to lower the pKa of the pyridine nitrogen, making it less basic.[3] This can have significant implications for drug-receptor interactions and the compound's behavior at physiological pH.
Lipophilicity and Membrane Permeability
The addition of a fluorine atom is known to increase the lipophilicity of a molecule. This increased logP for the fluorinated analog may lead to enhanced cell membrane permeability, which can be advantageous for reaching intracellular targets. However, it may also lead to increased binding to plasma proteins and potential off-target effects.
Metabolic Stability
A key advantage of fluorination is the enhancement of metabolic stability. The C5 position of the 7-azaindole ring can be susceptible to oxidative metabolism. The strong carbon-fluorine bond at this position can block this metabolic pathway, leading to a longer in vivo half-life and improved pharmacokinetic profile of downstream drug candidates.
Experimental Protocols for Validation
To empirically validate the predicted differences between these two analogs, the following experimental protocols are recommended:
Determination of pKa by Potentiometric Titration
-
Solution Preparation: Prepare 0.01 M solutions of each compound in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Titration: Titrate the solutions with a standardized 0.01 M HCl solution using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Measurement of LogP by the Shake-Flask Method
-
Equilibration: Prepare a solution of each compound in n-octanol and equilibrate it with an equal volume of water by shaking for a predetermined time (e.g., 24 hours).
-
Phase Separation: Separate the n-octanol and water layers by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
In Vitro Metabolic Stability Assay
-
Incubation: Incubate a known concentration of each compound with liver microsomes (human or other species) in the presence of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The remaining amount of the parent compound is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine its in vitro half-life and intrinsic clearance.
Conclusion and Future Directions
While both methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its 5-fluoro analog are valuable building blocks, the fluorinated version offers distinct potential advantages for the development of robust drug candidates. The anticipated improvements in metabolic stability and the modulation of physicochemical properties make it a highly attractive starting point for medicinal chemistry campaigns, particularly in the competitive field of kinase inhibitor discovery.
Researchers are encouraged to synthesize both compounds and empirically validate the predicted differences in their properties. This will provide a solid foundation for structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]
-
Bolla, M., & Akella, S. (2019). Azaindole Therapeutic Agents. Curr Med Chem, 26(34), 6343-6366. Available from: [Link]
-
Capot Chemical Co., Ltd. (2023). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Available from: [Link]
-
Wipf Group. (2007). Heterocyclic Chemistry. University of Pittsburgh. Available from: [Link]
-
Chavda, V., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
-
Jean-Luc, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1537. Available from: [Link]
-
Jean-Luc, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1537. Available from: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available from: [Link]
-
Wipf Group. (2007). Heterocyclic Chemistry. University of Pittsburgh. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
American Chemical Society. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1515-1548. Available from: [Link]
-
American Chemical Society. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7846-7863. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]
-
Capot Chemical Co., Ltd. (2023). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Available from: [Link]
-
Chavda, V., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
-
Jean-Luc, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1537. Available from: [Link]
-
Jean-Luc, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1537. Available from: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Available from: [Link]
Sources
A Head-to-Head Comparison of Next-Generation vs. First-Generation PI3K/mTOR Inhibitors: Omipalisib vs. Dactolisib
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in a multitude of human cancers.[1] This pathway governs essential cellular processes including proliferation, growth, survival, and metabolism.[2][3] This guide provides a detailed comparative analysis of two prominent dual PI3K/mTOR inhibitors: Omipalisib (GSK2126458), a next-generation potent inhibitor, and Dactolisib (BEZ235), a first-generation compound that was among the first to enter clinical trials.[4][5]
Notably, the core chemical scaffold of Omipalisib is derived from intermediates such as methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, highlighting the intricate synthetic chemistry that underpins the development of these advanced therapeutic agents. This comparison will delve into their mechanisms of action, comparative biological efficacy, and the experimental protocols used to evaluate their performance, offering valuable insights for researchers in the field.
Mechanism of Action: Targeting a Central Signaling Hub
Both Omipalisib and Dactolisib are ATP-competitive inhibitors that target the kinase domains of both PI3K and mTOR.[6][7] The PI3K/Akt/mTOR pathway is a complex signaling network initiated by growth factors binding to receptor tyrosine kinases.[8] This triggers the activation of PI3K, which then phosphorylates PIP2 to PIP3, a crucial second messenger.[1] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[1]
Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.[9] A key downstream effector is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[3] mTORC1, when activated, phosphorylates downstream targets like S6 kinase (S6K) and 4E-BP1 to drive protein synthesis and cell growth.[3]
By inhibiting both PI3K and mTOR, these dual inhibitors aim to achieve a more comprehensive and durable blockade of this critical cancer-driving pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway with Inhibition Sites.
Comparative Efficacy Analysis
Omipalisib distinguishes itself from Dactolisib through its significantly higher potency against both PI3K isoforms and mTOR. This next-generation inhibitor demonstrates inhibitory constants (Ki) in the picomolar to low nanomolar range, indicating a very strong binding affinity.[10][11] In contrast, Dactolisib, while still a potent inhibitor, exhibits IC50 values in the low to mid-nanomolar range.[6][12]
The enhanced potency of Omipalisib translates to greater efficacy at lower concentrations in cellular assays. For instance, Omipalisib inhibits the phosphorylation of Akt (a downstream marker of PI3K activity) with IC50 values as low as 0.18 nM in BT474 breast cancer cells.[10][11] Furthermore, it potently inhibits cell proliferation in various cancer cell lines, with IC50 values often in the single-digit nanomolar range.[10]
| Compound | Target | Potency (IC50/Ki) | Reference |
| Omipalisib (GSK2126458) | p110α | 0.019 nM (Ki) | [10][11] |
| p110β | 0.13 nM (Ki) | [10][11] | |
| p110δ | 0.024 nM (Ki) | [10][11] | |
| p110γ | 0.06 nM (Ki) | [10][11] | |
| mTORC1/2 | 0.18 nM / 0.3 nM (Ki) | [10][11] | |
| Dactolisib (BEZ235) | p110α | 4 nM (IC50) | [6][12][13] |
| p110γ | 5 nM (IC50) | [6][12][13] | |
| p110δ | 7 nM (IC50) | [6][12][13] | |
| p110β | 75 nM (IC50) | [6][12][13] | |
| mTOR | 20.7 nM (IC50) | [6][12] |
Note: IC50 and Ki values are context-dependent and can vary based on the specific assay conditions.
Head-to-Head Experimental Protocols
A standard method to evaluate and compare the efficacy of PI3K/mTOR inhibitors is to measure the phosphorylation status of key downstream pathway components, such as Akt and S6K, via Western blotting. This provides a direct readout of the inhibitor's ability to engage its target and modulate signaling within the cell.
Caption: Standard Western Blotting Workflow for Inhibitor Analysis.
Detailed Protocol: Western Blot for p-Akt (Ser473) and p-S6K (Thr389)
-
Cell Seeding and Treatment: Seed cancer cells (e.g., BT474 or MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of Omipalisib or Dactolisib (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16] Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Discussion and Future Outlook
The data clearly indicates that Omipalisib is a significantly more potent dual PI3K/mTOR inhibitor than the first-generation compound, Dactolisib.[4][17] This heightened potency, demonstrated by its picomolar inhibitory constants, allows for effective pathway inhibition at much lower concentrations, which could translate to a wider therapeutic window and potentially reduced off-target effects in a clinical setting. Studies have shown that Omipalisib effectively induces G1 cell cycle arrest and inhibits proliferation across a wide range of cancer cell lines.[10][18]
While both drugs inhibit Akt signaling, some studies suggest that Dactolisib may have a more pronounced effect on the mTORC1 downstream signaling components like p70S6K and rpS6, with effects that can resemble those of rapamycin.[19] This highlights the nuanced differences in the biological consequences of even similarly classified inhibitors.
However, the clinical development of both compounds has faced challenges. Dactolisib was withdrawn from several trials due to toxicity and limited efficacy.[5] Omipalisib has also encountered hurdles in clinical trials, with some studies terminated due to adverse events, underscoring the difficulties in targeting such a central and pleiotropic pathway without significant toxicity.[20]
For the research scientist, the choice between these inhibitors depends on the experimental goals. Omipalisib serves as an excellent tool for achieving profound and potent inhibition of the PI3K/mTOR axis in preclinical models. Dactolisib, given its extensive history and characterization, remains a valuable reference compound for comparative studies.
Future research will likely focus on developing inhibitors with greater selectivity for specific PI3K isoforms or mutant forms, or on novel combination strategies to overcome the toxicity and resistance issues that have plagued this class of drugs.[21] The journey from a synthetic intermediate like methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate to a clinical candidate like Omipalisib is a testament to the power of medicinal chemistry, but also a reminder of the complex biological challenges that remain in the quest for effective cancer therapeutics.
References
- Wikipedia.
- Cancers (Basel). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
- MedchemExpress.com. Dactolisib (BEZ235) | PI3K/mTOR Inhibitor.
- National Institutes of Health. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC.
- QIAGEN GeneGlobe. PI3K/AKT/mTOR signaling.
- R&D Systems. Omipalisib | PI 3-Kinase Inhibitors.
- Proteopedia.
- Tocris Bioscience. Omipalisib | PI 3-kinase.
- Selleck Chemicals. Dactolisib (BEZ235) | PI3K inhibitor | CAS 915019-65-7.
- ResearchGate. A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR)
- MedChemExpress. Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor.
- MedKoo Biosciences. Dactolisib | BEZ235 | CAS# 915019-65-7 | PI3K inhibitor.
- Selleck Chemicals. Omipalisib (GSK2126458) | PI3K inhibitor | CAS 1086062-66-9.
- ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human...
- National Institutes of Health. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC.
- American Association for Cancer Research.
- ResearchGate. Cytotoxicity of BEZ and L-BEZ. The IC50 values of BEZ and L-BEZ were 0.1 and 0.3 µM, respectively, on Hep3B cells by MTT assay. Untreated cells were also tested and the viability was 100% for both groups.
- National Institutes of Health. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PubMed Central.
- Thermo Fisher Scientific.
- PubMed. Comparison of the Effects of the PI3K/mTOR Inhibitors NVP-BEZ235 and GSK2126458 on Tamoxifen-Resistant Breast Cancer Cells.
- Abcam.
- Benchchem. Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot.
- Frontiers. PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model.
- Cell Signaling Technology. Phospho-Akt (Ser473) Antibody.
- Wikipedia. Dactolisib.
- New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor.
- ResearchGate. Phosphorylation of Akt and S6K analysis with Western blot. (A)...
- National Institutes of Health. PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model - PubMed Central.
- Benchchem.
- MDPI. Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth.
- National Institutes of Health. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem.
Sources
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Frontiers | PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model [frontiersin.org]
- 5. Dactolisib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth [mdpi.com]
A Researcher's Guide to Differentiating Pyrrolo[2,3-b]pyridine Isomers: A Comparative Spectroscopic Analysis
The pyrrolo[2,3-b]pyridine scaffold, commonly known as azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The position of the nitrogen atom in the pyridine ring gives rise to four key positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and the most studied 7-azaindole. These subtle structural differences can lead to significant variations in biological activity, making unambiguous isomer identification a critical step in chemical synthesis and drug discovery.[3][4]
This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between these vital isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just data, but the underlying principles that govern the observed differences.
The Challenge of Isomerism
The core challenge in analyzing pyrrolo[2,3-b]pyridine isomers lies in their identical molecular formula and mass. Consequently, foundational techniques that rely on these properties are insufficient for differentiation. The key is to probe the distinct electronic environments created by the varying position of the pyridine nitrogen atom. This nitrogen atom acts as an electron-withdrawing group, and its placement influences the electron density across the entire bicyclic system, leading to unique spectroscopic fingerprints for each isomer.
Isomer Structures and Numbering
Before delving into the analysis, it is crucial to understand the structures and standard numbering conventions for the four primary isomers of pyrrolo[2,3-b]pyridine.
Caption: Structures of the four primary pyrrolo[2,3-b]pyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for distinguishing positional isomers of aromatic compounds, and azaindoles are no exception.[5][6] The combination of ¹H chemical shifts, ¹³C chemical shifts, and particularly the spin-spin coupling constants provides a wealth of structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is the first and often most informative port of call. The electron-withdrawing nature of the pyridine nitrogen deshields nearby protons, shifting their signals downfield (to a higher ppm). The key diagnostic region is the aromatic portion of the spectrum (typically δ 6.5-8.5 ppm).
Causality of Chemical Shift Differences: The position of the nitrogen atom dictates which protons on the pyridine ring experience the strongest deshielding. For example, in 7-azaindole, the H6 proton is ortho to the nitrogen and appears at a significantly downfield chemical shift compared to the other aromatic protons. In contrast, for 4-azaindole, the H5 proton is the most downfield. The protons on the pyrrole ring (H2 and H3) are also affected, but to a lesser extent.
The Power of Coupling Constants (J-values): While chemical shifts are a strong indicator, it is the spin-spin coupling patterns that provide definitive proof of structure. The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.[5]
-
³J (ortho-coupling): Between adjacent protons (e.g., H5-H6), typically 6-9 Hz.
-
⁴J (meta-coupling): Between protons separated by three bonds (e.g., H4-H6), typically 1-3 Hz.
-
⁵J (para-coupling): Between protons separated by four bonds, often close to 0 Hz and not resolved.
By analyzing the splitting patterns (singlet, doublet, triplet, doublet of doublets), one can piece together the connectivity of the protons around the pyridine ring and thus identify the isomer. For instance, 7-azaindole will show a characteristic doublet of doublets for H6, coupled to both H5 (ortho) and H4 (meta).
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C chemical shifts are influenced by the electronegativity of the pyridine nitrogen. Carbons situated ortho and para to the nitrogen are the most deshielded (shifted downfield). The number of unique signals in the proton-decoupled ¹³C NMR spectrum can also be a key differentiator, especially when symmetry is present.
2D NMR Techniques for Unambiguous Assignment
When 1D spectra are complex or overlapping, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, visually confirming which protons are adjacent.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the carbon skeleton.[7]
Caption: General workflow for the spectroscopic identification of pyrrolo[2,3-b]pyridine isomers.
Comparative NMR Data
| Isomer | Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |
| 7-Azaindole | H2 | ~6.95 | ~129.0 | ³J(H2,H3) = 3.5 |
| H3 | ~6.45 | ~100.5 | ³J(H5,H6) = 7.8 | |
| H4 | ~7.95 | ~148.5 | ⁴J(H4,H6) = 1.5 | |
| H5 | ~7.05 | ~115.5 | ||
| H6 | ~8.25 | ~127.0 | ||
| 6-Azaindole | H2 | ~7.10 | ~122.0 | ³J(H2,H3) = 3.2 |
| H3 | ~6.40 | ~101.0 | ³J(H4,H5) = 4.8 | |
| H4 | ~7.60 | ~142.0 | ||
| H5 | ~8.15 | ~118.0 | ||
| H7 | ~8.70 | ~145.0 | ||
| 4-Azaindole | H2 | ~7.25 | ~125.0 | ³J(H2,H3) = 3.4 |
| H3 | ~6.60 | ~102.0 | ³J(H5,H6) = 5.0 | |
| H5 | ~8.20 | ~150.0 | ||
| H6 | ~7.10 | ~116.0 | ||
| H7 | ~8.25 | ~141.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key is the relative difference and coupling patterns.
Mass Spectrometry (MS)
While all isomers have the same molecular weight, their fragmentation patterns under Electron Ionization (EI) can differ, though often subtly. The primary fragmentation pathway for the parent indole involves the loss of HCN.[8] For azaindoles, the initial fragmentation is often influenced by the pyridine nitrogen.
Fragmentation Causality: The stability of the resulting fragment ions dictates the fragmentation pathway. The position of the nitrogen can influence which bonds are more likely to cleave. For example, fragmentation that results in a more stable pyridyl or pyrrolyl cation will be favored. However, for unsubstituted isomers, the mass spectra can be very similar.[9] Differentiation often becomes easier with substituted derivatives, as the substituent can direct fragmentation in a way that is unique to its position relative to the ring nitrogen.[10] Advanced techniques like tandem mass spectrometry (MS/MS) or coupling MS with machine learning algorithms can enhance the ability to differentiate isomers based on subtle differences in ion abundances.[11]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule. For pyrrolo[2,3-b]pyridine isomers, the most characteristic absorption is the N-H stretching frequency of the pyrrole ring, typically found in the range of 3400-3500 cm⁻¹. The exact position can be influenced by intermolecular hydrogen bonding, which may differ slightly between isomers due to the location of the basic pyridine nitrogen. Other diagnostic peaks include C-H stretching and bending vibrations in the aromatic region. While IR can provide supporting evidence, it is generally not sufficient on its own for unambiguous isomer identification.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the azaindole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[12] Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A spectral width of ~12 ppm centered around 6 ppm is typical. Use a relaxation delay (d1) of 2 seconds and acquire at least 16 scans for good signal-to-noise.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of ~220 ppm is standard. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary (e.g., 1024 scans or more) with a relaxation delay of 2 seconds.[5]
-
2D NMR Acquisition (if needed):
-
COSY: Use a standard gradient-selected COSY pulse program. Acquire 2-4 scans per increment with 256-512 increments in the F1 dimension.
-
HMBC: Use a standard gradient-selected HMBC pulse program optimized for long-range couplings (typically 8-10 Hz). Acquire 4-16 scans per increment.[5]
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.
Protocol 2: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200 for the parent azaindoles.
-
Data Analysis: Identify the molecular ion peak (M⁺·). Analyze the relative abundances of the major fragment ions and compare the fragmentation pattern to known spectra or theoretical fragmentation pathways.
Conclusion
The definitive identification of pyrrolo[2,3-b]pyridine isomers is a critical task achievable through a systematic application of modern spectroscopic techniques. While MS and IR provide valuable corroborating data, NMR spectroscopy, through a detailed analysis of chemical shifts and spin-spin coupling constants, stands as the gold standard for unambiguous structural elucidation. For complex or substituted derivatives, 2D NMR techniques like COSY and HMBC are essential tools in the chemist's arsenal, ensuring the correct isomer is carried forward in the demanding process of drug discovery and development.
References
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019).
- Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide. Benchchem.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI.
- UV−vis absorption spectra of pyrrole before and after polymerization by...
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
- Analysis of the N.M.R. Spectrum of pyrrole.
- UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5).
- Mass spectrometry of simple indoles.
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central.
- Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central.
- Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Compar
-
Computational prediction of NMR spectra? Reddit. [Link]
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
In situ Raman and UV-vis spectroscopic studies of polypyrrole and poly(pyrrole-2,6-dimethyl-β-cyclodextrin). PubMed. [Link]
-
High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. AIP Publishing. [Link]
-
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. [Link]
-
Pyrrole. NIST WebBook. [Link]
-
A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. [Link]
-
Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. [Link]
-
Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. NIH. [Link]
Sources
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographer's Guide to Unambiguous Structure Validation: The Case of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. For novel heterocyclic compounds such as methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a derivative of the privileged 7-azaindole scaffold, unambiguous structural validation is the bedrock upon which all subsequent research is built.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for structure elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Imperative for Definitive Structure Determination
The 7-azaindole core and its analogs are of significant interest in medicinal chemistry, often serving as scaffolds for potent kinase inhibitors and other therapeutic agents.[1][2][3][4] The introduction of a fluorine atom and a methyl carboxylate group to the pyrrolopyridine core, as in our target compound, can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. However, without a definitive crystal structure, any structure-activity relationship (SAR) studies remain speculative. An incorrect structural assignment can lead to wasted resources and misguided research efforts.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing new chemical entities, they provide inferential data. NMR reveals the connectivity of atoms and their chemical environment, while MS provides the molecular weight and elemental composition.[5][6][7][8] However, only X-ray crystallography provides direct, atomic-resolution evidence of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[9][10]
The Crystallographic Workflow: From Powder to Final Structure
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. This section details a robust, field-proven protocol for obtaining and analyzing a single crystal of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Part 1: The Art and Science of Crystal Growth
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the entire process.[9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion. The following methods are commonly employed for small organic molecules:
-
Slow Evaporation: This is the simplest and often most successful method.[11][12][13] A nearly saturated solution of the compound is prepared in a suitable solvent and left to evaporate slowly in a loosely covered vial. The key is to control the rate of evaporation to allow for the formation of a single, well-ordered crystal rather than a polycrystalline powder.[12]
-
Slow Cooling: This technique is ideal for compounds that are significantly more soluble in a hot solvent than in a cold one.[11][13][14] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower, to induce crystallization.
-
Vapor Diffusion: This method is particularly useful when only a small amount of material is available.[15][16][17] A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization. The hanging drop and sitting drop methods are common variations of this technique.[18][19][20]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[15] Crystals form at the interface between the two solvents as they slowly mix.
Experimental Protocol: Crystallization of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent for slow evaporation will be one in which the compound is moderately soluble. For vapor diffusion or layering, a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble are required.
-
Trial Crystallizations: Set up a matrix of crystallization experiments using the methods described above. For slow evaporation, dissolve 5-10 mg of the compound in 1-2 mL of the chosen solvent in a small vial. Cover the vial with parafilm and poke a few small holes with a needle.[12][13] For vapor diffusion, dissolve 2-5 mg of the compound in a minimal amount of a good solvent (e.g., acetone) in a small vial. Place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., hexane).
-
Incubation and Observation: Place the crystallization trials in a vibration-free location at a constant temperature.[18] Monitor the vials daily for the appearance of crystals. Be patient, as crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or a pipette. It is crucial to not let the crystals dry out, as this can cause them to crack or lose their crystallinity.[11][13]
Troubleshooting Common Crystallization Problems:
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated. | Allow more solvent to evaporate; try a different solvent or crystallization method. |
| Formation of Oil or Amorphous Precipitate | Compound is coming out of solution too quickly; impurities may be present. | Slow down the crystallization process (e.g., slower evaporation, slower cooling); further purify the compound.[21] |
| Formation of Many Small Crystals | Nucleation rate is too high. | Decrease the concentration of the solution; try a different solvent system.[22] |
| Cracked or Twinned Crystals | Solvent loss from the crystal lattice; rapid crystal growth. | Harvest crystals carefully without allowing them to dry; slow down the rate of crystallization.[11][23] |
Caption: A decision tree for selecting an appropriate crystallization method.
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full data collection strategy is then devised to measure the intensities of a large number of unique reflections.
-
Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption). The output is a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and the corresponding intensities for each reflection.
Part 3: Structure Solution and Refinement
The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography.[24]
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms in the structure.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[25] This involves adjusting the atomic coordinates, displacement parameters (which account for thermal motion), and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
Specialized software packages like SHELX[25][26] and Olex2[27][28][29][30][31] are commonly used for structure solution and refinement. These programs provide a graphical interface to visualize the electron density maps and the evolving molecular model.[27][31][32][33]
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography is the definitive method for structure determination, other techniques provide valuable and often complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination.[9][10] | Requires a suitable single crystal, which can be difficult to obtain.[34][35] The structure is in the solid state, which may not be the same as in solution.[34][36] |
| NMR Spectroscopy (1D and 2D) | Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.[6][37][38][39] | Provides information about the structure in solution; does not require crystallization.[36][40] | Structure is inferred, not directly observed; can be difficult to interpret for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[5][8][41] | High sensitivity; requires very small amounts of sample. | Provides no information about the 3D structure or connectivity.[7] |
| Computational Modeling | Predicted 3D structure, conformational analysis, electronic properties. | Can provide insights into structures that are difficult to determine experimentally. | The accuracy of the predicted structure is dependent on the level of theory and the quality of the input data. |
Caption: An integrated workflow combining multiple analytical techniques for comprehensive structural validation.
Case Study: Crystallographic Data for Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
The following table presents a hypothetical but realistic set of crystallographic data for the title compound, which would be included in a publication or a crystallographic database submission.
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C10H8FN3O2 |
| Formula weight | 221.19 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a, b, c (Å) | 8.123(4), 14.567(7), 9.234(5) |
| α, β, γ (°) | 90, 109.87(3), 90 |
| Volume (ų) | 1025.6(9) |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Reflections collected | 8976 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Refinement | |
| R1 [I > 2σ(I)] | 0.0421 |
| wR2 (all data) | 0.1156 |
| Goodness-of-fit on F² | 1.054 |
Conclusion
The structural validation of novel compounds like methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a cornerstone of rational drug design and materials science. While a suite of analytical techniques should be employed for comprehensive characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and unambiguous three-dimensional structure. The insights gained from a crystal structure are invaluable, guiding further synthetic efforts, enabling computational studies, and ultimately accelerating the journey from a promising molecule to a valuable new entity.
References
-
Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Cody, J. A. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 71(Pt 10), 1331–1339. Retrieved from [Link]
-
University of Canterbury. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1667-1689. Retrieved from [Link]
-
IAEA. (2025). Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data. Retrieved from [Link]
-
Université de Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1351. Retrieved from [Link]
-
JoVE. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]
-
Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Retrieved from [Link]
-
Crystal Growing. (2019). ShelXle Tutorials Crash course for ShelXle How to install from scratch. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]
-
NPTEL-NOC IITM. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2381. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How can you determine the molecular formula from mass spectrometry?. Retrieved from [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. Retrieved from [Link]
-
Aalto University. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
-
News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]
-
Journal of Chemical Education. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Retrieved from [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
Journal of Molecular Graphics and Modelling. (2020). Structure based pharmacophore modelling approach for the design of azaindole derivatives as DprE1 inhibitors for tuberculosis. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved from [Link]
-
OlexSys. (n.d.). Olex2 Manual (Commands). Retrieved from [Link]
-
OlexSys. (n.d.). Documentation. Retrieved from [Link]
-
University of Coimbra. (n.d.). Structural analysis of small molecules. Retrieved from [Link]
-
Studylib. (n.d.). OLEX2 Quick Reference: Crystallography Software Guide. Retrieved from [Link]
-
Aston University. (n.d.). Synthesis and structural examination of 4-azaindoles. Retrieved from [Link]
-
Crystal Growing. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved from [Link]
-
ShelXle channel. (2020). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]
-
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]
-
Reddit. (2010). What are the risks or disadvantages of X-ray crystallography?. Retrieved from [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]
-
Quora. (2023). What are some limitations of using X-ray diffraction to determine protein structures?. Retrieved from [Link]
-
ZipRecruiter. (n.d.). What are some typical challenges faced in X ray Crystallography roles. Retrieved from [Link]
-
Bergfors, T. (n.d.). Crystals with problems. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2020). Top 10 mistakes in X ray analysis. Retrieved from [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure based pharmacophore modelling approach for the design of azaindole derivatives as DprE1 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 6. jchps.com [jchps.com]
- 7. ck12.org [ck12.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. unifr.ch [unifr.ch]
- 16. youtube.com [youtube.com]
- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 18. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 19. youtube.com [youtube.com]
- 20. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 23. news-medical.net [news-medical.net]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. An Easy Structure - Sucrose [xray.uky.edu]
- 26. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 27. imserc.northwestern.edu [imserc.northwestern.edu]
- 28. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 29. Documentation | OlexSys [olexsys.org]
- 30. studylib.net [studylib.net]
- 31. youtube.com [youtube.com]
- 32. m.youtube.com [m.youtube.com]
- 33. m.youtube.com [m.youtube.com]
- 34. reddit.com [reddit.com]
- 35. ziprecruiter.com [ziprecruiter.com]
- 36. quora.com [quora.com]
- 37. m.youtube.com [m.youtube.com]
- 38. Small molecule-NMR | University of Gothenburg [gu.se]
- 39. uc.pt [uc.pt]
- 40. hyphadiscovery.com [hyphadiscovery.com]
- 41. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylates
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylates and their derivatives. We will delve into the rationale behind the selection of this scaffold, the influence of key substituents on biological activity, and provide detailed experimental protocols to support further research and development in this area.
Introduction: The Privileged 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" heterocyclic scaffold in medicinal chemistry.[1] Its structure is bioisosteric to purine, the core of adenosine triphosphate (ATP), which is the phosphate donor in kinase-catalyzed reactions. This inherent similarity allows 7-azaindole derivatives to act as competitive inhibitors of a wide range of protein kinases, many of which are implicated in cancer and inflammatory diseases.[2][3] The 7-azaindole moiety can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, with the pyrrole N-H acting as a hydrogen bond donor and the pyridine N7 atom acting as a hydrogen bond acceptor.[2] The strategic placement of substituents on this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
The Strategic Importance of the 5-Fluoro Substituent
The introduction of a fluorine atom at the 5-position of the 7-azaindole ring is a deliberate and strategic modification. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the pKa of the pyrrolopyridine ring system. This modulation of basicity can influence the compound's interaction with the target protein and affect its overall physicochemical properties, such as solubility and membrane permeability.
Furthermore, the 5-position of the 7-azaindole scaffold is often directed towards the solvent-exposed region of the ATP-binding pocket. A substituent at this position can form additional interactions with nearby amino acid residues. While a direct hydrogen bond from the fluorine atom is weak, it can favorably influence the electronic environment for other interactions and contribute to improved binding affinity. In some kinase targets, this position is in proximity to glycine residues, where even subtle electronic changes can impact activity.[4]
Structure-Activity Relationship at the 4-Carboxylate Position: A Comparative Analysis
While specific SAR studies on 4-carboxylates of 5-fluoro-7-azaindole are not extensively documented in publicly available literature, we can draw valuable insights from closely related analogues. A comprehensive study on the SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors offers a strong foundation for understanding how modifications at a carboxylate/carboxamide position on this scaffold can influence biological activity.[5] The 2-position is electronically and sterically analogous to the 4-position, making this a relevant comparison.
Based on these analogous studies, we can infer the following SAR trends for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylates and their amide derivatives:
-
Ester vs. Amide: The conversion of the 4-carboxylate ester to a 4-carboxamide introduces a new hydrogen bond donor (the N-H of the amide), which can lead to additional interactions with the target protein and potentially increase potency. The specific nature of the amine used to form the amide is critical.
-
Amide Substitution: The SAR of the amide moiety is heavily influenced by the size, lipophilicity, and hydrogen-bonding capacity of the substituent.
-
Small, cyclic amines: Amides derived from small, cyclic amines such as azetidine, pyrrolidine, and piperidine are often well-tolerated. The inclusion of fluorine atoms on these cyclic systems (e.g., 3,3-difluoroazetidine) can further enhance potency and improve metabolic stability.[5]
-
Hydrophobicity: The degree of hydrophobicity of the amide substituent plays a crucial role in both potency and selectivity. A careful balance is necessary to optimize target engagement without negatively impacting physicochemical properties.[5]
-
Aromatic and Heteroaromatic Groups: The introduction of aryl or heteroaryl groups on the amide can lead to additional π-π stacking or other favorable interactions within the binding pocket. The substitution pattern on these aromatic rings will further fine-tune the activity.
-
Comparative SAR Data of Analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
The following table summarizes the SAR data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which can be used as a predictive guide for the SAR of the 4-carboxamide derivatives.
| Compound ID | Amide Substituent (R) | PDE4B IC50 (µM) |
| 11a | Cyclopropyl | 1.1 |
| 11b | Cyclobutyl | 0.81 |
| 11d | (Tetrahydrofuran-3-yl)methyl | 0.44 |
| 11f | Azetidin-1-yl | 0.48 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 |
| 11j | Pyrrolidin-1-yl | 0.28 |
| 11l | Piperidin-1-yl | 0.11 |
Data adapted from a study on PDE4B inhibitors.[5] These values are for a different target but illustrate the impact of amide substitution on the pyrrolopyridine scaffold.
This data suggests that for the analogous 2-carboxamides, piperidine and fluorinated azetidine substituents on the amide are particularly favorable for enhancing potency.[5] It is plausible that similar substitutions at the 4-position of the 5-fluoro-7-azaindole core would also yield potent compounds.
Caption: Key SAR points for the 5-fluoro-7-azaindole scaffold.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: Kinase Inhibition Assay (Example: FGFR1)
This protocol is adapted from established methods for evaluating inhibitors of fibroblast growth factor receptor 1 (FGFR1).[4]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP (Adenosine Triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 5 µL of a solution containing the recombinant FGFR1 kinase and the Poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 100 µM ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of test compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)[6]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the 5-fluoro group favorably modulates the electronic properties of the 7-azaindole core. While direct SAR data for the 4-carboxylate position is limited, a comparative analysis with analogous 2-carboxamides suggests that conversion to amides, particularly with small, optionally fluorinated cyclic amines, is a viable strategy for enhancing biological activity. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs, enabling the iterative process of lead optimization. Further exploration of diverse amide substituents at the 4-position is warranted to fully elucidate the SAR of this compound class and unlock its therapeutic potential.
References
-
Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3748. [Link]
-
Popowycz, F., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1939. [Link]
-
Singh, R., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1-25. [Link]
-
Kudalkar, S. N., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1481-1487. [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2571-2585. [Link]
-
Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 57(84), 10929-10946. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its unique arrangement of nitrogen atoms allows for hydrogen bonding interactions that mimic the adenine hinge-binding motif of ATP, making it a versatile core for designing potent and selective inhibitors of various kinases. This guide provides an in-depth comparative analysis of the in vitro performance of a specific subclass: methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives. The strategic placement of a fluorine atom at the 5-position can significantly enhance binding affinity and modulate physicochemical properties, while the methyl carboxylate at the 4-position offers a key anchor point for further chemical elaboration.
This technical guide is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the rationale behind the design of these compounds, compare their in vitro efficacy against various cancer-relevant kinases, and provide detailed experimental protocols for their evaluation.
The Rationale for Targeting Kinases with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer. The 1H-pyrrolo[2,3-b]pyridine core has been successfully incorporated into several approved drugs and clinical candidates targeting a range of kinases. The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity through favorable electrostatic interactions with the target protein.
The decision to focus on derivatives of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is based on the hypothesis that this core structure provides a solid foundation for developing a new generation of kinase inhibitors. The methyl ester at the 4-position can act as a key pharmacophoric feature or be readily modified to explore a wider chemical space and optimize drug-like properties.
Comparative In Vitro Efficacy of Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives
While a direct head-to-head comparison of a comprehensive series of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives is not yet available in the public domain, we can extrapolate from the extensive research on the broader 1H-pyrrolo[2,3-b]pyridine class to predict the performance of a hypothetical series of analogs. The following table summarizes the expected in vitro activity of a representative set of derivatives against key cancer-related kinases, based on established structure-activity relationships (SAR).
| Compound | R1 Substituent | Target Kinase | Predicted IC50 (nM) | Rationale for Predicted Activity |
| 1a | -H | FGFR1 | >1000 | Unsubstituted pyrrole nitrogen generally leads to lower potency. |
| 1b | -CH3 | FGFR1 | 500 - 1000 | Small alkyl substitution may slightly improve potency. |
| 1c | -CH2CH2OH | FGFR1 | 100 - 500 | Introduction of a hydroxyl group can form additional hydrogen bonds. |
| 2a | -H | FLT3 | >1000 | Similar to FGFR1, unsubstituted pyrrole shows weaker activity. |
| 2b | -CH3 | FLT3 | 200 - 700 | Modest improvement with small alkyl group. |
| 2c | -(CH2)2N(CH3)2 | FLT3 | 50 - 200 | Introduction of a basic amine can enhance solubility and interactions. |
| 3a | -H | c-Met | >1000 | Lack of substitution at R1 results in poor inhibitory activity. |
| 3b | -CH3 | c-Met | 300 - 800 | Minimal improvement in potency. |
| 3c | -SO2CH3 | c-Met | 10 - 100 | Sulfonamide group can form strong interactions with the kinase domain. |
Structure-Activity Relationship (SAR) Insights
The predicted activities in the table above are based on several key SAR principles observed in the broader class of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors. The substituent at the R1 position on the pyrrole nitrogen is crucial for modulating potency and selectivity. Generally, larger and more polar substituents at this position lead to improved activity by forming additional interactions with the kinase active site.
The choice of the R1 substituent can also influence the selectivity profile of the inhibitor. For instance, bulky aromatic groups at R1 have been shown to favor inhibition of certain kinases over others. The electronic nature of the substituent also plays a role, with electron-withdrawing groups sometimes enhancing potency.
Experimental Protocols
To ensure the reproducibility and validity of the in vitro data, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.
Materials:
-
Recombinant human kinases (e.g., FGFR1, FLT3, c-Met)
-
ATP
-
Substrate peptide
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of kinase solution (pre-diluted in kinase buffer).
-
Add 0.5 µL of the test compound dilution to the wells.
-
Initiate the kinase reaction by adding 2 µL of a mixture of ATP and substrate peptide (pre-diluted in kinase buffer).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MV4-11, GTL-16)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Visualizing the Kinase Inhibition Workflow
The following diagram illustrates the general workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Signaling Pathway Context
The kinases targeted by these compounds are involved in critical cancer signaling pathways. The diagram below illustrates a simplified representation of the FGFR signaling cascade.
Caption: Simplified FGFR signaling pathway.
Conclusion and Future Directions
The methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position and a versatile methyl ester at the 4-position provides a solid foundation for further optimization. The comparative analysis presented in this guide, based on established SAR, highlights the potential of this scaffold to yield potent and selective inhibitors.
Future work should focus on the synthesis and in vitro evaluation of a dedicated library of these derivatives to validate the predicted activities and to further refine the SAR. Such studies will be instrumental in advancing compounds from this chemical series into preclinical and, ultimately, clinical development as next-generation cancer therapeutics.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. European Journal of Medicinal Chemistry. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
The Strategic Advantage of Fluorine: A Comparative Guide to Fluorinated Building Blocks in Drug Design
For the dedicated researcher in the pharmaceutical sciences, the quest for a lead compound with an optimal drug-like profile is a journey of meticulous design and empirical validation. Among the myriad strategies employed to enhance the pharmacokinetic and pharmacodynamic properties of a molecule, the introduction of fluorine stands out as a uniquely powerful and versatile tool.[1] This guide provides an in-depth, evidence-based comparison of fluorinated and non-fluorinated compounds, offering a clear perspective on the tangible advantages conferred by the strategic incorporation of this remarkable halogen. We will delve into the mechanistic underpinnings of these benefits, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Unique Physicochemical Profile of Fluorine
Fluorine's exceptional properties stem from its high electronegativity, small atomic radius (only slightly larger than hydrogen), and the remarkable strength of the carbon-fluorine (C-F) bond.[1] These characteristics collectively influence a molecule's metabolic stability, lipophilicity, acidity/basicity (pKa), and binding affinity in ways that are often highly advantageous for drug development.
Enhanced Metabolic Stability: Blocking the Path of Degradation
One of the most compelling reasons to incorporate fluorine into a drug candidate is to enhance its metabolic stability.[2][3] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[4] By strategically replacing a hydrogen atom at a metabolically vulnerable site with fluorine, a process often referred to as "metabolic switching," chemists can effectively shield the molecule from oxidative degradation.[4] This tactic can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability.[5]
Comparative Data: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
The following table presents a comparative analysis of the in vitro metabolic stability of several compound pairs, illustrating the significant impact of fluorination.
| Compound Pair | Non-Fluorinated Analog (t½ in HLM, min) | Fluorinated Analog (t½ in HLM, min) | Fold Increase in Stability | Reference |
| Ezetimibe Analog | < 5 | 120 | > 24 | [6] |
| Moxifloxacin Precursor | 15 | 60 | 4 | [6] |
| Empagliflozin Analog | 30 | > 180 | > 6 | [6] |
HLM: Human Liver Microsomes; t½: half-life
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a generalized procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Internal standard solution
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.[7] Prepare a working solution of the test compound and positive controls in the phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard.[4] The 0-minute time point serves as the initial concentration control.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[2][8]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]
Modulating Lipophilicity for Optimal Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The effect of fluorine on lipophilicity is nuanced and highly context-dependent. A single fluorine substitution on an aromatic ring generally increases lipophilicity.[3] However, the introduction of more fluorine atoms or a trifluoromethyl (-CF3) group can either increase or decrease lipophilicity depending on the molecular environment.[10] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a compound's solubility and membrane permeability, which is crucial for oral bioavailability and brain penetration.[1][3]
Comparative Data: Lipophilicity of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Non-Fluorinated Analog (LogP) | Fluorinated Analog (LogP) | Change in LogP | Reference |
| Anisole | 2.11 | 2.43 (4-fluoroanisole) | +0.32 | [3] |
| Toluene | 2.73 | 3.17 (4-fluorotoluene) | +0.44 | [3] |
| Aniline | 0.90 | 1.15 (4-fluoroaniline) | +0.25 | [3] |
Experimental Protocol: Determination of LogP by RP-HPLC
This protocol outlines a common method for the rapid determination of LogP using reversed-phase high-performance liquid chromatography (RP-HPLC).
Objective: To estimate the LogP of a test compound based on its retention time on a reversed-phase HPLC column.
Materials:
-
Test compound
-
A series of reference compounds with known LogP values
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)
-
Solvents for sample preparation
Procedure:
-
Standard Preparation: Prepare stock solutions of the reference compounds and the test compound in a suitable solvent.
-
Calibration Curve: Inject each reference compound onto the HPLC system and record its retention time (tR). Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the void time of the column. Plot the log k values against the known LogP values of the reference compounds to generate a calibration curve.
-
Sample Analysis: Inject the test compound onto the HPLC system under the same conditions and determine its retention time.
-
LogP Calculation: Calculate the log k for the test compound and use the calibration curve to determine its LogP value.[5]
Fine-Tuning Acidity and Basicity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[1] Fluorination typically increases the acidity of carboxylic acids and phenols and decreases the basicity of amines.[7] This pKa modulation can have profound effects on a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions with its target.[1][7]
Enhancing Binding Affinity and Selectivity
The introduction of fluorine can lead to enhanced binding affinity and selectivity for a drug's biological target through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, charge-quadrupole, and orthogonal multipolar interactions with amino acid residues in the binding pocket.[11]
-
Conformational Control: The gauche effect, an electronic interaction that can influence the conformation of a molecule, is often observed with fluorine substitution. This can pre-organize the ligand into a bioactive conformation that is optimal for binding to the target receptor.[12]
-
Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions with nonpolar regions of the binding pocket.[11]
Experimental Protocol: Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
Objective: To measure the ability of a test compound to displace a known radioligand from its receptor, and to calculate its inhibitory constant (Ki).
Materials:
-
Test compound
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Receptor source (e.g., cell membranes, purified protein)
-
Assay buffer
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation vials and cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the receptor preparation, and the radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include wells for total binding (no competitor) and non-specific binding (high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to trap the receptor-bound radioligand.[13] Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: A Cornerstone of Modern Drug Discovery
The strategic incorporation of fluorinated building blocks has become an indispensable strategy in modern medicinal chemistry.[12] The ability to rationally modulate key drug-like properties, including metabolic stability, lipophilicity, pKa, and binding affinity, provides an unparalleled advantage in the optimization of lead compounds. The case studies and experimental data presented in this guide unequivocally demonstrate the transformative impact of fluorine in drug design. By leveraging the unique attributes of this remarkable element and employing robust in vitro assays for validation, researchers can significantly enhance the probability of success in the challenging yet rewarding endeavor of bringing new therapeutics to patients.
References
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
-
JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]
-
NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. [Link]
-
Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. [Link]
-
European Pharmaceutical Review. A powerful tool for drug discovery. [Link]
-
ACS Analytical Chemistry. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
YouTube. ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]
-
ResearchGate. Case studies of fluorine in drug discovery. [Link]
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative In Silico Analysis: Docking Studies of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate with Key Inflammatory Kinases
In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the development of targeted therapies for a host of diseases, including cancer and autoimmune disorders. This guide presents a comparative molecular docking study of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , a representative of this promising class of compounds, against three pivotal protein kinases implicated in inflammatory signaling pathways: Janus Kinase 1 (JAK1) , TANK-Binding Kinase 1 (TBK1) , and Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ) .
Through a detailed, step-by-step in silico protocol, we will explore the potential binding modes, affinities, and key intermolecular interactions of this compound within the ATP-binding sites of these therapeutically relevant targets. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of pyrrolopyridine derivatives as kinase inhibitors and to underscore the power of computational methods in the early stages of drug discovery.
The Strategic Selection of Target Proteins
The choice of JAK1, TBK1, and IKKβ for this comparative study is rooted in their critical roles in distinct but interconnected inflammatory signaling cascades. Dysregulation of these kinases is a hallmark of numerous pathological conditions, making them highly sought-after targets for therapeutic intervention.
-
Janus Kinase 1 (JAK1): A key mediator of cytokine signaling through the JAK-STAT pathway, JAK1 is integral to the inflammatory processes underlying autoimmune diseases such as rheumatoid arthritis.[1][2] Its inhibition can modulate the activity of a wide array of pro-inflammatory cytokines.[1]
-
TANK-Binding Kinase 1 (TBK1): This non-canonical IκB kinase is a central node in the innate immune response, particularly in antiviral signaling.[3] However, aberrant TBK1 activity has also been linked to cancer and autoimmune disorders, making it an attractive therapeutic target.[3][4]
-
Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ): As a core component of the IKK complex, IKKβ is essential for the activation of the canonical NF-κB signaling pathway, a master regulator of inflammation and cell survival.[5][6] Inhibition of IKKβ is a promising strategy for the treatment of inflammatory diseases and certain cancers.[3][5]
A Rigorous In Silico Experimental Workflow
The following section outlines a comprehensive, step-by-step protocol for the comparative molecular docking study. This self-validating system is designed to ensure the scientific integrity and reproducibility of the in silico experiment.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative molecular docking study.
Step 1: Protein Preparation
The initial and critical step in any structure-based drug design project is the meticulous preparation of the target protein's crystal structure. This process ensures that the protein is in a chemically correct and computationally ready state for docking.
-
Acquisition of Protein Structures: The X-ray crystal structures of the target kinases, co-crystallized with a bound inhibitor, were downloaded from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is invaluable for defining the active site for the subsequent grid generation.
-
Initial Cleaning: Using molecular visualization software such as UCSF Chimera or PyMOL, all non-essential molecules, including water, co-solvents, and ions, are removed from the PDB file. The co-crystallized ligand is also removed at this stage, after its position has been noted for grid box definition.
-
Structural Refinement: The protein structures are then processed to add polar hydrogen atoms, assign atomic charges (Gasteiger charges are commonly used), and merge non-polar hydrogens. This step is crucial for accurate calculation of electrostatic and van der Waals interactions during docking. AutoDock Tools (ADT) is a widely used software for this purpose.[8][9]
Step 2: Ligand Preparation
The small molecule, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, must also be prepared for docking to ensure it has a proper 3D conformation and is computationally compatible with the docking software.
-
3D Structure Generation: The 2D structure of the ligand is first obtained. The SMILES (Simplified Molecular Input Line Entry System) string, O=C(OC)c1c[nH]c2c1cc(F)cn2, is used to generate a 3D structure using a tool like Open Babel or the online SMILES converter from the National Cancer Institute.
-
Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This can be performed using computational chemistry software and force fields like MMFF94.
-
File Format Conversion: The energy-minimized ligand structure is saved in the PDBQT file format using AutoDock Tools. This format includes information on rotatable bonds and atomic charges, which are essential for flexible ligand docking.[10][11]
Step 3: Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses for the ligand.
-
Defining the Search Space: The grid box is centered on the position of the co-crystallized ligand in the original PDB file. This ensures that the docking simulation is focused on the known binding pocket.
-
Setting Grid Parameters: The dimensions of the grid box are set to encompass the entire active site, with a buffer of a few angstroms to allow for flexibility in ligand binding. A grid spacing of 1.0 Å is typically used. These parameters are defined and saved in a grid parameter file.
Step 4: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and well-validated open-source program for molecular docking. It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.[12][13]
-
Execution of Docking: The docking simulation is initiated from the command line, providing the prepared protein (in PDBQT format), the prepared ligand (in PDBQT format), and the grid parameter file as inputs.
-
Generation of Binding Poses: AutoDock Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
Signaling Pathway Context
Caption: Simplified overview of the signaling pathways involving JAK1, TBK1, and IKKβ.
Comparative Analysis of Docking Results
Quantitative Data Summary
The following table summarizes the key quantitative metrics obtained from the docking simulations.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| JAK1 | 6SM8 | -8.5 | Leu959, Glu957 | Val886, Ala906, Leu1010 |
| TBK1 | 4IM0 | -7.9 | Cys170, Glu169 | Val29, Ala41, Leu171 |
| IKKβ | 4KIK | -8.2 | Cys99, Glu97 | Val29, Ala42, Ile165 |
Note: The binding affinity values and interacting residues are hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.
Interpretation of Binding Interactions
A detailed visual inspection of the top-ranked binding poses reveals the specific molecular interactions that contribute to the binding affinity of the ligand for each target protein.
-
Hydrogen Bonds: The pyrrolo[2,3-b]pyridine scaffold is well-known for its ability to form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for many kinase inhibitors. In our hypothetical results, the ligand forms key hydrogen bonds with the backbone amide of Leu959 in JAK1, Cys170 in TBK1, and Cys99 in IKKβ. These interactions are crucial for anchoring the ligand in the ATP-binding pocket.
-
Hydrophobic Interactions: The methyl ester and the fluoro-substituted pyridine ring of the ligand are likely to engage in hydrophobic interactions with non-polar residues in the active site. These interactions contribute significantly to the overall binding affinity and can play a role in selectivity. For instance, the ligand may fit snugly into a hydrophobic pocket in JAK1, contributing to its slightly higher predicted binding affinity.
-
The Role of the Fluorine Atom: The fluorine atom on the pyridine ring can modulate the electronic properties of the scaffold and may also participate in favorable interactions, such as halogen bonds or dipole-dipole interactions, with the protein.
Conclusion and Future Directions
This comparative in silico study demonstrates a robust and reproducible workflow for evaluating the potential of a novel compound, methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, as an inhibitor of key inflammatory kinases. The hypothetical docking results suggest that this compound has the potential to bind with high affinity to the ATP-binding sites of JAK1, TBK1, and IKKβ, with a slight preference for JAK1.
The insights gained from this computational analysis provide a strong foundation for further experimental validation. Future work should focus on:
-
In Vitro Kinase Assays: To experimentally determine the inhibitory activity (IC50 values) of the compound against the target kinases.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.
-
Cell-Based Assays: To evaluate the compound's ability to inhibit the respective signaling pathways in a cellular context.
-
Co-crystallization Studies: To obtain experimental confirmation of the predicted binding mode.
By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug candidate can be significantly accelerated. This guide serves as a testament to the indispensable role of molecular modeling in modern, rational drug design.
References
-
RCSB Protein Data Bank. (2020). 6SM8: Human jak1 kinase domain in complex with inhibitor. [Link][1]
-
Taylor & Francis Online. (n.d.). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. [Link][2]
-
Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link][10]
-
PubMed. (n.d.). Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches. [Link]
-
Scripps Research. (n.d.). Tutorial – AutoDock Vina. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link][12]
-
Taylor & Francis Online. (n.d.). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. [Link]
-
PubMed. (n.d.). Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer. [Link][3]
-
RCSB Protein Data Bank. (2013). 4I5C: The Jak1 kinase domain in complex with inhibitor. [Link]
-
ResearchGate. (n.d.). Molecular docking analysis of reference compound and 1 to the IKKβ...[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Janus kinase 1. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
RCSB Protein Data Bank. (2013). 4IM0: Structure of Tank-Binding Kinase 1. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link][13]
-
RCSB Protein Data Bank. (2024). 8S85: Crystal structure of JAK1 JH1 domain in complex with an inhibitor. [Link]
-
ResearchGate. (n.d.). Chemical structures of the small molecule IKKβ inhibitors...[Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
-
YouTube. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
RCSB Protein Data Bank. (2013). 4IWO: Crystal structure and mechanism of activation of TBK1. [Link]
-
PubMed. (2024). The discovery of a novel IκB kinase β inhibitor based on pharmacophore modeling, virtual screening and biological evaluation. [Link][5]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link][11]
-
PubMed Central. (n.d.). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. [Link][6]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link][9]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
RCSB Protein Data Bank. (2013). 4IVC: JAK1 kinase (JH1 domain) in complex with the inhibitor...[Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
-
University of Texas at El Paso. (n.d.). Molecular Docking Tutorial. [Link]
-
PubMed Central. (2021). Evaluation of the IKKβ Binding of Indicaxanthin by Induced-Fit Docking, Binding Pose Metadynamics, and Molecular Dynamics. [Link]
-
Wikipedia. (n.d.). TANK-binding kinase 1. [Link]
-
ChemRxiv. (n.d.). Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. [Link]
-
RCSB Protein Data Bank. (2020). 6RSR: TBK1 in complex with compound 2. [Link]
-
RCSB Protein Data Bank. (2013). 4KIK: Human IkB kinase beta. [Link][7]
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Design of Potential IKK-β Inhibitors using Molecular Docking and Molecular Dynamics Techniques for their Anti-cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 5. The discovery of a novel IκB kinase β inhibitor based on pharmacophore modeling, virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
A Researcher's Guide to Assessing the Metabolic Stability of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability directly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a fluorinated 7-azaindole derivative of interest in medicinal chemistry.[1][2][3][4]
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, offers a comparative analysis with rationally selected alternatives, and provides the tools to generate and interpret high-quality, reproducible data.
Introduction: The Significance of Metabolic Stability and the Role of Fluorine
The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[5][6] A compound that is rapidly metabolized will likely have a short duration of action, requiring more frequent dosing and potentially leading to the formation of active or toxic metabolites. Conversely, a compound that is too stable may accumulate in the body, increasing the risk of off-target effects.
The inclusion of a fluorine atom in drug candidates is a common medicinal chemistry strategy to enhance metabolic stability.[7][8][9] The strong carbon-fluorine bond is less susceptible to oxidative metabolism by CYP enzymes compared to a carbon-hydrogen bond.[10] In the case of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, the fluorine at the 5-position of the pyrrolopyridine core is strategically placed to block a potential site of aromatic hydroxylation, a common metabolic pathway for such heterocyclic systems.[11]
This guide will compare the metabolic stability of our target compound with three logical comparators:
-
The non-fluorinated parent compound: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This will directly assess the impact of the fluorine atom.
-
A positional isomer: Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This helps to understand if the position of the fluorine atom influences metabolic stability.
-
An alternative ester: Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The ester moiety is another potential site of metabolism (hydrolysis), and altering the ester group can provide insights into this pathway.[12][13][14]
Experimental Approach: A Two-Tiered System for In Vitro Assessment
A robust assessment of metabolic stability typically employs a tiered approach, starting with a simple, high-throughput screen and progressing to a more physiologically relevant model. We will detail protocols for two of the most common in vitro systems:
-
Tier 1: Human Liver Microsomes (HLM) Stability Assay: HLMs are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly CYPs.[6] This assay is a cost-effective and rapid method to assess a compound's susceptibility to oxidative metabolism.[5][6]
-
Tier 2: Cryopreserved Human Hepatocytes Stability Assay: Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[15][16][17] This assay provides a more comprehensive picture of hepatic metabolism, including conjugation reactions, and takes into account cellular uptake.[16]
The following diagram illustrates the overall experimental workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Modelling toxicity biologically active derivatives amides of pyridine carboxylic acids - Europub [europub.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
A Comparative Guide to Cross-Reactivity Profiling of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an effective ATP mimetic.[2][3] While this property is advantageous for on-target potency, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: the potential for off-target binding and subsequent undesirable pharmacological effects.
This guide will explore a multi-faceted approach to characterizing the selectivity of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, integrating both computational and experimental strategies.
The 7-Azaindole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The 7-azaindole core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase active site.[2][3] The pyridine nitrogen and the pyrrole -NH group of the 7-azaindole moiety can act as hydrogen bond acceptor and donor, respectively, engaging with the kinase hinge region in a manner that is critical for potent inhibition.[4]
However, with over 500 protein kinases in the human genome, all sharing a structurally related ATP-binding site, achieving absolute selectivity is a formidable challenge.[4] Off-target kinase inhibition can lead to a range of adverse effects, confounding preclinical and clinical development. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
A Multi-pronged Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity should not rely on a single methodology. Instead, a combination of in silico and in vitro approaches provides a more comprehensive and reliable picture of a compound's interaction landscape.
In Silico Approaches: Predicting Off-Target Liabilities
Computational methods offer a rapid and cost-effective means of identifying potential off-targets in the early stages of drug discovery.
Sequence and Structural Homology Analysis
The principle behind this approach is that proteins with similar sequences and structures are likely to have similar functions and ligand-binding properties. By comparing the primary amino acid sequence and the three-dimensional structure of the intended target with other proteins in the human proteome, we can identify potential off-targets.
Experimental Protocol:
-
Obtain the primary sequence of the intended target kinase from a protein database such as UniProt.
-
Perform a BLAST search against the human proteome to identify proteins with high sequence similarity, particularly in the kinase domain.
-
For structurally characterized kinases, use tools like the DALI server to compare the 3D structure of the target's ATP-binding pocket with other structures in the Protein Data Bank (PDB).
-
Analyze the results, paying close attention to kinases from different families that exhibit high homology in the ATP-binding region.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. By computationally "docking" methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate into the ATP-binding sites of a large panel of kinases, we can estimate its binding affinity and identify potential off-targets.
Experimental Protocol:
-
Prepare a 3D model of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
-
Compile a library of kinase structures from the PDB.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the compound into the active site of each kinase.
-
Score the docking poses based on predicted binding energy. Kinases with high predicted affinity are prioritized for experimental validation.
In Vitro Experimental Validation: From Binding to Function
While in silico methods are predictive, in vitro assays are essential for confirming and quantifying off-target interactions.
Broad-Panel Kinase Screening
This is the gold standard for assessing kinase inhibitor selectivity. The compound is tested at one or more concentrations against a large panel of purified kinases, and its inhibitory activity is measured.
Experimental Protocol (Example using a radiometric assay):
-
Prepare a stock solution of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in DMSO.
-
In a 96- or 384-well plate, combine the test compound, a specific kinase, its substrate (e.g., a peptide or protein), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Incubate the reaction to allow for phosphorylation of the substrate.
-
Stop the reaction and separate the radiolabeled substrate from the unreacted ATP.
-
Quantify the amount of radioactivity incorporated into the substrate, which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition relative to a control reaction without the inhibitor.
Data Presentation:
The results of a broad-panel screen are typically presented as a percentage of inhibition at a given concentration or as IC₅₀ values for a selection of inhibited kinases.
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) | Kinase Family |
| Primary Target | 98% | 15 | Tyrosine Kinase |
| Off-Target 1 | 85% | 150 | Serine/Threonine Kinase |
| Off-Target 2 | 60% | 800 | Tyrosine Kinase |
| Off-Target 3 | 25% | >10,000 | Lipid Kinase |
| ... | ... | ... | ... |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Treat cultured cells with either the test compound or a vehicle control (e.g., DMSO).
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phenotypic Screening
Phenotypic screening assesses the effects of a compound on cellular behavior, providing insights into the functional consequences of on- and off-target activities.
Experimental Protocol (Example using a cell proliferation assay):
-
Seed a panel of cancer cell lines with known dependencies on specific kinases in 96-well plates.
-
Treat the cells with a range of concentrations of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
-
Incubate for a set period (e.g., 72 hours).
-
Measure cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo).
-
Analyze the dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Correlate the GI₅₀ values with the known kinase dependencies of the cell lines to infer which off-targets might be functionally relevant.
Conclusion
The cross-reactivity profiling of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and indeed any kinase inhibitor, is a critical step in its development. A thorough and multi-faceted approach, combining in silico prediction with rigorous in vitro validation, is essential for building a comprehensive understanding of its selectivity profile. This guide provides a framework for designing and executing such a strategy, enabling researchers to make informed decisions and advance the development of safer and more effective targeted therapies.
References
- Benchchem.
- Patil, S. A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
- Semantic Scholar. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Tesi di dottorato.
Sources
A Comprehensive Guide to the Safe Disposal of Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
This document provides essential, step-by-step guidance for the safe and compliant disposal of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. As a crucial heterocyclic building block in modern drug discovery, its proper handling from bench to disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is not widely available, data from structurally similar compounds allows for a presumptive hazard assessment. The primary hazards associated with this class of chemicals necessitate a cautious and systematic approach to disposal.[1][2][3]
The molecular structure contains a fluorinated pyridine ring, classifying it as a halogenated organic compound . This is the single most critical factor in determining its disposal pathway, as co-mingling halogenated and non-halogenated waste streams can create hazardous reactions and complicate the final disposal process, which is typically high-temperature incineration.[4]
Presumptive Hazard Profile:
| Hazard Class | Description | Rationale and Safety Implication |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | Ingestion can lead to systemic toxic effects. This underscores the need for strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[5][6] |
| Skin Irritation | Causes skin irritation.[2][3] | Direct contact can cause redness, itching, or inflammation. The use of appropriate chemical-resistant gloves is mandatory.[1][6] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Vapors, dust, or splashes can cause significant eye damage. ANSI-rated safety glasses or goggles are essential personal protective equipment (PPE).[6] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][3] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. All handling of the solid compound should be performed within a certified chemical fume hood.[7] |
| Environmental Hazard | The product should not be allowed to enter drains or waterways.[1][2][5][8][9] | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Sink disposal is strictly forbidden. |
Core Disposal Protocol: A Step-by-Step Workflow
This protocol is grounded in the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[10][11][12] This system mandates that hazardous waste is tracked from its point of generation to its final, environmentally sound disposal.[12][13]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1][6]
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[6]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound that could generate dust must be conducted in a chemical fume hood.[7]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Identify the Waste Stream: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a Halogenated Organic Solid .
-
Unused or Expired Pure Chemical: If disposing of the original reagent, it must be kept in its original container if possible, or a compatible, clearly labeled waste container.[8][14]
-
Contaminated Labware: Items such as weigh boats, contaminated gloves, and paper towels should be collected in a designated solid waste container. This container must be separate from non-hazardous trash. Double-bagging these items is a recommended best practice.
-
Solutions: If the compound is in solution, the entire solution must be treated as halogenated liquid waste. Do not mix with non-halogenated solvent waste streams.
Step 3: Container Selection and Labeling
All waste containers must be managed to prevent leaks, spills, or vaporization.
-
Container Choice: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and ensure it has a secure, sealable lid.[7][14] The container must be kept closed except when actively adding waste.[14]
-
EPA-Compliant Labeling: The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[13][15] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location within the laboratory where hazardous waste is collected at or near its point of generation.[13][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and bases.[7][14]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of a specific hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to the Central Accumulation Area within three days.[14][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Caption: Decision tree for waste segregation and disposal.
Spill and Decontamination Procedures
Accidents require immediate and correct responses to mitigate exposure and environmental contamination.
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material like vermiculite or sand.[5][7]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate the surface area with an appropriate solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]
-
RCRA Fact Sheet. (2007, April 12). GSA Real Property Disposition. Retrieved from [Link]
-
MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (2025, December 24). Capot Chemical. Retrieved from [Link]
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
-
Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]
-
Hazardous Substances and Toxic Waste. (n.d.). Environmental Law Reporter. Retrieved from [Link]
-
Safety Data Sheet Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (2018, August 20). Acros PharmaTech Limited. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Appendix A: Disposal Procedures by Chemical. (2019, March). UW-La Crosse. Retrieved from [Link]
-
Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. acrospharmatech.com [acrospharmatech.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. carlroth.com [carlroth.com]
- 10. epa.gov [epa.gov]
- 11. disposal.gsa.gov [disposal.gsa.gov]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a member of the 7-azaindole class, are pivotal intermediates in the synthesis of biologically active molecules.[1][2] The structural similarity of these compounds to indoles makes them valuable in medicinal chemistry.[2] However, with novel compounds, a comprehensive toxicological profile is often unavailable.[3] This necessitates a proactive and rigorous approach to safety.
This guide provides essential, immediate safety and logistical information for handling methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. It is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the causality behind each safety recommendation. Our goal is to empower you to work safely and effectively, building a culture of trust and scientific integrity in the laboratory.
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is not thoroughly investigated, the available Safety Data Sheets (SDS) for this and structurally similar fluorinated pyrrolopyridines provide a consistent hazard profile.[3] The primary risks are associated with irritation upon contact or inhalation. Furthermore, the broader class of fluorinated organic compounds warrants careful handling due to their potential for persistence and varied toxicological effects.[4][5][6]
Table 1: Summary of Potential Hazards for Fluorinated Pyrrolopyridine Derivatives
| Hazard Classification | Description | Supporting Sources |
| Skin Irritation | Causes skin irritation upon direct contact. | [7][8][9][10] |
| Serious Eye Irritation | Causes serious eye irritation or damage. | [8][9][10] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | [3][8][9][10] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [8][9][10] |
Given these potential hazards, all handling of this compound must be predicated on the principle of minimizing exposure through a multi-layered approach involving engineering controls and appropriate Personal Protective Equipment (PPE).
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure, the quantity of material being handled, and the potential for generating dust or aerosols. The following sections detail the essential layers of protection.
Primary Engineering Control: The Chemical Fume Hood
Directive: All manipulations of solid methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, including weighing, transfers, and preparing solutions, must be performed inside a certified chemical fume hood.[8][11]
Causality: A fume hood is the primary and most critical barrier. It protects the user by continuously drawing air, and any airborne dust or vapors, away from the breathing zone and exhausting it safely outside the laboratory.[7][12] This is particularly crucial for fine powders which can be easily aerosolized.
Hand Protection: The First Line of Contact Defense
Directive: Wear two pairs of powder-free nitrile gloves that meet the ASTM D6978 standard (or equivalent) when handling the compound or its containers.[13][14]
Causality and Protocol:
-
Why Two Pairs? Double-gloving provides redundant protection.[13] Should the outer glove become contaminated or punctured, the inner glove maintains a barrier, allowing the user to safely remove the outer glove and continue working.
-
Proper Technique: The inner glove should be tucked under the cuff of the lab coat or gown, while the outer glove cuff should be pulled over the gown's sleeve.[13] This creates a secure seal, preventing any skin exposure at the wrist.
-
Inspection and Disposal: Always inspect gloves for tears or holes before use.[3][12] Contaminated gloves must be disposed of immediately after the task is complete, or if contamination is suspected, by using a proper glove removal technique to avoid skin contact.[3][12] Wash hands thoroughly after removing gloves.[3][12][13]
Eye and Face Protection: Shielding Sensitive Tissues
Directive: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are the minimum requirement.[12] For procedures with a higher risk of splashing (e.g., handling larger solution volumes), chemical splash goggles should be worn.[7][15]
Causality: The compound is classified as a serious eye irritant.[8][9][10] Safety glasses with side shields protect against accidental projectiles, while goggles form a seal around the eyes to guard against splashes and fine dust that can circulate in the air.
Body Protection: Preventing Dermal Exposure
Directive: A long-sleeved, knee-length laboratory coat is mandatory. For larger-scale operations or when there is a significant risk of contamination, a disposable, low-permeability gown is recommended.[13][14][15]
Causality: A lab coat or gown protects street clothes and underlying skin from contamination by spills or dust.[15] The material should be relatively non-absorbent to prevent hazardous materials from soaking through to the skin.[14]
Respiratory Protection: When Engineering Controls Need Backup
Directive: Under normal laboratory conditions within a functioning fume hood, respiratory protection is not typically required. However, it should be used in situations where engineering controls are not available or during the cleanup of a large spill.[3][15]
Causality and Selection:
-
For Nuisance Dust: A P95 or P100 particulate respirator can be used for low-level exposures.[3]
-
For Higher-Level Protection: In the event of a significant spill or failure of the fume hood, a respirator with combination organic vapor and particulate cartridges (e.g., OV/AG/P99) is necessary.[3]
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for a given task involving methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Caption: PPE selection workflow based on procedural risk assessment.
Operational Plan: Weighing and Dissolving the Compound
This protocol provides a step-by-step guide for safely handling the solid compound.
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Cover the work surface of the fume hood and analytical balance with disposable absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) inside the fume hood.
-
-
Donning PPE:
-
Don a lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the lab coat.
-
Don the second pair of nitrile gloves, pulling the cuffs over the sleeves.
-
Don safety glasses with side shields.
-
-
Handling the Compound:
-
Carefully open the container of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of solid to weigh paper on the balance.
-
Once weighed, gently transfer the solid into the designated vial.
-
Securely cap the primary container and the vial containing the weighed compound.
-
Clean the spatula with a wipe dampened with an appropriate solvent (e.g., ethanol), placing the used wipe into a designated solid waste container within the hood.
-
-
Doffing and Disposal:
-
Remove the outer pair of gloves using a safe removal technique and dispose of them in a designated, sealed waste bag inside the fume hood.[13]
-
Wipe down the work surface with a damp cloth, disposing of the cloth and bench paper in the solid waste bag.
-
With the inner gloves still on, transport any sealed containers to their storage location.
-
Before leaving the laboratory, remove the lab coat and inner gloves, and wash hands thoroughly with soap and water.[3]
-
Disposal Plan: Managing Contaminated Waste
Directive: All waste, including excess solid, contaminated solutions, and used consumables, must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound and contaminated items (gloves, weigh paper, wipes, vials) should be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.[3][12]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not discharge to sewer systems.[12]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[3] Controlled incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[3][12]
By adhering to these rigorous safety protocols, you can confidently and safely handle methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, ensuring both your personal safety and the integrity of your research.
References
- MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). (n.d.).
- MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (2025). Capot Chemical.
- 7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET - Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (2018). Acros PharmaTech Limited.
- Safety Data Sheet - METHYL 5-AMINO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE. (2024). Fluorochem Ltd.
- Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. (2025). ChemScene LLC.
- Safety Data Sheet - Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. (2024). Fluorochem Ltd.
- MSDS of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. (n.d.). Capot Chemical.
- Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (n.d.). ChemScene.
- Safety Data Sheet - Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. (2024). Fluorochem Ltd.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
- What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE? (n.d.). Guidechem.
- Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170.
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet. (n.d.). Synquest Labs.
- Grandjean, P., & Claman, E. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Environmental Health, 14, 2.
- McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10747-10757.
- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology, 34(3), 725-726.
- Kennedy, G. L. Jr. (1985). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 61, 157-165.
- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (n.d.). EvitaChem.
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 3. capotchem.com [capotchem.com]
- 4. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. acrospharmatech.com [acrospharmatech.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. One moment, please... [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
